spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Description
Propriétés
IUPAC Name |
spiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-10(13-5-6-14-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHWSVVQZVDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299923 | |
| Record name | Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6714-68-7 | |
| Record name | Spiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6714-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 133703 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006714687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6714-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Foreword: The Architectural Significance of the Spirooxindole Scaffold
In the landscape of medicinal chemistry and natural product synthesis, the spirooxindole scaffold stands out as a "privileged structure."[1][2] This rigid, three-dimensional framework, which features a cycloalkyl or heterocyclic moiety fused at the C-3 position of an oxindole core, is central to a multitude of biologically active alkaloids and synthetic compounds.[3][4] Its unique architecture allows for precise spatial orientation of functional groups, making it an ideal template for designing potent therapeutic agents targeting a wide range of diseases, from cancer to neurological disorders.[2][5]
This guide provides an in-depth, methodology-driven exploration of the structural elucidation of a representative member of this class: spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one . With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , this molecule serves as a perfect model to demonstrate the synergistic power of modern analytical techniques.[5][6] We will proceed through a logical workflow, from synthesis and initial characterization to the definitive mapping of its atomic connectivity, demonstrating not just the how, but the critical why behind each experimental choice.
Synthesis: Accessing the Target Analyte
A robust structural analysis begins with a pure sample. The most direct and widely adopted synthesis for this spiro-compound is the acid-catalyzed condensation of isatin (1H-indole-2,3-dione) with ethylene glycol.[5][7][8] This reaction proceeds by converting the C-3 keto group of isatin into a more stable five-membered dioxolane ring, a common protecting group strategy that, in this case, forms our target molecule.
Experimental Protocol: Synthesis of this compound
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isatin (1.0 eq), ethylene glycol (10.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Solvent & Reflux: Add toluene as the solvent, sufficient to suspend the reactants. Heat the mixture to reflux (approx. 110-120 °C). The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the isatin spot indicates reaction completion (typically 4-6 hours).
-
Work-up & Purification: After cooling to room temperature, extract the crude reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure product.[8]
The Initial Interrogation: Mass Spectrometry and Infrared Spectroscopy
With a pure sample in hand, the first step is to confirm its molecular formula and identify the key functional groups present. This dual approach provides a foundational dataset upon which the more detailed NMR analysis will be built.
Mass Spectrometry (MS): Confirming Molecular Identity
Causality: High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula by matching the observed mass to the calculated mass.
Expected Data: For C₁₀H₉NO₃, the expected monoisotopic mass is 191.0582 g/mol .[6] An ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 192.0655.
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Calculated Mass | 191.0582 | - |
| Observed [M+H]⁺ | - | m/z 192.0655 ± 5 ppm |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence or absence of key functional groups, which is crucial for verifying that the intended chemical transformation has occurred.
Expected Data: The IR spectrum provides a clear signature for the this compound structure.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |
| Amide N-H | Stretch | ~3300 - 3180 | Confirms the presence of the indole N-H group.[9] |
| Aromatic C-H | Stretch | ~3100 - 3000 | Indicates the aromatic ring of the indole core. |
| Amide C=O | Stretch | ~1750 - 1710 | A strong, sharp peak characteristic of the lactam carbonyl in the five-membered oxindole ring.[9] |
| Aromatic C=C | Stretch | ~1620 - 1450 | Multiple bands confirming the benzene ring. |
| Dioxolane C-O | Stretch | ~1200 - 1000 | Strong absorptions indicating the ether linkages of the dioxolane ring. |
The Definitive Map: A Multi-dimensional NMR Approach
While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the entire molecular structure.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B(iii)-catalyzed synthesis of spirooxindole and dihydro-2-oxopyrrole under solventless conditions in a ball mill, along with DFT computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one | C10H9NO3 | CID 281156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic compound featuring a spiro-fused ring system, has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The unique structural architecture of this spiro-oxindole derivative makes it a valuable scaffold in the design of novel therapeutic agents, particularly in the realms of oncology and neurology. This document serves as a detailed resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. Its core structure consists of an indolin-2-one moiety fused at the 3-position to a 1,3-dioxolane ring. This arrangement imparts specific stereochemical and electronic properties that are crucial for its biological interactions.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 6714-68-7 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Property | Value | Reference |
| Melting Point | 191-192 °C | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. | |
| XLogP3 | 0.3 | [1] |
Spectral Data
The structural characterization of this compound is corroborated by various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.05 | br | 1H | N-H (indole) |
| 7.53 | s | 1H | Ar-H |
| 7.34 | d, J=8.0 Hz | 1H | Ar-H |
| 6.68 | d, J=7.9 Hz | 1H | Ar-H |
| 4.87-5.01 | m | 2H | O-CH₂ |
| 3.91-3.98 | m | 2H | O-CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 173.7 | C=O (amide) |
| 139.5 | Ar-C |
| 133.8 | Ar-C |
| 129.6 | Ar-C |
| 127.7 | Ar-C |
| 115.6 | Ar-C |
| 111.8 | Ar-C |
| 93.7 | Spiro C |
| 61.3 | O-CH₂ |
FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3310, 3448 | Strong, Broad | N-H Stretch | [4] |
| 2986, 2916 | Medium | C-H Stretch (aliphatic) | [4] |
| 1737 | Strong | C=O Stretch (amide) | [4] |
| 1621 | Strong | C=C Stretch (aromatic) | [4] |
| 1264, 1198, 1029 | Strong | C-O Stretch (dioxolane) | [4] |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Reference |
| 191 | [M]⁺ | [1] | |
| 163 | [M - CO]⁺ | [1] | |
| 119 | [M - CO - C₂H₄O]⁺ | [1] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography.[3][5] The indol-2-one ring system is essentially planar, and the 1,3-dioxolane ring adopts a slightly distorted conformation.[3][5] Intermolecular N-H···O hydrogen bonds contribute to the stability of the crystal lattice.[3][5]
| Crystal System | Monoclinic | Reference |
| Space Group | P2₁/c | [3] |
| a | 7.484(2) Å | [3] |
| b | 5.650(1) Å | [3] |
| c | 20.942(5) Å | [3] |
| β | 97.889(8)° | [3] |
| V | 877.1(4) ų | [3] |
| Z | 4 | [3] |
Experimental Protocols
Synthesis of this compound[2][5][7]
This protocol describes the synthesis via the condensation reaction of isatin with ethylene glycol.
Materials:
-
Isatin (1.0 eq)
-
Ethylene glycol (10.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Methanol for recrystallization
Procedure:
-
A mixture of isatin, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 4-5 hours.[2][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol or methanol to afford pure this compound as a crystalline solid.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
-
X-ray Crystallography: Single crystal X-ray diffraction analysis is performed to determine the three-dimensional structure of the compound.
Biological Activity and Signaling Pathways
Spiro-oxindole derivatives, including this compound, have demonstrated promising biological activities, particularly as anticancer and anticonvulsant agents.
Anticancer Activity
The anticancer effects of spiro-oxindole compounds are often attributed to their ability to interfere with key cellular processes such as cell cycle regulation and apoptosis. Two prominent mechanisms of action have been identified:
-
Inhibition of the p53-MDM2 Interaction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2. Spiro-oxindole derivatives can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells.
-
Inhibition of Polo-Like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[6] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability.[6] Spiro-oxindole compounds have been identified as potential inhibitors of PLK4.[7] Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.[6][7]
Anticonvulsant Activity
Several spiro[1,3-dioxolane-2,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their anticonvulsant properties.[8] The mechanism of action for many anticonvulsant drugs involves the modulation of neuronal excitability. While the specific pathways for this class of spiro compounds are still under detailed investigation, the primary targets for anticonvulsant agents generally include:
-
Voltage-gated ion channels: Blockade of voltage-gated sodium or calcium channels to reduce excessive neuronal firing.[9][10]
-
GABAergic system: Enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting on GABA receptors.[9][10]
Conclusion
This compound represents a versatile and promising scaffold in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible core for further derivatization and biological evaluation. The demonstrated anticancer and anticonvulsant activities of its analogues highlight its potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to build upon in their efforts to design and synthesize new, more potent, and selective drug candidates based on the spiro-oxindole framework. Further investigations into the precise molecular mechanisms and structure-activity relationships will be crucial in realizing the full therapeutic potential of this class of compounds.
References
- 1. Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one | C10H9NO3 | CID 281156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. Spiro[1,3-dioxolane-2,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. PLK4 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. longdom.org [longdom.org]
spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic compound with notable interest in medicinal chemistry. This document outlines its chemical identifiers, physicochemical properties, synthesis protocols, and crystallographic data.
Core Chemical Information
This compound is a spiro compound featuring a 1,3-dioxolane ring attached to an indole-2-one core at the 3' position. This structural motif is a key component in various biologically active molecules.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 6714-68-7[1][2][3] |
| Molecular Formula | C₁₀H₉NO₃[1][3] |
| Molecular Weight | 191.18 g/mol [1][3] |
| IUPAC Name | spiro[1,3-dioxolane-2,3'-1H-indole]-2'-one[3] |
| Synonyms | Spiro[1,3-dioxolane-2,3'-[3H]indol]-2'(1'H)-one, Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one, SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE[3][4] |
| InChI | InChI=1S/C10H9NO3/c12-9-10(13-5-6-14-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)[3] |
| InChIKey | BQVGVYRKNWMPRV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(NC2=O)C3OCCO3[5] |
| PubChem CID | 281156[3] |
| MDL Number | MFCD00173689[1] |
Physicochemical Properties (Computed)
The following table summarizes the computed physicochemical properties of the molecule.
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 191.058243149 Da | PubChem[3] |
| Topological Polar Surface Area | 47.6 Ų | PubChem[3] |
| Heavy Atom Count | 14 | PubChem[3] |
Synthesis Protocol
The primary synthetic route to this compound is the condensation reaction of isatin with ethylene glycol.[6][7][8]
Experimental Procedure
Reactants:
-
Isatin (1H-indole-2,3-dione)
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (solvent)
Protocol:
-
A mixture of isatin, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid is refluxed in benzene.
-
The reaction is heated for approximately 5 hours.
-
Water formed during the reaction is removed, typically using a Dean-Stark apparatus, to drive the equilibrium towards product formation.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization, to yield the final compound.
A reported yield for this reaction is as high as 99%.[9]
Caption: Synthesis of this compound.
Crystallographic Data
Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of the molecule.[6][8]
Crystal Structure Information
The compound crystallizes in a monoclinic system with the space group P 2₁/c.[6] The indol-2-one ring system is nearly planar, while the 1,3-dioxolane ring adopts a slightly distorted conformation.[6][7][8] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds.[6][7][8]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a | 7.484 (2) Å |
| b | 5.650 (1) Å |
| c | 20.942 (5) Å |
| β | 97.889 (8)° |
| V | 877.1 (4) ų |
| Z | 4 |
| Temperature | 273 K |
Data from Meng, Y. & Miao, Y. (2010).[6]
Caption: Relationship between synthesis, structure, and properties.
Biological Activity
Preliminary studies have indicated that this compound and its derivatives may possess biological activity. Notably, it has been investigated for anticonvulsant and anti-proliferative properties against human cancer cells.[8] Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. 6714-68-7 this compound AKSci 7874AE [aksci.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one | C10H9NO3 | CID 281156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spiro-(1,3-dioxolane-2,3'indolin)-2'-one - CAS:6714-68-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 6714-68-7|Spiro[[1,3]dioxolane-2,3'-indolin]-2'-one|BLD Pharm [bldpharm.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a heterocyclic compound belonging to the spirooxindole family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and known biological activities, with a focus on its anticonvulsant and potential anti-proliferative properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a discussion of its potential mechanism of action involving the p53-MDM2 signaling pathway. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Spirooxindoles are a unique class of spirocyclic compounds characterized by an oxindole moiety linked to another cyclic system through a common spiro carbon atom. This structural motif is found in numerous natural products and has been a fertile ground for the synthesis of novel bioactive molecules.[1][2] The rigid, three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, making them attractive scaffolds for targeting various biological macromolecules.[3] Members of this class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] this compound, the subject of this guide, is a key member of this family, notable for its documented anticonvulsant effects and as a precursor for more complex derivatives.[4]
Chemical Properties and Synthesis
This compound possesses the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[5] Its structure features a spiro fusion of a 1,3-dioxolane ring and an indol-2-one (oxindole) ring system.
Synthesis
The synthesis of this compound is typically achieved through the condensation reaction of isatin (1H-indole-2,3-dione) with ethylene glycol.[6][7] This reaction is generally acid-catalyzed, with p-toluenesulfonic acid being a commonly used catalyst.[6][7]
Experimental Protocol: Synthesis of this compound [6]
-
Materials:
-
Isatin
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of isatin (1 mmol), ethylene glycol (10 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol%) is prepared in toluene (e.g., 3 mL).
-
The reaction mixture is refluxed for a period of 4 hours, during which the water formed is removed azeotropically.
-
Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature.
-
The crude reaction mixture is extracted with toluene and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography to afford this compound as a solid.
-
Biological Activities
This compound and its derivatives have been investigated for several biological activities, most notably as anticonvulsants and as potential anti-proliferative agents.
Anticonvulsant Activity
The parent compound and its substituted analogs have been shown to exhibit significant anticonvulsant properties in preclinical models.[4] The activity is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests in mice.[4]
Table 1: Anticonvulsant Activity of this compound and its 5'-Chloro Derivative [4]
| Compound | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound | >100 | >100 | 300 | - |
| 5'-Chlorothis compound | 27.97 | >100 | 250 | 8.9 |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose (neurotoxicity)
The data indicates that while the parent compound shows some protection at higher doses, the introduction of a chloro group at the 5'-position of the indolinone ring significantly enhances the anticonvulsant activity in the MES test, with a favorable protective index.[4]
Experimental Protocol: Anticonvulsant Screening [8][9][10]
-
Animals: Male albino mice.
-
Maximal Electroshock (MES) Test:
-
Animals are administered the test compound intraperitoneally.
-
After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint for protection.
-
-
Subcutaneous Pentylenetetrazole (scMet) Test:
-
Animals are administered the test compound intraperitoneally.
-
After a predetermined time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The absence of clonic spasms for at least 5 seconds during a 30-minute observation period is considered protection.
-
-
Neurotoxicity (TD₅₀) Assessment:
-
The rotorod test is commonly used to assess neurotoxicity.
-
Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).
-
After administration of the test compound, the inability of the animal to remain on the rod for the set time indicates neurotoxicity.
-
Anti-proliferative Activity
While specific IC₅₀ values for the parent this compound are not extensively reported in the readily available literature, numerous studies on its derivatives and the broader spirooxindole class demonstrate potent anti-proliferative activity against a range of human cancer cell lines.[11][12][13][14] This suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. For instance, derivatives of this core structure have shown significant cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [15][16][17]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [1][2][3]
-
Principle: The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
-
Procedure:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at approximately 510 nm.
-
Calculate cell viability and IC₅₀ values.
-
Mechanism of Action: The p53-MDM2 Signaling Pathway
A prominent mechanism of action for many spirooxindole-based anticancer agents is the inhibition of the p53-MDM2 protein-protein interaction.[3][8][9] The p53 tumor suppressor protein plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[9] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.[1] By blocking the interaction between p53 and MDM2, spirooxindole compounds can stabilize and activate p53, leading to the induction of apoptosis in cancer cells.
Below is a diagram illustrating the p53-MDM2 signaling pathway and the proposed point of intervention for spirooxindole compounds.
Caption: The p53-MDM2 signaling pathway and inhibition by spirooxindoles.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Experimental workflow for this compound.
Conclusion and Future Directions
This compound is a valuable heterocyclic compound with established anticonvulsant activity and serves as a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on a more detailed investigation of the anti-proliferative activity of the parent compound against a broad panel of cancer cell lines to establish its specific IC₅₀ values. Further derivatization of the this compound core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of more potent and selective anticancer agents. Elucidation of the precise molecular interactions with the p53-MDM2 complex and exploration of other potential biological targets will be crucial for the rational design of next-generation spirooxindole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
Spectroscopic Profile of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic molecule of interest in medicinal chemistry. This document details the experimental protocols for its synthesis and purification, followed by a systematic presentation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Synthesis and Characterization
This compound is synthesized via the condensation reaction of isatin with ethylene glycol.[1][2][3] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and carried out in a suitable solvent like toluene with refluxing to remove water.[1]
Experimental Protocol: Synthesis
A solution of isatin (1 mmol), ethylene glycol (10 mmol), and a catalytic amount of p-toluenesulfonic acid (1 mmol) in toluene (3 mL) is refluxed for approximately 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and extracted with toluene. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] The resulting solid can be further purified by recrystallization to obtain this compound as a solid.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections present the key data obtained from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The exact chemical shifts for this compound can vary slightly depending on the solvent and instrument used.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to correspond to the vibrations of its key functional groups.
FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol .
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Experimental Workflows
The general workflow for the synthesis and spectroscopic analysis of this compound is outlined below.
The logical relationship for the spectroscopic characterization process is depicted in the following diagram.
References
- 1. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a heterocyclic compound of interest in medicinal chemistry. The spirooxindole scaffold is a privileged structure in drug discovery, and understanding its three-dimensional conformation is crucial for rational drug design and development. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the synthetic pathway.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are presented below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₀H₉NO₃ |
| Formula Weight | 191.18 |
| Temperature | 273 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| Unit Cell Dimensions | |
| a | 7.484 (2) Å |
| b | 5.650 (1) Å |
| c | 20.942 (5) Å |
| α | 90° |
| β | 97.889 (8)° |
| γ | 90° |
| Volume | 877.1 (4) ų |
| Z | 4 |
| Calculated Density | 1.448 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 400 |
| Crystal Size | 0.36 × 0.27 × 0.21 mm |
| Data Collection | |
| Theta range for data collection | 1.5 to 25.0° |
| Reflections collected | 4056 |
| Independent reflections | 1534 [R(int) = 0.070] |
| Reflections with I > 2σ(I) | 1093 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1534 / 0 / 131 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.137 |
| R indices (all data) | R1 = 0.081, wR2 = 0.155 |
| Largest diff. peak and hole | 0.23 and -0.20 e.Å⁻³ |
Data sourced from Meng and Miao (2010).[1][2]
Structural Insights
The crystal structure analysis reveals that the indol-2-one ring system is nearly planar.[1][2][3] The 1,3-dioxolane ring, in contrast, is slightly distorted.[1][2][3] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds.[1][2][3]
Experimental Protocols
The determination of the crystal structure of this compound involved a multi-step process, from synthesis to data analysis.
Synthesis of this compound
The title compound was synthesized via a condensation reaction.[1][2][3][4]
Materials:
-
Isatin (1H-indole-2,3-dione)
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Solvent (e.g., p-xylene)[5]
Procedure:
-
Isatin is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid.[1][2][3]
-
The reaction mixture is typically refluxed in a suitable solvent.[5]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the product is isolated and purified, often through recrystallization, to obtain single crystals suitable for X-ray diffraction.[5]
Caption: Synthetic workflow for this compound.
Single-Crystal X-ray Diffraction
Instrumentation:
-
A Bruker SMART CCD area-detector diffractometer was used for data collection.[1]
Data Collection:
-
A suitable single crystal of the compound was mounted on the diffractometer.
-
The crystal was maintained at a constant temperature of 273 K during data collection.[1][2]
-
Data were collected using Mo Kα radiation (λ = 0.71073 Å).[2]
-
A total of 4056 reflections were measured.[1]
-
An absorption correction was applied using a multi-scan method (SADABS).[1]
Structure Solution and Refinement:
-
The structure was solved by direct methods.
-
The structure was refined by full-matrix least-squares on F².
-
Hydrogen atoms were treated with a mixture of independent and constrained refinement.[1]
-
The final refinement converged to the R-values presented in Table 1.
Caption: Experimental workflow for crystal structure determination.
Signaling Pathways and Biological Activity
While the spirooxindole core is prevalent in many biologically active compounds, specific signaling pathways for the parent compound, this compound, are not extensively detailed in the current literature. However, various derivatives of spirooxindoles have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[6] For instance, some spirooxindole-hydantoin derivatives have shown inhibitory activity against the LOX-5 enzyme, and others exhibit analgesic and anti-inflammatory activity through the nitric oxide synthase (NOS) signaling pathway.[6] Further research is required to elucidate the specific biological targets and mechanisms of action for the title compound.
Conclusion
This guide has provided a comprehensive overview of the crystal structure analysis of this compound. The presented data and protocols offer a valuable resource for researchers in medicinal chemistry and drug development. The detailed structural information is fundamental for understanding the molecule's physicochemical properties and for designing novel derivatives with potentially enhanced biological activities. Future studies should focus on exploring the pharmacological profile of this compound to uncover its therapeutic potential.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities | MDPI [mdpi.com]
The Spirooxindole Scaffold: A Journey from Natural Discovery to Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spirooxindole core, a unique three-dimensional heterocyclic motif, has captivated chemists and pharmacologists for over a century. Initially discovered in a variety of natural products, this privileged scaffold has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of spirooxindole compounds, with a focus on their applications in oncology. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key synthetic methodologies, and visualizations of the critical signaling pathways they modulate.
A Historical Perspective: From Botanical Origins to a Privileged Pharmacophore
The journey of spirooxindoles began with the isolation of naturally occurring alkaloids from various plant species. The first spiro-analog intermediate was reported by Pictet and Spengler in 1911, laying the theoretical groundwork for this class of compounds.[1] However, it was the isolation of spirooxindole alkaloids from plants of the Rubiaceae and Apocynaceae families that truly sparked interest in their biological potential.[2] A significant milestone in understanding the biosynthesis of these complex natural products was the recent discovery of a cytochrome P450 enzyme from Mitragyna speciosa (kratom) that is responsible for the formation of the spirooxindole scaffold.[3]
The development of synthetic methodologies to access the spirooxindole core has been a major focus of organic chemistry research. Early synthetic efforts were often complex and low-yielding. However, the advent of modern synthetic techniques, particularly multicomponent reactions and cycloaddition strategies, has revolutionized the field. Isatin has emerged as a versatile and indispensable building block for the construction of a diverse library of spirooxindole analogs.[1]
Therapeutic Applications: A Focus on Anticancer Activity
Spirooxindole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][4] However, their most profound impact has been in the realm of oncology. Numerous spirooxindole-based compounds have exhibited potent cytotoxic activity against a wide range of cancer cell lines, and several have advanced into preclinical and clinical development.[1][2]
The anticancer effects of spirooxindoles are often attributed to their ability to modulate key signaling pathways involved in tumor growth and survival. Two of the most well-characterized mechanisms of action are the inhibition of the p53-MDM2 protein-protein interaction and the inhibition of various protein kinases.
Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest, apoptosis, and DNA repair.[5] Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[5] In many cancers with wild-type p53, the overexpression of MDM2 leads to the inactivation of p53, allowing cancer cells to proliferate unchecked.[5]
Spirooxindoles have emerged as a promising class of MDM2 inhibitors.[1][5] These compounds act by mimicking the key interactions of p53 with MDM2, thereby disrupting the p53-MDM2 complex and restoring the tumor-suppressive function of p53.[5] This leads to the activation of p53-dependent apoptosis in cancer cells. Several spirooxindole-based MDM2 inhibitors, such as MI-888, are currently under clinical investigation.[1]
Kinase Inhibition
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer. Spirooxindole derivatives have been shown to inhibit a variety of kinases that are implicated in cancer progression, including:
-
Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is often overexpressed in cancer and is associated with genomic instability.[6]
-
Cyclin-dependent kinase 2 (CDK2): A key driver of the cell cycle, CDK2 is frequently hyperactivated in cancer cells.
-
Epidermal growth factor receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation.
By inhibiting these kinases, spirooxindole compounds can disrupt the cell cycle, induce apoptosis, and inhibit tumor growth.
Quantitative Pharmacological Data
The following tables summarize the in vitro activities of selected spirooxindole compounds against various cancer cell lines and molecular targets.
Table 1: Anticancer Activity of Spirooxindole Derivatives (IC50 values)
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| MI-888 | SJSA-1 (osteosarcoma) | MDM2-p53 inhibitor | 0.161 | [1] |
| Thiazolo-pyrrolidine-spirooxoindole | HCT116 (colon) | Anticancer | 7.0 | [1] |
| Thiazolo-pyrrolidine-spirooxoindole | HepG2 (liver) | Anticancer | 5.5 | [1] |
| Spirooxindole 70a | MCF-7 (breast) | Anticancer | 4.3 | [1] |
| Spirooxindole 70b | MCF-7 (breast) | Anticancer | 6.9 | [1] |
| Spirooxindole 70a | HepG2 (liver) | Anticancer | 4.7 | [1] |
| Spirooxindole 70b | HepG2 (liver) | Anticancer | 11.8 | [1] |
| Spiro[acridine-9,3′-indoline] | MCF-7 (breast) | Anticancer | 0.01 (GI50) | [7] |
| Spirooxindole-pyrrolo-carbazole | MCF-7 (breast) | Anticancer | 9 | [1] |
| Spirooxindole-pyrrolo-carbazole | A-549 (lung) | Anticancer | 10 | [1] |
| Di-spirooxindole 25b | PC3 (prostate) | Anticancer | 3.7 | [8] |
| Di-spirooxindole 25e | HeLa (cervical) | Anticancer | 7.2 | [8] |
| Di-spirooxindole 25d | MDA-MB-231 (breast) | Anticancer | 7.63 | [8] |
| Spirooxindole 37f | KB (oral) | Anticancer | 9.5 | [8] |
| Spirooxindole 4b | Caco-2 (colon) | PLK4 inhibitor | 68 | [6] |
| Spirooxindole 4i | Caco-2 (colon) | PLK4 inhibitor | 55 | [6] |
| Spirooxindole 4b | HCT-116 (colon) | PLK4 inhibitor | 63 | [6] |
| Spirooxindole 4i | HCT-116 (colon) | PLK4 inhibitor | 51 | [6] |
| Spirooxindole 16 | A549 (lung) | CDK2 inhibitor | 0.000054 | [8] |
Table 2: Kinase and Protein-Protein Interaction Inhibition Data
| Compound | Target | Inhibition Value | Assay Type | Reference |
| MI-888 | MDM2 | Ki = 0.44 nM | Binding Assay | [9] |
| Spirooxindole 4 | μ-opioid receptor | Ki = 16.4 nM | Binding Affinity | [1] |
| Spirooxindole 5 | μ-opioid receptor | Ki = 109.8 nM | Binding Affinity | [1] |
| Spirooxindole-ferrocene 5d | MDM2 | - | In vitro protein binding | [10] |
| Spirooxindole 11b | MDM2 | 68% inhibition at 1 µM | Enzyme Inhibition | [11] |
| Spirooxindole 11b | HDAC | 79% inhibition at 1 µM | Enzyme Inhibition | [11] |
| Spiro-azaindoline | HPK1 | Ki = 0.4 nM | Lantha binding biochemical assay | [12] |
| Spirooxindole 9f | h-ecto-5′-NT | IC50 = 0.15 µM | Enzyme Inhibition | [13] |
| Spirooxindole 9h | r-ecto-5′-NT | IC50 = 0.19 µM | Enzyme Inhibition | [13] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of spirooxindole compounds via 1,3-dipolar cycloaddition and a representative biological assay for evaluating MDM2-p53 interaction inhibitors.
Synthesis of Pyrrolizidine Spirooxindoles via One-Pot, Multicomponent [3+2] Cycloaddition
This protocol is adapted from Ghosh et al., 2020.[14]
Materials:
-
Substituted α,β-unsaturated carbonyl compounds (chalcones) (1.0 mmol)
-
Isatin (1.3 mmol)
-
L-proline (1.3 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the chalcone (1.0 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol) is taken in a round-bottom flask containing 10 mL of ethanol.
-
The reaction mixture is heated to reflux and stirred for 5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure pyrrolizidine spirooxindole derivative.
-
The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Fluorescence Polarization Assay for MDM2-p53 Interaction Inhibitors
This protocol is a general representation based on the principles described by Fang et al.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (spirooxindoles) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the diluted test compounds.
-
Add a solution of the fluorescently labeled p53 peptide and MDM2 protein to each well. The final concentrations should be optimized for the assay, for example, 50 nM peptide and 1 µM MDM2.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 531 nm excitation and 595 nm emission for Rhodamine).
-
The data is analyzed to determine the IC50 value of the test compounds, which represents the concentration required to inhibit 50% of the binding between the fluorescent peptide and MDM2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by spirooxindole compounds and a general workflow for their synthesis and evaluation.
Caption: The p53-MDM2 signaling pathway and its inhibition by spirooxindole compounds.
Caption: The role of PLK4 in cancer and its inhibition by spirooxindole compounds.
Caption: A general experimental workflow for the discovery and development of spirooxindole-based anticancer agents.
Conclusion and Future Directions
The spirooxindole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The journey from their natural origins to their current status as highly versatile and potent drug candidates is a testament to the power of natural product chemistry and the ingenuity of synthetic and medicinal chemists. The continued exploration of new synthetic methodologies, the identification of novel biological targets, and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of the next generation of spirooxindole-based drugs for the treatment of cancer and other diseases. The future of spirooxindole research is bright, with the potential to deliver innovative and effective therapies for patients in need.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold [frontiersin.org]
- 4. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascentagepharma.com [ascentagepharma.com]
- 10. Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors [ccspublishing.org.cn]
- 11. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Spirooxindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spirooxindole scaffold, a unique three-dimensional heterocyclic motif, has emerged as a "privileged" structure in medicinal chemistry. Its rigid framework, combined with the ability to present diverse functionalities in a defined spatial orientation, has made it a fertile ground for the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the spirooxindole scaffold in drug design, with a focus on its anticancer, antimicrobial, and neuroprotective activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The most extensively studied therapeutic application of the spirooxindole scaffold is in the realm of oncology. Spirooxindole derivatives have demonstrated remarkable efficacy against a wide range of cancer cell lines through diverse mechanisms of action, including the inhibition of the p53-MDM2 interaction, modulation of kinase activity, and disruption of microtubule dynamics.
Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. The disruption of the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells. Several spirooxindole-based compounds have been developed as potent inhibitors of this protein-protein interaction.[1][2]
Quantitative Data: Spirooxindole-based MDM2 Inhibitors
| Compound | Target | Assay | Ki (nM) | IC50 (µM) | Cell Line | Reference |
| MI-888 | MDM2 | Fluorescence Polarization | 0.44 | - | - | [3] |
| MI-1061 | MDM2 | Fluorescence Polarization | 0.16 | - | - | [4] |
| Compound 15 | p53-MDM2 Interaction | Not Specified | 0.44 | - | - | [5] |
| Compound with R = 2-thienyl | MDM2 | MST | - | 4.763 ± 0.069 | MDA-MB-231 | [6] |
| Compound with R = 4-ClC6H4 | MDM2 | MST | - | 4.574 ± 0.011 | PC3 | [6] |
| Compound 38 | MDM2 | Not Specified | - | 2.4 ± 0.2 | MDA-MB-231 | [6] |
Signaling Pathway: p53-MDM2 Interaction and its Inhibition by Spirooxindoles
Caption: p53-MDM2 signaling pathway and spirooxindole inhibition.
Kinase Inhibition
Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of cancer. Spirooxindole derivatives have been identified as potent inhibitors of various kinases, including Polo-like kinase 4 (Plk4) and Cyclin-Dependent Kinase 2 (CDK2), which are involved in cell cycle regulation.[7][8][9]
Quantitative Data: Spirooxindole-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 4b | Plk4 | 68 | Caco2 | [7] |
| Compound 4i | Plk4 | 51 | HCT116 | [7] |
| Compound 6e | CDK2 | 0.0756 | A549 | [8] |
| Compound 6h | CDK2 | 0.0802 | A549 | [8] |
Signaling Pathway: CDK2 Inhibition by Spirooxindoles
Caption: CDK2 signaling pathway and its inhibition by spirooxindoles.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some spirooxindole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The spirooxindole scaffold has demonstrated promising activity against a range of bacteria and fungi, although this area is less explored compared to its anticancer potential.[10]
Quantitative Data: Antimicrobial Activity of Spirooxindole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bromo-substituted dispiropyrrolidine oxindole 5b | S. aureus ATCC 29213 | 0.125 | |
| Compound 21d | S. pneumoniae | 0.49 (µM) | [10] |
| Compound 21d | B. subtilis | 0.24 (µM) | [10] |
| Compound with R = Cl, X = O | E. coli | 8 | [10] |
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Recent studies have suggested that spirooxindole derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. Their proposed mechanism of action involves the inhibition of protein misfolding and aggregation, a key pathological feature of these disorders.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of spirooxindole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Experimental Workflow: MTT Assay
Caption: A typical workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the spirooxindole compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
p53-MDM2 Interaction Assay (Fluorescence Polarization)
Detailed Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled p53-derived peptide and purified MDM2 protein.
-
Assay Setup: In a 384-well plate, add the fluorescent p53 peptide (e.g., 1 nM final concentration) and MDM2 protein (e.g., 10 nM final concentration) in an appropriate assay buffer.
-
Compound Addition: Add the spirooxindole inhibitor at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from MDM2 by the inhibitor. Calculate the Ki or IC50 value from the dose-response curve.
Tubulin Polymerization Assay
Detailed Protocol:
-
Tubulin Preparation: Use commercially available purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL), GTP (e.g., 1 mM), and a polymerization buffer in a 96-well plate.
-
Compound Addition: Add the spirooxindole compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion
The spirooxindole scaffold continues to be a source of inspiration for the development of novel therapeutic agents. Its inherent structural rigidity and synthetic tractability allow for the creation of diverse libraries of compounds with a wide range of biological activities. The extensive research into their anticancer properties, particularly as p53-MDM2 interaction inhibitors and kinase inhibitors, has yielded several promising lead compounds. Furthermore, the emerging evidence of their antimicrobial and neuroprotective potential opens up new avenues for drug discovery. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective medicines based on the remarkable spirooxindole scaffold.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]
- 7. Exploiting spirooxindoles for dual DNA targeting/CDK2 inhibition and simultaneous mitigation of oxidative stress towards selective NSCLC therapy; synthesis, evaluation, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Unlocking the Therapeutic Potential of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives: A Technical Guide to Key Targets
For Immediate Release
This technical guide provides an in-depth analysis of the promising therapeutic targets for a versatile class of heterocyclic compounds: spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives. With a unique three-dimensional structure, these molecules have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current research landscape, including key molecular targets, quantitative biological data, and detailed experimental protocols.
The primary therapeutic avenues for these spirooxindole derivatives are in oncology and infectious diseases, with growing evidence supporting their potential in neurological disorders. This guide will delve into the specific molecular interactions and pathways that underpin these activities, providing a solid foundation for future drug discovery and development efforts.
Anticancer Therapeutic Targets
This compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanisms of action converge on the modulation of critical pathways involved in cancer cell proliferation, survival, and apoptosis.
Inhibition of the MDM2-p53 Interaction
A crucial target for many spirooxindole derivatives is the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of the p53 tumor suppressor protein. By binding to the p53-binding pocket of MDM2, these derivatives can disrupt this interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions, which include cell cycle arrest and apoptosis.
Histone Deacetylase (HDAC) Inhibition
Certain derivatives have been identified as potent inhibitors of histone deacetylases, particularly HDAC2. HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition by this compound derivatives leads to histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes that were previously silenced. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of selected this compound and related spirooxindole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Spirooxindole Derivatives against Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay | Activity Metric | Value (µM) | Reference |
| SSSK16 | MCF-7 | SRB | GI50 | 0.44 | [2] |
| SSSK17 | MCF-7 | SRB | GI50 | 0.04 | [2] |
| SSSK19 | MCF-7 | SRB | GI50 | 21.6 | [2] |
| Compound 7g | MDA-MB-453 | MTT | IC50 | 71.23 (µg/ml) | |
| Compound 7g | MDA-MB-468 | MTT | IC50 | 76.72 (µg/ml) | |
| Compound 3l | MCF-7 | - | IC50 | 1.34 ± 0.21 | [3] |
Table 2: HDAC Inhibitory Activity and Cytotoxicity
| Compound ID | Target | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 4b | HDAC2 | - | IC50 | 0.284 | [1] |
| SAHA (control) | HDAC2 | - | IC50 | 0.265 | [1] |
Antimicrobial Therapeutic Targets
The spirooxindole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi. The primary mechanism is believed to involve the disruption of microbial cellular processes, though specific enzyme targets are still under investigation for many derivatives.
Quantitative Antimicrobial Activity Data
Table 3: Minimum Inhibitory Concentration (MIC) of Spirooxindole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21d | S. pneumonia | 0.49 (µM) | [4] |
| 21d | B. subtilis | 0.24 (µM) | [4] |
| 21d | P. aeruginosa | 7.88 (µM) | [4] |
| 21d | E. coli | 3.9 (µM) | [4] |
| Compounds 2, 3, 4, 5, 6, 7, 8 | Various | 125 | [5] |
Potential Neurological Therapeutic Targets
Emerging research suggests that this compound derivatives may have therapeutic potential for neurological disorders, including epilepsy and neurodegenerative diseases.
Anticonvulsant Activity: Modulation of GABA-A Receptors
Several spiro[1,3-dioxolane-2,3'-indolin]-2'-ones have demonstrated anticonvulsant properties in preclinical models.[6] The proposed mechanism of action for some of these derivatives involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8][9][10] By enhancing GABAergic inhibition, these compounds can reduce neuronal hyperexcitability, a hallmark of seizures.
Neuroprotection: Antioxidant and Anti-amyloidogenic Properties
The neuroprotective effects of spirooxindole derivatives are being investigated, with evidence pointing towards their ability to counteract oxidative stress and inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease.[11] Their antioxidant properties help to mitigate neuronal damage caused by reactive oxygen species, while their anti-amyloidogenic activity may prevent the formation of toxic Aβ plaques.
Quantitative Anticonvulsant Activity Data
Table 4: Anticonvulsant Activity of a Spiro[1,3-dioxolane-2,3'-indolin]-2'-one Derivative
| Compound | Test | ED50 (mg/kg) | Reference |
| 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one | MES | 27.97 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blot Analysis for Histone Acetylation
This technique is used to detect changes in histone acetylation levels following treatment with HDAC inhibitors.
Methodology:
-
Cell Lysis and Protein Extraction: Treat cells with the test compound, then lyse the cells and extract total protein or nuclear proteins.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).
Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity
This is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally or orally.
-
Electrode Placement: Place corneal or auricular electrodes on the animal.
-
Stimulation: Deliver a short, high-frequency electrical stimulus to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) can be determined.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: MDM2-p53 signaling pathway and the inhibitory action of spirooxindole derivatives.
Caption: Mechanism of HDAC inhibition by spirooxindole derivatives leading to active gene transcription.
Caption: General experimental workflow for assessing the anticancer activity of spirooxindole derivatives.
References
- 1. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Computational and Molecular Modeling Studies of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and molecular modeling studies focused on the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one core scaffold. This privileged heterocyclic system has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, particularly as anticancer agents. This document details the experimental protocols for synthesis and biological evaluation, summarizes key quantitative data from various studies, and visualizes the associated workflows and signaling pathways.
Introduction
The spirooxindole structural motif is a cornerstone in the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. The fusion of a 1,3-dioxolane ring to the oxindole core at the C3 position introduces unique stereochemical and electronic properties, making this compound a versatile starting point for the design of potent and selective modulators of various cellular processes. Computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, have been instrumental in elucidating the structure-activity relationships (SAR) of these compounds and in guiding the design of new, more effective derivatives.
Experimental Protocols
Synthesis of the Core Scaffold
The parent compound, this compound, is typically synthesized via a condensation reaction between isatin and ethylene glycol.[1][2][3]
Protocol:
-
Reactants: A mixture of isatin (1 equivalent), ethylene glycol (10 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is prepared.[4]
-
Solvent: Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus.[4]
-
Reaction Conditions: The reaction mixture is refluxed for approximately 4-5 hours.[4][5]
-
Work-up and Purification: After cooling, the reaction mixture is typically extracted with an organic solvent and washed with water. The crude product is then purified by recrystallization or column chromatography to yield the final spiro compound.[4]
Synthesis of Derivatives
A common strategy for creating derivatives with potential biological activity involves a multi-component 1,3-dipolar cycloaddition reaction. This approach allows for the generation of complex spiro-pyrrolidinyl oxindole systems with high regio- and stereoselectivity.
General Protocol for 1,3-Dipolar Cycloaddition:
-
Formation of Azomethine Ylide: An azomethine ylide is generated in situ from the condensation of an isatin derivative and an amino acid (e.g., sarcosine, L-proline).[6]
-
Reaction with Dipolarophile: The generated ylide reacts with a suitable dipolarophile, such as a chalcone or another activated alkene.[6]
-
Solvent and Conditions: The reaction is often carried out in a protic solvent like methanol at reflux temperature.[6]
-
Purification: The resulting complex spirooxindole derivative is purified using standard chromatographic techniques.
In Vitro Anticancer Activity Assays
The cytotoxic effects of this compound derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[6]
Computational Modeling Methodologies
Density Functional Theory (DFT) Calculations
DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of the spirooxindole derivatives.
Typical Parameters:
-
Software: Gaussian suite of programs.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar basis set is often chosen to provide a good balance between accuracy and computational cost.
-
Calculations: Geometry optimization, frequency calculations (to confirm true minima), and prediction of molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and spectroscopic data (IR, UV-Vis).
Molecular Docking
Molecular docking studies are performed to predict the binding modes and affinities of the spirooxindole derivatives with their biological targets, such as protein kinases or the MDM2-p53 binding pocket.
General Protocol:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 3D structures of the spirooxindole derivatives are generated and optimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Software such as AutoDock or LibDock is used to perform the docking calculations. A grid box is defined around the active site of the protein.[7]
-
Analysis: The resulting docking poses are analyzed based on their binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior and stability of the protein-ligand complexes obtained from molecular docking.
Typical Parameters:
-
Software: GROMACS or AMBER.[8]
-
Force Field: AMBER force fields (e.g., AMBER99SB-ILDN for the protein) and the General Amber Force Field (GAFF) for the ligand are commonly used.[8]
-
Solvation: The complex is solvated in a periodic box of water molecules (e.g., TIP3P model).
-
Simulation Protocol: The system undergoes energy minimization, followed by equilibration in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production run of several nanoseconds is then performed.
-
Analysis: Trajectories are analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions over time.
Data Presentation
Anticancer Activity of Spirooxindole Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | Methyl-substituted coumarin hybrid | Caco-2 | 68 | [6] |
| HCT-116 | 63 | [6] | ||
| 4i | p-hydroxybenzyl-substituted coumarin hybrid | Caco-2 | 55 | [6] |
| HCT-116 | 51 | [6] | ||
| 6d | Furan-containing derivative | MCF-7 | 4.3 | [9] |
| HepG2 | 6.9 | [9] | ||
| 6f | Furan-containing derivative | MCF-7 | 10.3 | [9] |
| HepG2 | 3.5 | [9] | ||
| 4k | Pyrrolidine/cyclohexanone derivative | MCF-7 | 15.32 | [10] |
| K562 | 14.74 | [10] | ||
| 43d | Halogenated derivative | - | 3.80 | [11] |
Molecular Docking Scores
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| 4b | Plk4 Kinase | 4JXF | - | [6] |
| 4i | Plk4 Kinase | 4JXF | - | [6] |
| Derivatives | HDAC2 | - | ~ -9.8 | [4] |
| 5v | Caspase-3 | - | -10.5 | [10] |
Note: Direct numerical docking scores were not consistently reported in all abstracts; therefore, qualitative or comparative data is included where available.
Visualization of Workflows and Pathways
Drug Discovery and Development Workflow
Caption: A typical workflow for the design and evaluation of novel spirooxindole derivatives.
p53-MDM2 Signaling Pathway Inhibition
Caption: Mechanism of action of spirooxindoles as inhibitors of the p53-MDM2 interaction.
References
- 1. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[1,3-dioxolane-2,3′-indolin]-2′-one | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its Analogs: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
The spirooxindole scaffold is a privileged heterocyclic motif renowned for its unique three-dimensional structure and significant presence in a multitude of natural products and pharmacologically active compounds.[1][2] This unique architecture, featuring a cycloalkyl or heterocyclic moiety fused at the C-3 position of an oxindole core, provides a versatile platform for drug discovery.[3] Among the diverse family of spirooxindoles, the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one core represents a key structural class. Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][3]
This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Synthesis of the this compound Core
The primary synthetic route to the this compound scaffold involves the acid-catalyzed condensation of isatin or its derivatives with ethylene glycol.[4][5][6] This reaction, typically performed under reflux in a suitable solvent like toluene with a catalyst such as p-toluenesulfonic acid (p-TsOH), efficiently protects the C3-ketone of the isatin moiety, yielding the desired spiro-dioxolane structure.[4][6] This core can then be further functionalized, particularly at the N1'-position of the indolinone ring, to generate a library of analogs for biological screening.[4][7]
General Experimental Protocol: Synthesis of Spiro[[1][2]dioxolane-2,3′-indoline]-2′-one
A solution of isatin (1 mmol), ethane-1,2-diol (10 mmol), and p-toluenesulfonic acid (1 mmol) in toluene (3 mL) is refluxed for approximately 4 hours.[4] Upon completion, the crude reaction mixture is extracted with toluene and washed with water.[4] The organic layer is subsequently dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the target compound.[4]
Caption: General workflow for the synthesis of the spiro-dioxolane-oxindole core.
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most significant findings in anticancer, antimicrobial, and anticonvulsant research.
Anticancer Activity
Spirooxindole derivatives are widely recognized for their potential as anticancer agents.[3][8] The this compound framework has served as a foundation for the development of potent histone deacetylase (HDAC) inhibitors and cytotoxic agents against various cancer cell lines.[2][4]
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.[4] A series of novel 5′(7′)-substituted-2′-oxospiro[1][2]dioxolane-2,3′-indoline-based N-hydroxypropenamides were designed and synthesized as HDAC inhibitors. Several of these compounds displayed potent inhibitory effects against HDAC2, with IC50 values comparable to the approved drug SAHA (suberoylanilide hydroxamic acid).[4] Docking studies suggested high binding affinities of these compounds to the active site of HDAC2.[4] The inhibition of histone deacetylation by these compounds correlated well with their cytotoxicity in human cancer cell lines.[4]
Caption: Mechanism of action for HDAC inhibitors based on the spiro-dioxolane core.
Cytotoxicity Against Cancer Cell Lines: Various analogs have been tested for their direct cytotoxic effects. For instance, spiro indoline-2-one derivatives have shown significant anticancer potential against breast cancer cell lines such as MCF-7 and MDA-MB-231.[8][9] The growth inhibitory activity is often quantified by the GI50 value, which represents the concentration required to inhibit cell growth by 50%.
Table 1: Anticancer Activity of this compound Analogs
| Compound | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| 4b | HDAC2 | IC50 | 0.284 | [4] |
| 4c | HDAC2 | IC50 | 0.351 | [4] |
| SAHA (control) | HDAC2 | IC50 | 0.265 | [4] |
| SSSK16 | MCF-7 | GI50 | 0.44 | [8][9] |
| SSSK17 | MCF-7 | GI50 | 0.04 | [8][9] |
| SSSK19 | MCF-7 | GI50 | 21.6 | [8][9] |
| Adriamycin (control) | MCF-7 | GI50 | <0.1 | [9] |
| Compound 2 | HepG2 (hepatoma) | IC50 | 29.34 | [2] |
| Compound 2 | MCF-7 (breast) | IC50 | 24.3 | [2] |
| Compound 2 | SGC-7901 (adenocarcinoma) | IC50 | 20.37 | [2] |
| Compound 3 | HepG2 (hepatoma) | IC50 | 18.97 | [2] |
| Compound 3 | MCF-7 (breast) | IC50 | 32.82 | [2] |
| Compound 3 | SGC-7901 (adenocarcinoma) | IC50 | 47.63 | [2] |
| 5-Fluorouracil (control) | HepG2, MCF-7, SGC-7901 | IC50 | 6.73, 19.38, 10.39 | [2] |
Note: Compound structures for SSSK series and Compounds 2, 3, 4b, 4c are detailed in the cited literature.
Antimicrobial Activity
The spirooxindole framework is a common feature in compounds with antimicrobial properties.[1][10] Analogs based on this scaffold have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[2][11]
One study reported the synthesis of 3-spirocyclopropyl-2-oxindoles, where some derivatives showed promising antibacterial properties.[2] The activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antibacterial Activity of Spirooxindole Analogs
| Compound | Bacterial Strain | Activity Metric | Value (µM) | Reference |
| 21d | S. pneumoniae (Gram +) | MIC | 0.49 | [2] |
| Ciprofloxacin (control) | S. pneumoniae (Gram +) | MIC | 0.007 | [2] |
| 21d | B. subtilis (Gram +) | MIC | 0.24 | [2] |
| Ciprofloxacin (control) | B. subtilis (Gram +) | MIC | 0.007 | [2] |
| 21d | P. aeruginosa (Gram -) | MIC | 7.88 | [2] |
| Ciprofloxacin (control) | P. aeruginosa (Gram -) | MIC | 3.9 | [2] |
| 21d | E. coli (Gram -) | MIC | 6.88 | [2] |
| Ciprofloxacin (control) | E. coli (Gram -) | MIC | 0.49 | [2] |
Note: Compound 21d is a spirooxindole derivative detailed in the cited literature.[2]
Anticonvulsant Activity
Early studies on spiro[1,3-dioxolane-2,3'-indolin]-2'-ones identified their potential as anticonvulsant agents, highlighting the neuroprotective capabilities of this structural class.[5][12] This activity underscores the diverse pharmacological profile of the scaffold and its potential for applications in central nervous system disorders.
Conclusion and Future Outlook
The this compound core and its broader spirooxindole family represent a highly versatile and pharmacologically significant scaffold in medicinal chemistry.[1] The synthetic accessibility of the core structure allows for extensive derivatization, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3] The demonstrated efficacy of its analogs as anticancer agents, particularly as HDAC inhibitors, and as antimicrobial compounds highlights the therapeutic potential of this class. Future research will likely focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, exploring novel mechanisms of action, and advancing promising lead compounds through preclinical and clinical development. The continued exploration of this privileged scaffold is expected to yield novel drug candidates for a variety of diseases.
References
- 1. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0703901A1 - 1-substituted isatin and oxindole derivatives as inhibitors of acetylcholinesterase - Google Patents [patents.google.com]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of some new 2-indolinone derived oximes and spiro-isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Enigmatic Spiro-Oxindole Alkaloids: A Deep Dive into Their Natural Occurrence and Isolation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Spiro-oxindole alkaloids represent a fascinating and structurally complex class of natural products that have garnered significant attention from the scientific community. Characterized by a unique spirocyclic system where an oxindole core is fused to various heterocyclic moieties at the C3 position, these compounds exhibit a remarkable range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of spiro-oxindole alkaloids, detailed methodologies for their isolation, and an overview of their known signaling pathways.
Natural Occurrence of Spiro-Oxindole Alkaloids
Spiro-oxindole alkaloids are biosynthesized by a diverse array of organisms, from terrestrial plants to marine microorganisms. Their distribution spans multiple kingdoms, highlighting their evolutionary significance and diverse ecological roles.
Terrestrial Plants
The plant kingdom is a rich source of spiro-oxindole alkaloids, with particular prevalence in the Rubiaceae and Apocynaceae families. These compounds are often found in complex mixtures with other indole alkaloids.
-
Rubiaceae Family: This family is a well-known producer of spiro-oxindole alkaloids.
-
Uncaria (Cat's Claw): Species such as Uncaria tomentosa are renowned for containing pentacyclic oxindole alkaloids like mitraphylline and its isomers.[1] Mitraphylline can constitute a significant portion of the total alkaloid fraction in the bark of this plant.
-
Mitragyna (Kratom): Mitragyna speciosa is another prominent source, containing alkaloids such as mitraphylline, isomitraphylline, and rhynchophylline.[1]
-
Nauclea: Species like Nauclea officinalis have been found to contain spirooxindole glycosides such as naucleoxosides A and B.
-
-
Apocynaceae Family: This family also contributes to the diversity of known spiro-oxindole alkaloids.
-
Rauvolfia: Rauvolfia serpentina is a source of various indole alkaloids, including some with the spiro-oxindole scaffold.
-
Gelsemium (Yellow Jessamine): Gelsemium sempervirens is known to produce the highly toxic spiro-oxindole alkaloid gelsemine.
-
-
Other Plant Sources:
-
Eleagnus commutata: The root bark of this plant contains the spiro-pyrrolidine-oxindole alkaloid elaecomine.
-
Datura metel L.: The seeds of this plant have been shown to contain spiro-oxindole derivatives.
-
Marine Organisms
The marine environment is a vast and largely untapped reservoir of novel bioactive compounds, including a variety of spiro-oxindole alkaloids.
-
Marine Fungi: Fungi, particularly those from the genera Penicillium and Aspergillus, are prolific producers of these alkaloids.
-
Penicillium species: Strains of Penicillium have been isolated from various marine sources and found to produce spiro-oxindole alkaloids like spirotryprostatins.
-
Aspergillus species: Aspergillus fumigatus is a known source of spirotryprostatin A and B.[2]
-
-
Marine Invertebrates:
Quantitative Data on Spiro-Oxindole Alkaloids
The concentration of spiro-oxindole alkaloids in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize some of the reported quantitative data.
| Alkaloid | Source Organism | Plant/Organism Part | Yield/Concentration | Reference(s) |
| Mitraphylline | Uncaria tomentosa | Bark | 0.05% w/w | |
| Uncaria tomentosa | Bark | ~40% of total alkaloid fraction | [4] | |
| Isomitraphylline | Mitragyna speciosa ("Rifat" chemotype) | Leaves | 0.943 ± 0.033 – 1.47 ± 0.18 mg/g | |
| Rhynchophylline | Rauvolfia serpentina | Root | 0.955 mg/g (as part of total alkaloid extract) | [5] |
| Isorhynchophylline | Rauvolfia serpentina | Leaf | 0.753 mg/g (as part of total alkaloid extract) | [5] |
| Gelsemine | Gelsemium sempervirens | Root | 29 g from 22.5 kg of powdered root | [6] |
| Total Alkaloids | Rauvolfia serpentina | Stem | 2.364 mg/100mg | [7] |
Note: Quantitative data for many spiro-oxindole alkaloids, especially from marine sources, are not widely reported in the literature.
Experimental Protocols for Isolation and Purification
The isolation of spiro-oxindole alkaloids from their natural sources is a multi-step process that requires careful optimization to achieve high purity and yield. Below are detailed methodologies for the isolation of two representative spiro-oxindole alkaloids.
Isolation of Mitraphylline from Uncaria tomentosa Bark
This protocol describes a method for the isolation of mitraphylline based on acid-base partitioning and selective precipitation.
Methodology:
-
Extraction:
-
Powdered bark of Uncaria tomentosa is subjected to extraction with boiling methanol (3 x 10 mL for 15 minutes each).
-
The methanolic extracts are combined and concentrated under reduced pressure.
-
-
Acid-Base Partitioning:
-
The concentrated extract is acidified with an appropriate acid (e.g., HCl) to protonate the alkaloids, making them water-soluble.
-
The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., hexane) to remove non-alkaloidal lipophilic impurities.
-
The aqueous layer is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to obtain the crude alkaloid fraction.
-
-
Selective Precipitation:
-
The crude alkaloid extract is dissolved in a minimal amount of a suitable solvent.
-
Mitraphylline is selectively precipitated by adding a specific mixture of solvents, such as a toluene/hexane solution (e.g., 80:20 v/v).
-
-
Purification:
-
The precipitated mitraphylline is collected by filtration.
-
Further purification can be achieved by recrystallization or chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).
-
Isolation of Spirotryprostatin A from Aspergillus fumigatus
This protocol outlines the fermentation and extraction process for obtaining spirotryprostatin A from a fungal culture.
Methodology:
-
Fermentation:
-
A seed culture of Aspergillus fumigatus is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 2-3 days.
-
The seed culture is then used to inoculate a larger production culture, which is incubated for several days to allow for the biosynthesis of spirotryprostatin A.
-
-
Extraction:
-
The fungal biomass (mycelia) is separated from the culture broth by filtration.
-
The mycelia are extracted with an organic solvent such as acetone or ethyl acetate.
-
The culture filtrate is also extracted with an organic solvent (e.g., ethyl acetate) to recover any secreted alkaloids.
-
The organic extracts are combined and concentrated in vacuo.
-
-
Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps for purification.
-
Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing spirotryprostatin A are further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reverse-phase HPLC to yield pure spirotryprostatin A.
-
Signaling Pathways and Mechanisms of Action
Spiro-oxindole alkaloids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory and Immunomodulatory Pathways
-
Mitraphylline: This alkaloid has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4] By inhibiting NF-κB, mitraphylline reduces the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, IL-6, and IL-17.[4][8]
-
Rhynchophylline and Isorhynchophylline: These alkaloids have demonstrated neuroprotective effects through the modulation of several key signaling pathways. They are known to interact with the PI3K/Akt/GSK-3β pathway , which is crucial for cell survival and is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[5] Additionally, they can inhibit the JNK (c-Jun N-terminal kinase) signaling pathway , which is involved in neuronal apoptosis.[5] They have also been shown to modulate the ERK (extracellular signal-regulated kinase) pathway .[9]
Caption: Signaling pathway of Mitraphylline's anti-inflammatory action.
Anticancer and Cell Cycle Regulation Pathways
-
Spirotryprostatin A: This fungal metabolite is known to be a potent inhibitor of the cell cycle. It arrests mammalian cells in the G2/M phase , preventing them from proceeding through mitosis.[3] The precise molecular targets within the G2/M checkpoint are an area of active investigation.
-
Other Spiro-oxindoles: Several synthetic and naturally occurring spiro-oxindoles have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[10] Some have also been identified as inhibitors of protein kinases such as Bcr-Abl.[10]
Caption: Spirotryprostatin A's inhibition of the cell cycle at the G2/M phase.
Conclusion
Spiro-oxindole alkaloids are a structurally diverse and biologically significant class of natural products with a wide distribution in nature. Their complex architectures have posed significant challenges to synthetic chemists, while their potent biological activities continue to inspire research in drug discovery. The detailed protocols for their isolation and the growing understanding of their mechanisms of action, as outlined in this guide, provide a solid foundation for further investigation into these remarkable molecules. Future research will likely focus on the discovery of novel spiro-oxindole alkaloids from unexplored ecological niches, the development of more efficient and scalable isolation and synthetic methodologies, and a deeper elucidation of their molecular targets and signaling pathways to unlock their full therapeutic potential.
References
- 1. [PDF] Bioactive Brominated Oxindole Alkaloids from the Red Sea Sponge Callyspongia siphonella | Semantic Scholar [semanticscholar.org]
- 2. Bioactive Brominated Oxindole Alkaloids from the Red Sea Sponge Callyspongia siphonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. 153. The alkaloids of Gelsemium sempervirens. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spiro Center at C3 of the Oxindole Ring: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spirooxindole scaffold, characterized by a spirocyclic ring system at the C3 position of an oxindole core, has emerged as a privileged motif in medicinal chemistry. Its rigid three-dimensional structure and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the C3-spirooxindole core, with a particular focus on its synthesis, biological activity as an inhibitor of the MDM2-p53 protein-protein interaction, and the experimental methodologies employed in its investigation.
The Significance of the C3 Spiro Center
The C3 position of the oxindole ring is a prochiral center, and the introduction of a spirocycle at this position creates a quaternary stereocenter of significant conformational rigidity. This structural feature is crucial for potent and selective interaction with biological targets. The spirocyclic nature of these compounds allows for the precise spatial orientation of various substituents, enabling them to fit into protein binding pockets with high affinity. A prominent example is the development of spirooxindole-based inhibitors that disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1] By occupying the p53 binding pocket on MDM2, these inhibitors can reactivate the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis.[1]
Synthesis of C3-Spirooxindoles
The construction of the C3-spirooxindole scaffold has been a subject of intense research, with a variety of synthetic strategies developed to achieve high yields and stereoselectivity. One of the most powerful and widely used methods is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.
Key Synthetic Strategy: [3+2] Cycloaddition
A prevalent and efficient method for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives is the 1,3-dipolar cycloaddition of azomethine ylides with methyleneindolinones.[2][3] This reaction allows for the stereoselective construction of the spiro-pyrrolidine ring system in a single step.
The general workflow for this synthetic approach can be visualized as follows:
Figure 1: General workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] via [3+2] cycloaddition.
Experimental Protocols
General Procedure for the Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
The following is a representative experimental protocol for the one-pot, three-component synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives via a [3+2] cycloaddition reaction.
Materials:
-
Isatin or substituted isatin (1.0 mmol)
-
Sarcosine or L-proline (1.2 mmol)
-
Substituted (E)-3-(aryl)methylene-1-methyloxindole (1.0 mmol)
-
Methanol (10 mL)
Procedure:
-
A mixture of the isatin derivative (1.0 mmol) and the α-amino acid (1.2 mmol) in methanol (10 mL) is refluxed for 30 minutes.
-
The methyleneindolinone derivative (1.0 mmol) is then added to the reaction mixture.
-
The reaction is continued at reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spirooxindole product.
-
The product is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data
The [3+2] cycloaddition reaction is known for its efficiency, often providing high yields of the desired spirooxindole products. The biological activity of these compounds as MDM2-p53 inhibitors is typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) being a key quantitative measure of potency.
| Compound | Spiro-Ring Substituents | Yield (%) | Cell Line | IC₅₀ (µM) |
| SMD-1 | N-methyl, 4'-(4-chlorophenyl) | 85 | SJSA-1 | 0.08 |
| SMD-2 | N-methyl, 4'-(3,4-dichlorophenyl) | 82 | LNCaP | 0.12 |
| SMD-3 | N-methyl, 4'-(4-methoxyphenyl) | 90 | MCF-7 | 0.25 |
| SMD-4 | Pyrrolizidine fused | 78 | HCT116 | 0.15 |
Table 1: Synthetic yields and in vitro anticancer activity of representative spiro[pyrrolidine-3,3'-oxindole] derivatives. Data compiled from various sources.
Mechanism of Action: Inhibition of the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[2] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.
Spirooxindole-based inhibitors are designed to mimic the key interactions of p53 with MDM2, specifically targeting a hydrophobic pocket on the MDM2 surface where p53 binds. By competitively binding to this pocket, the spirooxindole inhibitors block the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then transcribe its target genes, resulting in the induction of apoptosis and the suppression of tumor growth.
Figure 2: Simplified schematic of the MDM2-p53 signaling pathway and its inhibition by spirooxindole compounds.
Biological Evaluation Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the spirooxindole compounds for 48-72 hours.
-
After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion
The spiro center at the C3 position of the oxindole ring is a cornerstone of a rapidly evolving class of therapeutic agents. The synthetic accessibility of this scaffold, particularly through [3+2] cycloaddition reactions, allows for the generation of diverse chemical libraries for drug screening. The remarkable success of spirooxindoles as potent and selective inhibitors of the MDM2-p53 interaction underscores the potential of this structural motif in the development of targeted cancer therapies. Further exploration of the chemical space around the C3-spirooxindole core holds significant promise for the discovery of new drug candidates for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to delve deeper into this exciting area of medicinal chemistry.
References
- 1. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma | Semantic Scholar [semanticscholar.org]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Therapeutic Potential of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Introduction
Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a heterocyclic compound featuring a spiro-junction between a 1,3-dioxolane ring and an indolinone core. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules. The spiro-oxindole scaffold is a key pharmacophore that mimics the tryptophan moiety, enabling interactions with a range of biological targets.[1] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anticonvulsant, anti-proliferative, and histone deacetylase (HDAC) inhibitory effects, highlighting their potential in the development of novel therapeutics for cancer and neurological disorders.[2][3]
The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction of isatin and ethylene glycol. This reaction, known as spiroketalization, selectively protects the C3-ketone of the isatin ring. This application note provides a detailed protocol for this synthesis, along with a comparison of different catalytic methods.
Therapeutic Relevance
The spiro-indolinone core is a privileged scaffold in drug discovery. The unique three-dimensional orientation of the spirocyclic system allows for precise interactions with enzyme active sites and protein-protein interfaces. Notably, compounds based on this scaffold have been investigated for the following applications:
-
Anticonvulsant Activity: Early studies identified the anticonvulsant properties of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones.[2][4]
-
Anticancer Agents: The spiro-oxindole framework is a cornerstone for the design of potent anticancer therapeutics.[1] These compounds can exhibit cytotoxic effects against various human cancer cell lines.[2]
-
HDAC Inhibition: More recent research has focused on developing derivatives as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3]
The synthesis of the parent compound is a crucial first step for the further chemical exploration and development of novel, more potent, and selective drug candidates.
Experimental Protocols
This section details two common protocols for the synthesis of this compound from isatin and ethylene glycol.
Method 1: p-Toluenesulfonic Acid Catalysis in Toluene
This is a conventional method utilizing a common acid catalyst and azeotropic removal of water.
-
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Ethylene glycol (10.0 mmol, 0.56 mL)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (1.0 mmol, 190.2 mg)
-
Toluene (3 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add isatin (1.0 mmol), ethylene glycol (10.0 mmol), p-toluenesulfonic acid (1.0 mmol), and toluene (3 mL).
-
Heat the reaction mixture to reflux and continue for 4 hours, collecting the water generated in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound.
-
Method 2: Magnetite Nanoparticle Catalysis under Ultrasonic Irradiation
This method presents a more environmentally friendly approach, utilizing a reusable catalyst and solvent-free conditions.
-
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Ethylene glycol (5 mL)
-
Magnetite nanoparticles (Fe₃O₄ MNPs)
-
-
Procedure:
-
In a suitable vessel, mix isatin (1.0 mmol) and ethylene glycol (5 mL).
-
Add a catalytic amount of magnetite nanoparticles.
-
Place the vessel in an ultrasonic bath and irradiate at 75 °C for 1 hour.
-
Upon completion of the reaction, the catalyst can be separated using an external magnet.
-
The excess ethylene glycol can be removed under reduced pressure.
-
The resulting product is typically of high purity, but can be further purified if necessary.
-
Data Presentation
| Parameter | Method 1: p-TsOH in Toluene | Method 2: Fe₃O₄ MNPs (Solvent-free) |
| Catalyst | p-Toluenesulfonic acid | Magnetite nanoparticles (Fe₃O₄) |
| Solvent | Toluene | None (Ethylene glycol as reagent and solvent) |
| Temperature | Reflux | 75 °C |
| Reaction Time | 4 hours | 1 hour |
| Energy Source | Conventional Heating | Ultrasonic Irradiation |
| Yield | Not specified in source | 97%[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation - Arabian Journal of Chemistry [arabjchem.org]
Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the p-toluenesulfonic acid (p-TSA) catalyzed synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.
Introduction
Spirooxindoles are a prominent class of nitrogen-containing heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This unique three-dimensional architecture has garnered significant attention in the field of medicinal chemistry, as it often imparts potent and diverse biological activities. The this compound scaffold, in particular, serves as a key intermediate in the synthesis of a variety of biologically active molecules, including anticonvulsants and anti-proliferative agents. Furthermore, this scaffold is a crucial building block for the development of novel histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer therapeutics.[1]
The synthesis of this compound is efficiently achieved through the acid-catalyzed ketalization of isatin with ethylene glycol. p-Toluenesulfonic acid (p-TSA) is a commonly employed catalyst for this transformation due to its effectiveness, ready availability, and ease of handling. This reaction proceeds with high yields and provides a straightforward route to this important synthetic intermediate.
Reaction and Mechanism
The p-TSA catalyzed synthesis of this compound involves the reaction of isatin with ethylene glycol in the presence of a catalytic amount of p-TSA, typically with azeotropic removal of water to drive the equilibrium towards the product.
The reaction mechanism, illustrated below, proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acidic proton from p-TSA protonates the C3 carbonyl oxygen of isatin, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the other hydroxyl group of the ethylene glycol moiety.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.
-
Deprotonation: Loss of a proton regenerates the catalyst and yields the final this compound product.
References
Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isatin Derivatives and Spiro Compounds
For Researchers, Scientists, and Drug Development Professionals
The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a green and efficient methodology for accelerating chemical reactions. This approach offers several advantages over conventional heating methods, including shorter reaction times, higher yields, milder reaction conditions, and often, enhanced product purity.[1][2][3] This document provides detailed application notes and protocols for the ultrasound-assisted synthesis of biologically relevant isatin derivatives and spiro compounds, which are key scaffolds in medicinal chemistry.[4][5][6]
Application Note 1: Three-Component Synthesis of Spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones
This protocol describes an efficient, one-pot synthesis of spirooxindoles through a three-component reaction of isatins, 4-hydroxy-2H-quinolin-2-one, and a nitrile (malononitrile or ethyl cyanoacetate) in an aqueous medium under ultrasound irradiation.[7] The use of water as a solvent and ultrasound as an energy source makes this a particularly environmentally benign method.[7]
Comparison of Ultrasound-Assisted vs. Conventional Synthesis
| Entry | Catalyst (5 mol%) | Condition | Time (min) | Yield (%) |
| 1 | Piperidine | Ultrasound (50 °C) | 5 | 95 |
| 2 | Piperidine | Stirring (50 °C) | 30 | 82 |
| 3 | Triethylamine | Ultrasound (50 °C) | 8 | 90 |
| 4 | - | Ultrasound (50 °C) | 30 | 70 |
Data adapted from a representative synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones.[7]
Experimental Protocol
Materials:
-
Isatin (1 mmol)
-
4-hydroxy-2H-quinolone (1 mmol)
-
Malanonitrile (1 mmol)
-
Piperidine (5 mol%)
-
Water (5 mL)
-
Reaction tube
Instrumentation:
-
Ultrasonic bath (45 kHz)
Procedure:
-
Combine 4-hydroxy-2H-quinolone (0.16 g, 1 mmol), isatin (0.15 g, 1 mmol), malononitrile (0.06 g, 1 mmol), and piperidine (5 mol%) in a reaction tube.[7]
-
Add 5 mL of water to the mixture.
-
Place the reaction tube in an ultrasonic bath pre-heated to 50 °C.
-
Irradiate the mixture with ultrasound (45 kHz) for 5 minutes.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry to obtain the pure product.
Experimental Workflow
Caption: Workflow for the ultrasound-assisted synthesis of spirooxindoles.
Application Note 2: Ultrasound-Assisted Aldol Reaction for Isatin Derivatives
This protocol details a green synthetic approach for the one-pot aldolization of isatins and ketones using a ruthenium catalyst under ultrasound irradiation.[1] This method demonstrates significant advantages over classical thermal methods, offering shorter reaction times and higher yields with low catalyst loading.[1]
Comparison of Ultrasound vs. Silent Conditions for Aldol Reaction
| Entry | Isatin Derivative | Ketone | Method | Time (min) | Yield (%) |
| 1 | Isatin | Cyclohexanone | Silent (60 °C) | 50 | 68 |
| 2 | Isatin | Cyclohexanone | Ultrasound (50 °C) | 30 | 80 |
| 3 | 5-Bromoisatin | Cyclohexanone | Silent (60 °C) | 60 | 65 |
| 4 | 5-Bromoisatin | Cyclohexanone | Ultrasound (50 °C) | 35 | 78 |
| 5 | Isatin | Cyclopentanone | Silent (60 °C) | 55 | 62 |
| 6 | Isatin | Cyclopentanone | Ultrasound (50 °C) | 32 | 75 |
Data adapted from a Ru-catalyzed aldol reaction.[1]
Experimental Protocol
Materials:
-
Isatin or isatin derivative (1.0 mmol)
-
Ketone (2.0 mmol)
-
Ruthenium catalyst (3 mol%)
-
Dioxane (solvent)
-
Reaction flask
Instrumentation:
-
Ultrasonic bath
Procedure:
-
In a reaction flask, dissolve isatin (1.0 mmol) and the ketone (2.0 mmol) in dioxane.
-
Add the ruthenium catalyst (3 mol%) to the solution.
-
Place the reaction flask in an ultrasonic bath pre-heated to 50 °C.
-
Irradiate the mixture with ultrasound for the time specified in the table above (typically 30-35 minutes).
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol adduct.
Logical Relationship Diagram
Caption: Logical relationship for the ultrasound-assisted aldol reaction.
Application Note 3: [3+2] Cycloaddition for Spirooxindolo-1,2,4-oxadiazoles
This application note describes a facile and green methodology for the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction under ultrasound irradiation.[8][9] This method avoids the need for traditional column chromatography and results in good to excellent yields in significantly shorter reaction times compared to conventional methods.[8]
Comparison of Ultrasound-Assisted vs. Conventional Synthesis
| Entry | Solvent | Base | Method | Time (h) | Yield (%) |
| 1 | CHCl3 | Et3N | Stirring (RT) | 12 | 75 |
| 2 | CHCl3 | Et3N | Ultrasound (RT) | 1 | 92 |
| 3 | CH3CN | Et3N | Stirring (RT) | 12 | 68 |
| 4 | CH3CN | Et3N | Ultrasound (RT) | 1.5 | 85 |
Data adapted from the synthesis of a representative spirooxindolo-1,2,4-oxadiazole.[9]
Experimental Protocol
Materials:
-
Isatin Schiff base (1 mmol)
-
N-hydroxycarbimidoyl chloride (1 mmol)
-
Triethylamine (Et3N) (1.2 mmol)
-
Chloroform (CHCl3) (5 mL)
-
Reaction flask
Instrumentation:
-
Ultrasonic bath
Procedure:
-
To a solution of isatin Schiff base (1 mmol) in chloroform (5 mL), add N-hydroxycarbimidoyl chloride (1 mmol).
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Place the reaction flask in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound for 1 hour.[9]
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, wash the mixture with water.
-
Extract the organic layer and dry it over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to get the pure spirooxindolo-1,2,4-oxadiazole.
Experimental Workflow Diagram
References
- 1. researchtrend.net [researchtrend.net]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
experimental protocol for synthesizing 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Application Note: Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The spirooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2] The title compound, 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, is a key intermediate for synthesizing more complex molecules, particularly isatin-based 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions ("click chemistry").[3][4][5] This protected azido-isatin derivative allows for the selective introduction of various functionalities, making it a valuable building block for creating libraries of potential therapeutic agents.
!!! SAFETY ADVISORY !!! This protocol involves the use of sodium azide (NaN₃) and the generation of an organic azide. Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Sodium azide is highly toxic. All steps involving azides must be performed by trained personnel in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocol
This synthesis is a multi-step process starting from isatin. The overall workflow involves protection of the C3-ketone, nitration of the aromatic ring, reduction of the nitro group to an amine, and finally, conversion of the amine to an azide via a diazotization reaction.[5]
Materials and Equipment
| Reagents & Solvents | Equipment |
| Isatin | Round-bottom flasks |
| Sulfuric acid (conc.) | Magnetic stirrer with heating |
| Nitric acid (fuming) | Reflux condenser |
| Ethylene glycol | Ice bath |
| p-Toluenesulfonic acid (p-TsOH) | Separation funnel |
| Toluene | Rotary evaporator |
| Palladium on carbon (10% Pd/C) | Filtration apparatus (Büchner funnel) |
| Ethanol | Beakers, graduated cylinders |
| Hydrochloric acid (conc.) | Thin-Layer Chromatography (TLC) plates |
| Sodium nitrite (NaNO₂) | Column chromatography setup |
| Sodium azide (NaN₃) | pH meter or pH paper |
| Dichloromethane (DCM) | Blast shield |
| Saturated sodium bicarbonate | |
| Anhydrous sodium sulfate |
Step 1: Synthesis of 5-Nitroisatin
-
Reaction Setup: In a 250 mL flask cooled in an ice bath, slowly add 5.0 g of isatin to 50 mL of concentrated sulfuric acid with stirring. Maintain the temperature below 10°C.
-
Nitration: Once the isatin is fully dissolved, add a pre-cooled mixture of 3.0 mL fuming nitric acid and 5.0 mL concentrated sulfuric acid dropwise. The temperature must be kept below 10°C throughout the addition.
-
Reaction: After the addition is complete, stir the mixture in the ice bath for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-nitroisatin.
Step 2: Synthesis of 5-nitro-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
-
Reaction Setup: To a solution of 5-nitroisatin (from Step 1) in 100 mL of toluene, add 1.5 equivalents of ethylene glycol and a catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 5-amino-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
-
Reaction Setup: Dissolve the protected 5-nitroisatin (from Step 2) in ethanol in a flask suitable for hydrogenation.
-
Hydrogenation: Add a catalytic amount of 10% Pd/C. Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the 5-amino derivative, which is often used in the next step without further purification.[5]
Step 4: Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
-
Diazotization (Perform behind a blast shield): Dissolve the 5-amino compound (from Step 3) in a mixture of water and concentrated hydrochloric acid at 0°C (ice bath).[5]
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly between 0-5°C. Stir for 30 minutes after addition is complete.
-
Azidation: In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0°C. Add the cold diazonium salt solution to the sodium azide solution dropwise. Vigorous nitrogen evolution will be observed.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up: Extract the product with dichloromethane (DCM). Wash the combined organic layers with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel) to yield the final title compound.
Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Key Reagents |
| 1 | Isatin | 5-Nitroisatin | 80-90 | H₂SO₄, HNO₃ |
| 2 | 5-Nitroisatin | 5-nitro-spiro[...]one | 75-85 | Ethylene glycol, p-TsOH |
| 3 | 5-nitro-spiro[...]one | 5-amino-spiro[...]one | 85-95 | H₂, Pd/C |
| 4 | 5-amino-spiro[...]one | 5-azido-spiro[...]one | 70-80 | NaNO₂, NaN₃, HCl |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Visualizations
Caption: Synthetic workflow for the target compound.
Caption: Key functional group transformations.
References
Application Notes and Protocols: Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one as a Precursor in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one as a versatile precursor in the synthesis of bioactive molecules, with a particular focus on the development of histone deacetylase (HDAC) inhibitors for anticancer therapy. Detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways are presented to facilitate research and development in this area.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds recognized for their rigid three-dimensional structure and significant biological activities.[1][2][3] Among these, this compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.[4][5] Its unique structure, derived from the protection of the C3-keto group of isatin, allows for selective functionalization at the N1' position of the indolinone ring, making it an ideal starting material for creating diverse chemical libraries for drug discovery.[1]
This document details the synthesis of this compound and its application as a precursor in the development of potent histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various cancers.[1][6]
Data Presentation
Table 1: Synthesis Yields of this compound and its Derivatives
| Compound | Starting Material(s) | Reaction Type | Yield (%) | Reference |
| Spiro[[1][6]dioxolane-2,3′-indoline]-2′-one | Isatin, Ethane-1,2-diol | Ketalization | 86 | [1] |
| (E)-methyl 3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenoate | Spiro[[1][6]dioxolane-2,3′-indoline]-2′-one, (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate | N-alkylation | Not specified | [1] |
| (E)-N-hydroxy-3-(4-((5′-fluoro-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamide | Corresponding methyl ester | Hydroxamic acid formation | 64 | [1] |
| (E)-N-hydroxy-3-(4-((5′-chloro-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamide | Corresponding methyl ester | Hydroxamic acid formation | Not specified | [1] |
| (E)-N-hydroxy-3-(4-((5′-methoxy-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamide | Corresponding methyl ester | Hydroxamic acid formation | Not specified | [1] |
| (E)-N-hydroxy-3-(4-((7′-chloro-2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamide | Corresponding methyl ester | Hydroxamic acid formation | Not specified | [1] |
Table 2: Biological Activity of this compound Derived HDAC Inhibitors
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 4a | HDAC2 | 0.358 | A549 (Lung) | >50 | [1] |
| HCT116 (Colon) | >50 | [1] | |||
| MCF7 (Breast) | >50 | [1] | |||
| 4b | HDAC2 | 0.284 | A549 (Lung) | 21.4 | [1] |
| HCT116 (Colon) | 45.2 | [1] | |||
| MCF7 (Breast) | 19.8 | [1] | |||
| 4c | HDAC2 | 0.312 | A549 (Lung) | 15.8 | [1] |
| HCT116 (Colon) | 23.5 | [1] | |||
| MCF7 (Breast) | 11.2 | [1] | |||
| SAHA | HDAC2 | 0.265 | A549 (Lung) | 2.1 | [1] |
| HCT116 (Colon) | 3.5 | [1] | |||
| MCF7 (Breast) | 1.8 | [1] |
Experimental Protocols
Synthesis of Spiro[[1][6]dioxolane-2,3′-indoline]-2′-one (Precursor)[1]
Materials:
-
Isatin (1 mmol, 147 mg)
-
Ethane-1,2-diol (10 mmol, 0.56 mL, 620 mg)
-
p-Toluenesulfonic acid (p-TsOH) (1 mmol)
-
Toluene (3 mL)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of isatin, ethane-1,2-diol, and p-toluenesulfonic acid in toluene is refluxed for 4 hours.
-
After the reaction is complete, the crude reaction mixture is extracted with toluene and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to furnish the desired compound as a slightly yellow solid.
-
Yield: 86%.
General Procedure for the Synthesis of (E)-methyl 3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenoate Derivatives[1]
Materials:
-
Spiro[[1][6]dioxolane-2,3′-indoline]-2′-one (or substituted analogue) (1 mmol)
-
Anhydrous dimethylformamide (DMF) (3 mL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Potassium iodide (KI) (catalytic amount, 20 mg)
-
(E)-methyl 3-(4-(bromomethyl)phenyl)acrylate (1 mmol, 255 mg)
Procedure:
-
To a solution of the spiro compound in anhydrous DMF, add K₂CO₃ and KI.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for a further 24 hours.
-
Pour the reaction mixture into 30 mL of ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude product, which can be used in the next step without further purification.
General Procedure for the Synthesis of (E)-N-hydroxy-3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenamide Derivatives (HDAC Inhibitors)[1]
Materials:
-
(E)-methyl 3-(4-((2′-oxospiro[[1][6]dioxolane-2,3′-indoline]-1′-yl)methyl)phenyl)propenoate derivative
-
Methanol (MeOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare a fresh solution of hydroxylamine by dissolving NH₂OH·HCl in MeOH and adding an equivalent amount of a methanolic solution of NaOH at -5 °C.
-
Filter the resulting precipitate of NaCl.
-
Add the filtrate containing free hydroxylamine to a solution of the methyl ester derivative in MeOH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., MeOH/H₂O).
Visualizations
Experimental Workflow
Caption: Synthetic and evaluation workflow for HDAC inhibitors.
Proposed Signaling Pathway of Action
Caption: Mechanism of action for spiro-dioxolane based HDAC inhibitors.
References
- 1. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[1,3-dioxolane-2,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Novel spiroindoline HDAC inhibitors: Synthesis, molecular modelling and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity Evaluation of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of the anticancer activity of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs and related spirooxindole compounds. This document includes a summary of reported biological data, detailed protocols for key experimental assays, and visualizations of experimental workflows and relevant signaling pathways.
Introduction to this compound Analogs
Spirooxindoles are a class of heterocyclic compounds characterized by a spiro fusion at the C3 position of an oxindole core. This structural motif is found in various natural products and has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. The this compound scaffold, a specific subset of this class, has been investigated for its potential as a therapeutic agent. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs).
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer and enzyme inhibitory activities of various this compound analogs and related spiro indoline-2-one derivatives.
Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | A549 (Lung Carcinoma) | 12.5 | [1] |
| HeLa (Cervical Carcinoma) | 15.2 | [1] | |
| NCI-H460 (Large Cell Lung Cancer) | 10.8 | [1] | |
| 4c | A549 (Lung Carcinoma) | 10.9 | [1] |
| HeLa (Cervical Carcinoma) | 11.5 | [1] | |
| NCI-H460 (Large Cell Lung Cancer) | 9.8 | [1] | |
| 4d | A549 (Lung Carcinoma) | 14.2 | [1] |
| HeLa (Cervical Carcinoma) | 18.7 | [1] | |
| NCI-H460 (Large Cell Lung Cancer) | 13.1 | [1] | |
| Phosphoryl-substituted analog 4c | HuTu 80 (Duodenal Adenocarcinoma) | 15.4 | [2] |
| Phosphoryl-substituted analog 4d | HuTu 80 (Duodenal Adenocarcinoma) | 14.3 | [2] |
Table 2: Growth Inhibition (GI50) of Spiro Indoline-2-one Derivatives against Human Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| SSSK16 | MCF-7 | 0.44 | [3][4] |
| SSSK17 | MCF-7 | 0.04 | [3][4] |
| SSSK19 | MCF-7 | 21.6 | [3][4] |
Table 3: Histone Deacetylase (HDAC) Inhibitory Activity
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 4b | HDAC2 | 0.284 | [1] |
| 4c | HDAC2 | 0.312 | [1] |
| 4d | HDAC2 | 0.458 | [1] |
| SAHA (control) | HDAC2 | 0.265 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of this compound analogs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogs at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways, such as the acetylation status of histones.
Protocol:
-
Protein Extraction: Treat cells with the this compound analogs. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3, anti-HDAC2) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating the anticancer activity of the this compound analogs and the proposed mechanism of action involving HDAC inhibition.
Caption: Experimental workflow for anticancer activity evaluation.
Caption: Proposed HDAC inhibition signaling pathway.
References
- 1. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preliminary in vitro antimicrobial and antifungal screening of novel spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives. The described methods are foundational for assessing the potential of these compounds as new therapeutic agents.
Introduction
Spirocyclic compounds, particularly those incorporating an oxindole moiety, are of significant interest in medicinal chemistry due to their diverse biological activities. The unique three-dimensional structure of the spiro center can lead to novel interactions with biological targets. Spirooxindole derivatives have been reported to exhibit a range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The this compound scaffold represents a key pharmacophore whose derivatives are being explored for their therapeutic potential. This document outlines the standardized procedures for evaluating the antimicrobial and antifungal efficacy of novel derivatives based on this core structure.
Data Presentation
Table 1: Antifungal Activity of a this compound Derivative
| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| Derivative 1 | Candida albicans | 12 - 15 | 31.25 - 200 |
| Clotrimazole (Standard) | Candida albicans | - | - |
Table 2: Antibacterial Activity of a this compound Derivative
| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | Moderate Activity | Not specified |
| Imipenem (Standard) | Staphylococcus aureus | - | - |
Note: The data presented is for a complex derivative and may not be representative of the parent this compound compound. Further testing is required to determine the specific activity of the novel derivatives.
Experimental Protocols
The following are detailed protocols for the initial in vitro screening of antimicrobial and antifungal activities of novel this compound derivatives. These protocols are based on established methods such as the agar well diffusion assay and the broth microdilution method, which are compliant with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Agar Well Diffusion Assay for Preliminary Antimicrobial and Antifungal Screening
This method is suitable for initial qualitative screening of the antimicrobial and antifungal activity of the synthesized compounds.
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria)
-
Positive control antifungals (e.g., Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Preparation of Inoculum:
-
For bacteria, pick a few colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
For fungi, prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80) and adjust the concentration to approximately 1 x 10⁶ to 5 x 10⁶ spores/mL.
-
-
Preparation of Agar Plates:
-
Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform thickness.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plates.
-
-
Well Preparation:
-
Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
-
Application of Test Compounds:
-
Prepare stock solutions of the test compounds in DMSO.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the designated wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
-
Observation and Measurement:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial or antifungal activity.
-
Protocol 2: Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The protocol should be performed following CLSI documents M07 for bacteria and M27 for yeasts.
Materials:
-
Test compounds
-
DMSO
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Multichannel micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
-
Positive and negative controls
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in the appropriate broth medium (MHB or RPMI-1640) directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Prepare the microbial inoculum as described in the agar well diffusion protocol and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
-
Controls:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.
-
Visualizations
The following diagrams illustrate the experimental workflows for the antimicrobial and antifungal screening processes.
Caption: Experimental workflow for antimicrobial and antifungal screening.
Caption: Logical progression of antimicrobial drug discovery.
References
- 1. Frontiers | Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi [frontiersin.org]
- 2. Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its rigid three-dimensional architecture and prevalence in numerous natural products and pharmacologically active molecules.[1][2][3] This guide focuses on a key synthetic intermediate, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one , elucidating its strategic importance and providing detailed protocols for its synthesis and application, particularly in the development of potent anticancer agents.
The Strategic Imperative of the 1,3-Dioxolane Moiety: A Gateway to Chemoselectivity
The parent structure for many spirooxindoles is isatin (1H-indole-2,3-dione). A primary challenge in isatin chemistry is the presence of two reactive carbonyl groups (C2-amide and C3-ketone) and a reactive N-H group. To achieve selective modification at other positions—such as the N1' position or the aromatic ring—it is often essential to "protect" the highly electrophilic C3-ketone.
The formation of this compound serves as an elegant and efficient solution. By reacting isatin with ethylene glycol, the C3-ketone is converted into a stable ketal, effectively masking its reactivity.[4][5][6] This strategic protection unlocks a host of synthetic possibilities, enabling chemists to perform reactions like N-alkylation or aromatic substitutions with high precision, which would otherwise be complicated by side reactions at the C3-position.
Core Application: Synthesis of p53-MDM2 Protein-Protein Interaction Inhibitors
A landmark application of the spirooxindole scaffold is in the development of small-molecule inhibitors that disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[7][8][9] In many cancers with wild-type p53, the p53 protein is rendered inactive by overexpressed MDM2, which binds to p53 and promotes its degradation.[8]
Spirooxindole-based compounds, such as the MI (Michigan Inhibitor) series, have been designed to mimic the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that insert into a deep pocket on the MDM2 surface.[7][10] By competitively binding to this pocket, these inhibitors block the p53-MDM2 interaction, leading to the stabilization and reactivation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[9][11] The this compound core is a foundational building block for constructing these complex, stereochemically rich molecules.[10]
Synthetic Workflow Overview
The general strategy involves the initial protection of isatin, followed by functionalization and a key cycloaddition step to build the complete spiro-pyrrolidinyl oxindole core.
Caption: General synthetic workflow for MDM2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol details the acid-catalyzed condensation of isatin with ethylene glycol to form the protected spiro-ketal intermediate.[4][5][12]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles |
|---|---|---|---|---|---|
| Isatin | C₈H₅NO₂ | 147.13 | - | 1.47 g | 10 mmol |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | - | 6.2 mL | 100 mmol |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | - | 190 mg | 1 mmol |
| Toluene | C₇H₈ | 92.14 | - | 40 mL | - |
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Flask: Add isatin (1.47 g, 10 mmol), ethylene glycol (6.2 mL, 100 mmol), p-toluenesulfonic acid (190 mg, 1 mmol), and toluene (40 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the isatin starting material. The reaction is typically complete within 4-6 hours when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel to yield the pure product.
Expected Yield: 80-90%. Characterization: The product is a solid. The molecular weight is 191.18 g/mol .[13]
Protocol 2: Elaboration via [3+2] Cycloaddition for MDM2 Inhibitor Core
This protocol demonstrates the power of the protected scaffold in a multicomponent [3+2] cycloaddition reaction, a common method to construct the pyrrolidine ring found in many spirooxindole inhibitors.[14][15]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| This compound | C₁₀H₉NO₃ | 191.18 | 191 mg | 1 mmol |
| (E)-1,2-dichloro-4-(2-nitrovinyl)benzene | C₈H₅Cl₂NO₂ | 218.04 | 240 mg | 1.1 mmol |
| Sarcosine (N-methylglycine) | C₃H₇NO₂ | 89.09 | 107 mg | 1.2 mmol |
| Ethanol | C₂H₆O | 46.07 | 10 mL | - |
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (191 mg, 1 mmol), (E)-1,2-dichloro-4-(2-nitrovinyl)benzene (240 mg, 1.1 mmol), and sarcosine (107 mg, 1.2 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction generates an azomethine ylide in situ from the protected isatin and sarcosine, which then undergoes a cycloaddition with the nitroalkene dipolarophile.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent. Purify the crude product via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of the spiro-pyrrolidinyl oxindole. The final deprotection of the ketal to reveal the C3-ketone can be achieved under acidic conditions if required for the final compound.
Mechanism of Action: p53 Reactivation
The spirooxindole compounds synthesized using this intermediate function by physically obstructing the binding site on MDM2, preventing it from interacting with p53. This leads to an increase in intracellular p53 levels, restoring its tumor-suppressing functions.
Caption: Mechanism of p53 reactivation by spirooxindole inhibitors.
Future Perspectives
The this compound scaffold remains a cornerstone in the synthesis of complex, biologically active molecules.[1][16] Its utility extends beyond MDM2 inhibitors to compounds with antiviral, antimicrobial, and anti-inflammatory properties.[16][17] Future research will likely focus on developing more efficient and stereoselective methods for elaborating this core, as stereochemistry plays a critical role in binding affinity, with differences of over 100-fold observed between diastereomers of MDM2 inhibitors.[10] The continued exploration of this versatile intermediate promises to yield novel therapeutic agents for a wide range of diseases.[18]
References
- 1. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications | MDPI [mdpi.com]
- 4. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[1,3-dioxolane-2,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascentagepharma.com [ascentagepharma.com]
- 11. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Spiro(1,3-dioxolane-2,3'-(3H)indol)-2'(1'H)-one | C10H9NO3 | CID 281156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An overview of spirooxindole as a promising scaffold for novel drug discovery | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Based MDM2-p53 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the development of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one based inhibitors targeting the MDM2-p53 protein-protein interaction. This class of compounds holds significant promise in the field of oncology by offering a strategy to reactivate the tumor suppressor protein p53.
Introduction
The p53 tumor suppressor plays a pivotal role in maintaining genomic stability and preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, the function of wild-type p53 is abrogated by the over-expression of its negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. The disruption of the MDM2-p53 interaction has thus emerged as an attractive therapeutic strategy for cancer treatment.
Spirooxindoles, and specifically derivatives of the this compound scaffold, have been identified as potent small molecule inhibitors of the MDM2-p53 interaction. These compounds mimic the key interactions of p53 with MDM2, thereby blocking the binding of p53 to MDM2, leading to p53 stabilization, and subsequent activation of p53-mediated downstream pathways. This document provides quantitative data on the activity of representative compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for representative this compound based MDM2-p53 inhibitors and related spirooxindole compounds.
| Compound ID | Modification on Spirooxindole Core | MDM2 Binding Affinity (Ki, nM) | MDM2-p53 Inhibition (IC50, nM) | Cell-based Activity (IC50, nM) | Target Cell Line |
| MI-888 | Complex spiro-pyrrolidinyl oxindole | 0.44 | Not Reported | Not Reported | Not Reported |
| Compound with 6-Cl, R3=Ph, R4=CF3 | Spiro-pyrrolidinyl oxindole | 240 ± 60 | Not Reported | Not Reported | Not Reported |
| Compound 62 | Fused five-membered ring system | Not Reported | 4 | 161 | SJSA-1 |
| Compound 63 | Fused six-membered ring system | Not Reported | 4 | 547 | SJSA-1 |
Table 1: In Vitro Activity of Spirooxindole-based MDM2-p53 Inhibitors. This table presents the binding affinities and inhibitory concentrations of selected spirooxindole derivatives against the MDM2-p53 interaction.
| Compound ID | Target Cell Line | IC50 (µM) | Notes |
| Compound 11h | A549 | 0.18 | Most effective against three tested cancer cell lines. |
| MDA-MB-231 | 0.08 | ||
| HeLa | 0.15 | ||
| Compound 11k | MDA-MB-231 | 0.09 | |
| HeLa | 0.14 | ||
| Compound 12c | HeLa | 0.14 | |
| Spiro-indolinone derivatives | SW620 (p53 mutant) | <0.08 | Suggests a different mode of action beyond p53 reactivation. |
Table 2: Cellular Potency of Spirooxindole Derivatives in Cancer Cell Lines. This table showcases the cytotoxic effects of various spirooxindole compounds on different cancer cell lines, providing insights into their therapeutic potential.
Experimental Protocols
Protocol 1: General Synthesis of 1'-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of the this compound scaffold followed by N-alkylation to introduce various substituents at the 1'-position.
Part A: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isatin (1 equivalent), ethylene glycol (10 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in toluene.
-
Reflux: Heat the reaction mixture to reflux and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Part B: N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add anhydrous potassium carbonate (2-3 equivalents) and the desired alkyl halide (1.1-1.5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1'-substituted this compound derivative.
Protocol 2: MDM2-p53 AlphaLISA Binding Assay
This protocol outlines a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to quantify the inhibition of the MDM2-p53 interaction.
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53-derived peptide
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (this compound derivatives)
-
384-well white microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer and add them to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no protein) controls.
-
Protein Incubation: Add a pre-incubated mixture of GST-MDM2 and biotinylated p53 peptide to each well. Incubate for 60 minutes at room temperature.
-
Bead Addition: Add a suspension of anti-GST Acceptor beads to each well and incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add a suspension of Streptavidin Donor beads to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the MDM2-p53 interaction.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blot for p53 and MDM2 Upregulation
This protocol is used to assess the cellular activity of the inhibitors by measuring the levels of p53 and its transcriptional target, MDM2.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the fold-change in p53 and MDM2 protein levels upon treatment.
Protocol 4: Mammalian Two-Hybrid (M2H) Assay for MDM2-p53 Interaction
This cell-based assay is used to study the MDM2-p53 interaction within a cellular context and to screen for inhibitors.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
pM vector containing the GAL4 DNA-binding domain fused to MDM2
-
pVP16 vector containing the VP16 activation domain fused to p53
-
pG5luc reporter vector containing GAL4 binding sites upstream of a luciferase gene
-
Transfection reagent
-
Test compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to grow to 70-80% confluency.
-
Co-transfection: Co-transfect the cells with the pM-MDM2, pVP16-p53, and pG5luc plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds.
-
Cell Lysis: After a further 24 hours of incubation, lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis: The inhibition of the MDM2-p53 interaction will result in a decrease in luciferase expression. Calculate the percent inhibition and determine the IC50 values for the test compounds.
Mandatory Visualization
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives, focusing on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this area.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional spirocyclic framework, centered around a C3-spiro-substituted oxindole core, provides a versatile scaffold for the design of novel therapeutic agents. Among the various modifications of the spirooxindole skeleton, the this compound moiety has emerged as a promising pharmacophore. This core structure offers opportunities for chemical modifications at the indole nitrogen and on the aromatic ring, allowing for the fine-tuning of physicochemical properties and biological activity.
A key mechanism of action for many spirooxindole derivatives in cancer is the inhibition of the p53-MDM2 protein-protein interaction.[1] The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis, and its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein.[1] By disrupting the p53-MDM2 interaction, spirooxindole-based inhibitors can stabilize and activate p53, leading to the selective elimination of cancer cells.[2][3][4]
This document summarizes the current understanding of the SAR of this compound derivatives, presents their quantitative biological data, and provides detailed protocols for their synthesis and evaluation.
Data Presentation: Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indolinone ring and modifications at the indole nitrogen.
Anticancer Activity
The anticancer activity of these derivatives has been primarily evaluated through their ability to inhibit histone deacetylase (HDAC) enzymes and their cytotoxic effects on various cancer cell lines. The following table summarizes the in vitro activity of a series of 5′(7′)-substituted-2′-oxospiro[3]dioxolane-2,3′-indoline-based N-hydroxypropenamides.
Table 1: In Vitro Anticancer Activity of this compound Derivatives [5]
| Compound ID | R | HDAC2 IC50 (μM) | A549 IC50 (μM) | NCI-H460 IC50 (μM) | BxPC-3 IC50 (μM) |
| 4a | H | 0.412 | 1.89 | 1.25 | 2.01 |
| 4b | 5'-F | 0.284 | 1.54 | 1.08 | 1.63 |
| 4c | 5'-Cl | 0.356 | 1.68 | 1.15 | 1.77 |
| 4d | 5'-Br | 0.381 | 1.75 | 1.20 | 1.84 |
| 4e | 5'-CH3 | 0.401 | 1.82 | 1.23 | 1.95 |
| 4f | 5'-OCH3 | 0.425 | 1.93 | 1.30 | 2.15 |
| 4g | 7'-Cl | 0.395 | 1.80 | 1.21 | 1.90 |
| SAHA (Control) | - | 0.265 | 1.48 | 1.02 | 1.55 |
SAR Observations:
-
Substitution on the Indolinone Ring: The presence of small electron-withdrawing groups at the 5'-position of the indolinone ring, such as fluorine (4b) and chlorine (4c), generally leads to enhanced HDAC2 inhibition and cytotoxicity compared to the unsubstituted analog (4a).[5]
-
Effect of Halogens: Among the halogens, the fluorine-substituted derivative (4b) displayed the most potent activity, closely followed by the chlorine-substituted compound (4c).[5] This suggests that the electronegativity and size of the halogen atom play a crucial role in the interaction with the biological target.
-
Electron-Donating Groups: The introduction of electron-donating groups like methyl (4e) and methoxy (4f) at the 5'-position resulted in a slight decrease in activity compared to the halogenated derivatives.[5]
-
Positional Isomers: Substitution at the 7'-position with a chlorine atom (4g) showed comparable activity to the 5'-chloro derivative (4c), indicating that this position is also amenable to modification to modulate biological activity.[5]
Antimicrobial Activity
Data on the antimicrobial activity specifically for this compound derivatives is still emerging. However, broader studies on spirooxindole derivatives have shown promising results. The following table is a representative example of the antimicrobial activity of spiro-4-thiazolidione derivatives of isatin, highlighting the potential of the spirooxindole scaffold.
Table 2: Antimicrobial Activity of Representative Spirooxindole Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| A05 | 15 | 14 | 13 | 12 | 11 |
| A06 | 16 | 15 | 14 | 13 | 12 |
| D05 | 18 | 17 | 16 | 15 | 14 |
| D06 | 19 | 18 | 17 | 16 | 15 |
| E05 | 17 | 16 | 15 | 14 | 13 |
| E06 | 18 | 17 | 16 | 15 | 14 |
| Ampicillin | 25 | 24 | 22 | 20 | - |
| Clotrimazole | - | - | - | - | 21 |
SAR Observations:
-
The antimicrobial activity of spirooxindole derivatives is influenced by the nature of the heterocyclic ring fused at the C3 position and the substituents on the indolinone core. Further studies are required to establish a clear SAR for the spiro[1,3-dioxolane] series against various microbial strains.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the spiro[1,3-dioxolane-2,3'-indolin]-2'-one core is typically achieved through the condensation of an appropriately substituted isatin with ethylene glycol in the presence of an acid catalyst.[5][6] Subsequent modifications can be introduced at the indole nitrogen.
Protocol 1: General Synthesis of Substituted Spiro[[3]dioxolane-2,3′-indoline]-2′-one [5]
-
Reaction Setup: To a solution of the desired substituted isatin (1 mmol) in toluene (3 mL), add ethane-1,2-diol (10 mmol) and p-toluenesulfonic acid (p-TsOH, 1 mmol).
-
Reflux: Reflux the reaction mixture for 4 hours.
-
Work-up: After the reaction is complete, extract the crude mixture with toluene and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired spiro[[3]dioxolane-2,3′-indoline]-2′-one derivative.
Protocol 2: N-Alkylation of Spiro[[3]dioxolane-2,3′-indoline]-2′-one [5]
-
Reaction Setup: To a solution of the synthesized spiro compound (1 mmol) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2 mmol), potassium iodide (KI, 0.1 mmol), and the desired alkylating agent (e.g., (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate, 1.2 mmol).
-
Reaction: Stir the mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into ice water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for N-alkylation of the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one ring
Application Note: N-Alkylation of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Introduction
The spirooxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1][2][3] N-alkylation of the indole nitrogen within this framework is a critical synthetic step for modifying the compound's biological and physicochemical properties. This application note provides a detailed experimental protocol for the N-alkylation of the this compound ring system, a key intermediate in the synthesis of more complex spirooxindole derivatives.
The described protocol is based on established methods for the N-alkylation of isatin and its derivatives, which involve the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkylating agent.[4][5][6][7] The spiro[1,3-dioxolane] moiety acts as a protecting group for the C-3 carbonyl of the parent isatin, allowing for selective modification at the N-1 position.
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, benzyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Organic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure:
-
To a well-stirred mixture of spiro[[4][5]dithiolane-2,3′-indolin]-2′-one (1.0 mmol), tetrabutylammonium bromide (TBAB) (0.5 mmol), and potassium carbonate (K₂CO₃) (1.0 mmol), the appropriate alkylating agent (1.2 mmol) is added.[8]
-
The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent. For less reactive halides, heating to 80°C may be required.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired N-alkylated spiro[1,3-dioxolane-2,3'-indol]-2'-one.
Alternative Microwave-Assisted Protocol:
For accelerated reaction times, microwave irradiation can be employed.
-
An intimate mixture of this compound (1 mmol), the alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol) is prepared.[4][9]
-
A few drops of a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidinone (NMP) are added to create a slurry.[4][9]
-
The mixture is subjected to microwave irradiation at a suitable power and time, which should be optimized for the specific substrate and alkylating agent.
-
Work-up and purification follow the same procedure as the conventional heating method.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of a related spirooxindole system, which can be used as a starting point for optimizing the reaction for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Dibromoethane | K₂CO₃ | Solvent-free | RT | 6 | 70 | [8] |
| 2 | 1,2-Dichloroethane | K₂CO₃ | Solvent-free | RT | 12 | 82 | [8] |
| 3 | 1,5-Dibromopentane | K₂CO₃ | Solvent-free | RT | 6 | 87 | [8] |
| 4 | 1,6-Dibromohexane | K₂CO₃ | Solvent-free | RT | 6 | 85 | [8] |
| 5 | 1,6-Dichlorohexane | K₂CO₃ | Solvent-free | RT | 12 | 88 | [8] |
| 6 | Various Alkyl Halides | K₂CO₃ | DMF | 80 | 12 | ~95 | [6] |
| 7 | Various Alkyl Halides | Cs₂CO₃ | DMF/NMP | MW | < 1 | High | [4][9] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the N-alkylation of the this compound ring.
General Reaction Scheme
Caption: A general scheme for the N-alkylation of a spiro-oxindole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives from Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of novel 1,2,3-triazole derivatives from 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This class of compounds holds significant promise in medicinal chemistry, with research indicating potential applications as anticancer agents. The spirooxindole core is a privileged scaffold in drug discovery, and its combination with the 1,2,3-triazole moiety via "click chemistry" allows for the creation of a diverse library of compounds for biological screening.
Application Notes
The synthesized spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one-1,2,3-triazole derivatives are of particular interest for their potential as anticancer agents.[1][2] Studies on similar spirooxindole-triazole hybrids have shown that these molecules can exhibit cytotoxic activity against various cancer cell lines, including those of breast, colon, liver, and lung cancer.[1][3]
Mechanism of Action:
One of the key mechanisms of action identified for this class of compounds is the inhibition of the p53-MDM2 protein-protein interaction .[4][5] The p53 protein is a critical tumor suppressor, and its activity is often downregulated in cancer cells by the Murine Double Minute 2 (MDM2) oncoprotein. By inhibiting the p53-MDM2 interaction, these spirooxindole-triazole derivatives can reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Another promising target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[1][6] VEGFR-2 is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the tumor's blood supply, thereby impeding its growth and spread. Some spirooxindole-1,2,3-triazole hybrids have demonstrated potent inhibitory activity against VEGFR-2.[1]
These compounds are promising candidates for further investigation in drug discovery programs targeting cancer. Their synthetic accessibility allows for the facile generation of analogs to explore structure-activity relationships (SAR) and optimize their potency and selectivity.
Experimental Protocols
Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (Starting Material)
The synthesis of the key azide intermediate is a multi-step process starting from isatin.
Step 1: Synthesis of 5-nitro-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one This step involves the protection of the C3-keto group of 5-nitroisatin as a dioxolane.
-
Reagents: 5-nitroisatin, ethylene glycol, p-toluenesulfonic acid (p-TsOH), toluene.
-
Procedure: A mixture of 5-nitroisatin, ethylene glycol, and a catalytic amount of p-TsOH in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 5-amino-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one The nitro group is reduced to an amino group via catalytic hydrogenation.
-
Reagents: 5-nitro-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.
-
Procedure: The nitro-spiro compound is dissolved in ethanol, and 10% Pd/C is added. The mixture is then subjected to hydrogenation at room temperature. The reaction progress is monitored by TLC. After completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the amino derivative.[1]
Step 3: Synthesis of 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one The amino group is converted to an azide group via a diazotization reaction followed by substitution with sodium azide.
-
Reagents: 5-amino-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, hydrochloric acid, sodium nitrite, sodium azide.
-
Procedure: The amino-spiro compound is dissolved in a solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature. After stirring for a short period, a solution of sodium azide in water is added. The reaction mixture is stirred for an additional period, and the resulting solid is filtered, washed with water, and dried to give the desired azide.[1]
General Protocol for the Synthesis of 1,2,3-Triazole Derivatives via 1,3-Dipolar Cycloaddition
The final 1,2,3-triazole derivatives are synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Two methods are provided: a conventional method and an ultrasound-assisted method which offers significantly higher yields and shorter reaction times.
Method A: Conventional Synthesis
-
Reagents: 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water, acetic acid.
-
Procedure: To a solution of the azide and the terminal alkyne in a 1:1 mixture of tert-butanol and water, copper(II) sulfate pentahydrate and sodium ascorbate are added, followed by acetic acid. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.[1]
Method B: Ultrasound-Assisted Synthesis
-
Reagents: 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, water, acetic acid.
-
Procedure: A mixture of the azide, alkyne, CuSO₄·5H₂O, sodium ascorbate, and acetic acid in a 1:1 mixture of tert-butanol and water is subjected to ultrasound irradiation for 5 minutes. After the reaction, the product is extracted with an organic solvent, the organic layer is dried and the solvent is evaporated to yield the pure product. This method often does not require column chromatography for purification.[7][8]
Data Presentation
Table 1: Synthesis of 1,2,3-Triazole Derivatives - Reaction Yields
| Entry | Alkyne Substituent (R) | Conventional Method Yield (%)[1] | Ultrasound Method Yield (%)[8] |
| 1 | Phenyl | 72 | 95 |
| 2 | 4-Methylphenyl | 75 | 98 |
| 3 | 4-Methoxyphenyl | 70 | 96 |
| 4 | 4-Chlorophenyl | 73 | 97 |
| 5 | 4-Bromophenyl | 71 | 96 |
| 6 | 4-Nitrophenyl | 68 | 94 |
| 7 | n-Propyl | 65 | 90 |
| 8 | n-Butyl | 67 | 92 |
| 9 | Cyclohexyl | 69 | 93 |
| 10 | Hydroxymethyl | 60 | 85 |
| 11 | 1-Hydroxyethyl | 62 | 88 |
| 12 | 1-Hydroxypropyl | 63 | 89 |
Table 2: Characterization Data for Selected 1,2,3-Triazole Derivatives
| Compound | R | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 11a [1] | Phenyl | 10.7 (s, 1H, NH), 9.2 (s, 1H, triazole-H), 7.2-7.9 (m, 5H, Ar-H), 4.30-4.36 (m, 4H, O-CH₂-CH₂-O) | 175.8, 164.9, 143.5, 135.7, 130.9, 130.0, 129.7, 129.6, 128.0, 127.0, 121.5, 114.1, 65.5, 59.6, 55.2 |
| 11d [1] | 4-Chlorophenyl | 10.7 (s, 1H, NH), 9.1 (s, 1H, triazole-H), 7.4-7.8 (m, 4H, Ar-H), 4.30-4.36 (m, 4H, O-CH₂-CH₂-O) | 175.7, 164.8, 143.4, 135.8, 134.1, 130.9, 129.8, 128.5, 121.6, 114.2, 65.5, 59.5, 55.3 |
Visualizations
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Frontiers | Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines [frontiersin.org]
- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex spirooxindole scaffolds, offering advantages such as high atom economy, operational simplicity, and the ability to generate structural diversity in a single step.[2] Isatin and its derivatives are the most common precursors for the construction of spirooxindoles via MCRs.[1]
This document provides detailed application notes and protocols on the use of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a protected form of isatin, in the context of multi-component reactions for the synthesis of novel spirooxindole derivatives. While the direct use of this compound in MCRs for the core scaffold construction is not widely reported, its role as a protected isatin derivative is crucial for specific synthetic strategies where the C3-keto group of isatin might interfere with the desired reaction pathway. The primary focus of the protocols will be on the well-established isatin-based MCRs, which form the foundation for spirooxindole synthesis.
Application Notes
The C3-carbonyl group of isatin is highly reactive and participates in a variety of reactions. In certain multi-component reaction designs, this reactivity might lead to undesired side products. In such cases, protection of the C3-keto group as a ketal, such as in this compound, is a viable strategy. This allows for chemical modifications at other positions of the isatin molecule, such as the N1 or the aromatic ring, before its involvement in a subsequent reaction where the C3-position is not the intended reaction center.
A key application of a derivative of this compound has been demonstrated in the synthesis of 5'-(4-alkyl/aryl-1H-1,2,3-triazolyl)-isatin derivatives. In this multi-step synthesis, the C3-keto group of 5-nitro-isatin is first protected as a dioxolane. The nitro group is then reduced to an amine, which is subsequently converted to an azide. This 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one then undergoes a 1,3-dipolar cycloaddition with various alkynes to form the triazole ring. The dioxolane protecting group can then be removed to regenerate the isatin C3-carbonyl if desired.
The vast majority of multi-component reactions for the synthesis of complex spirooxindoles, such as those containing pyrrolidine or pyran rings, utilize isatin directly. The most prominent of these is the [3+2] cycloaddition reaction.
Key Multi-Component Reaction: [3+2] Cycloaddition for Spiropyrrolidine Oxindole Synthesis
A widely employed multi-component reaction for the synthesis of spirooxindole-pyrrolidine scaffolds is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide is typically generated in situ from the condensation of isatin and an amino acid.
General Reaction Scheme:
Caption: General workflow for the three-component synthesis of spiropyrrolidine oxindoles.
Experimental Protocols
Protocol 1: Synthesis of this compound (Isatin Protection)
This protocol describes the protection of the C3-carbonyl group of isatin.
Materials:
-
Isatin
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
A solution of isatin (1.0 mmol), ethylene glycol (10.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene (3 mL) is refluxed for 4 hours.[3]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude reaction mixture is extracted with toluene and washed with water.[3]
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield spiro[[4][5]dioxolane-2,3′-indoline]-2′-one.[3]
Protocol 2: Three-Component Synthesis of Spiropyrrolidine Oxindoles via [3+2] Cycloaddition
This protocol is a general procedure for the synthesis of spiropyrrolidine oxindoles using isatin, an amino acid, and a dipolarophile.
Materials:
-
Isatin derivative (e.g., N-methylisatin) (1.0 mmol)
-
Amino acid (e.g., sarcosine or L-proline) (1.0 mmol)
-
Dipolarophile (e.g., an α,β-unsaturated ketone like chalcone) (1.0 mmol)
-
Solvent (e.g., ethanol, methanol, or an ionic liquid)
-
Catalyst (optional, e.g., Ag(I) salts, Lewis acids)
-
Standard laboratory glassware for reflux or stirring at room temperature
Procedure:
-
A mixture of the isatin derivative (1.0 mmol), the amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) is prepared in a suitable solvent (e.g., 10 mL of ethanol).
-
If a catalyst is used, it is added to the mixture (e.g., 10 mol% of a Lewis acid).
-
The reaction mixture is stirred at room temperature or refluxed, depending on the specific substrates and conditions reported in the literature. Reaction times can vary from a few hours to 24 hours.[4][6]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product may precipitate from the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Quantitative Data
The yields and stereoselectivities of multi-component reactions for the synthesis of spirooxindoles are highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative data from the literature for the synthesis of spiropyrrolidine oxindoles via three-component [3+2] cycloaddition reactions.
Table 1: Synthesis of Spiropyrrolidine Oxindoles via Isatin, Amino Acid, and Chalcone Cycloaddition
| Entry | Isatin Derivative | Amino Acid | Dipolarophile (Chalcone) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Isatin | Sarcosine | (E)-3-(phenyl)prop-2-en-1-one | AgOAc | Toluene | 85 | >20:1 | [7] |
| 2 | N-methylisatin | L-proline | (E)-3-(4-chlorophenyl)prop-2-en-1-one | None | Ethanol | 92 | >20:1 | [4] |
| 3 | 5-Bromoisatin | Sarcosine | (E)-3-(4-methoxyphenyl)prop-2-en-1-one | AgOAc | Toluene | 90 | >20:1 | [7] |
| 4 | N-benzylisatin | L-proline | (E)-3-(2-nitrophenyl)prop-2-en-1-one | None | Ethanol | 88 | >20:1 | [4] |
Table 2: Synthesis of Spiropyrrolidine Oxindoles with Various Dipolarophiles
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | N-methylisatin | Sarcosine | N-phenylmaleimide | None | Methanol | 95 | >99:1 | [6] |
| 2 | Isatin | L-proline | Dimethyl acetylenedicarboxylate | None | Water | 82 | - | [8] |
| 3 | 5-Chloroisatin | Sarcosine | (E)-diethyl 2-oxobut-3-enedioate | None | Methanol | 88 | 15:1 | [6] |
| 4 | N-acetylisatin | L-tryptophan | 1,4-dihydro-1,4-epoxynaphthalene | None | Methanol | 78 | - | [9] |
Visualizations
Reaction Mechanism: [3+2] Cycloaddition
The following diagram illustrates the plausible mechanism for the three-component [3+2] cycloaddition reaction between isatin, an amino acid, and a dipolarophile.
Caption: Plausible mechanism for the formation of spiropyrrolidine oxindoles.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and purification of spirooxindole derivatives via a multi-component reaction.
Caption: General experimental workflow for MCR synthesis of spirooxindoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. Engaging Isatins in Multicomponent Reactions (MCRs) - Easy Access to Structural Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis involves the acid-catalyzed condensation of isatin (1H-indole-2,3-dione) with ethylene glycol.[1][2][3] This reaction is a spiroketalization, where the C3-keto group of isatin reacts with the diol to form the 1,3-dioxolane ring.
Q2: What are the typical reagents and conditions for this synthesis?
Typically, the reaction is carried out by refluxing isatin and an excess of ethylene glycol in a solvent such as toluene or benzene.[4][5] A catalytic amount of a Brønsted acid, most commonly p-toluenesulfonic acid (p-TsOH), is used to facilitate the reaction.[1][2][3]
Q3: What kind of yield can I expect from this reaction?
Reported yields for this synthesis are generally high, often ranging from 86% to as high as 99% under optimized conditions.[4][5] However, yields can be significantly lower if reaction parameters are not optimized or if there are issues with reagent quality.
Q4: What is the role of the acid catalyst in this reaction?
The acid catalyst, such as p-TsOH, protonates the C3-carbonyl oxygen of the isatin. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, thereby promoting the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Ineffective Water Removal | The reaction produces water as a byproduct. Its presence can shift the equilibrium back towards the starting materials. Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene or benzene. Ensure all glassware is thoroughly dried before use. |
| Reagent Quality | - Isatin: Ensure the isatin is pure. Isatin can oxidize to isatoic anhydride, which will not participate in the desired reaction.[6] Consider recrystallizing the isatin if its purity is questionable. - Ethylene Glycol: Use anhydrous ethylene glycol. The presence of water can hinder the reaction. - Solvent: Use a dry, high-purity solvent. |
| Catalyst Issues | - Insufficient Catalyst: Ensure the correct catalytic amount of p-TsOH is used. Typically, this is a small fraction of the molar equivalent of isatin. - Catalyst Degradation: Use fresh p-TsOH. Old or improperly stored catalyst may have reduced activity. |
| Sub-optimal Reaction Temperature | Ensure the reaction mixture is heated to reflux and that the temperature is maintained throughout the reaction period. Insufficient heating will result in a slow or incomplete reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time. |
Issue 2: Presence of Multiple Spots on TLC / Impure Product
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | As mentioned above, if starting material (isatin) is still present, the reaction may need a longer duration, higher temperature, or more efficient water removal. |
| Formation of Side Products | - Isatin Decomposition: Under harsh acidic conditions or in the presence of impurities, isatin can undergo side reactions.[6] Neutralize the reaction mixture promptly during workup to prevent product degradation. - Unidentified Impurities: Characterize the impurities using techniques like NMR or Mass Spectrometry to understand their origin and devise a suitable purification strategy. |
| Product Degradation during Workup/Purification | The spiro-dioxolane linkage can be susceptible to hydrolysis under acidic conditions. Ensure that the workup procedure involves a neutralization step (e.g., washing with a mild base like sodium bicarbonate solution) before solvent evaporation. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Action |
| Product is an Oil or Difficult to Crystallize | If direct crystallization from the reaction mixture is unsuccessful, purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/petroleum ether can be effective. |
| Co-precipitation of Impurities | If the crystallized product is still impure, try recrystallizing from a different solvent system. Common solvents for recrystallization of similar compounds include methanol/water or toluene.[4] |
Experimental Protocols
Protocol 1: Synthesis of spiro[[7][8]dioxolane-2,3′-indoline]-2′-one
This protocol is adapted from a reported synthesis with a high yield.[4]
Materials:
-
Isatin (1 mmol, 147 mg)
-
Ethane-1,2-diol (ethylene glycol) (10 mmol, 620 mg, 0.56 mL)
-
p-Toluenesulfonic acid (p-TsOH) (1 mmol, 172 mg) - Note: some protocols use catalytic amounts, this may be an error in the source and starting with 0.1 mmol is advisable.
-
Toluene (3 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and ideally a Dean-Stark trap), add isatin, ethylene glycol, p-TsOH, and toluene.
-
Heat the solution to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of isatin), cool the mixture to room temperature.
-
Extract the crude reaction mixture with toluene and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization if necessary. The reported yield for this procedure is 86% as a slightly yellow solid.[4]
Data Presentation
While specific comparative data for the target molecule is limited in the literature, the following table presents data from the optimization of a related spiro-oxindole synthesis, which can inform troubleshooting approaches.
Table 1: Optimization of Reaction Conditions for a Base-Catalyzed Spiro-1,3-dioxolane Oxindole Synthesis.[7]
| Entry | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOLi (20) | THF | 60 | 3 | 94 |
| 2 | t-BuOK (20) | THF | 60 | 16 | 72 |
| 3 | NaH (20) | THF | 60 | 16 | 45 |
| 4 | K2CO3 (20) | THF | 60 | 16 | 0 |
| 5 | DBU (20) | THF | 60 | 16 | 0 |
| 6 | t-BuOLi (20) | Dioxane | 60 | 16 | 85 |
| 7 | t-BuOLi (20) | Toluene | 60 | 16 | 75 |
| 8 | t-BuOLi (20) | CH3CN | 60 | 16 | 63 |
| 9 | t-BuOLi (10) | THF | 60 | 16 | 81 |
| 10 | t-BuOLi (20) | THF | RT | 16 | 0 |
This data is for the reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates and illustrates the impact of catalyst and solvent choice on yield.
Visualizations
References
- 1. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[1,3-dioxolane-2,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
optimizing reaction conditions for the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective catalyst. 3. Sub-optimal reaction temperature. 4. Presence of water in the reaction mixture. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the catalyst, such as p-toluenesulfonic acid (p-TsOH), is fresh and active. Consider alternative catalysts like magnetite nanoparticles or molecular iodine. 3. Optimize the reaction temperature. Refluxing in toluene is a common condition.[1] 4. Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus to remove water azeotropically during the reaction. |
| Formation of Side Products | 1. Decomposition of starting material or product. 2. Self-condensation of isatin. 3. Polymerization. | 1. Lower the reaction temperature or shorten the reaction time. 2. Ensure a proper stoichiometric ratio of reactants. 3. Use a less harsh catalyst or milder reaction conditions. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of highly polar or non-polar impurities. 3. Oily product instead of a solid. | 1. Optimize the reaction to drive it to completion. Use an excess of the less expensive reagent (typically ethylene glycol). 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.[2] 3. Attempt to crystallize the product from a suitable solvent system (e.g., methanol/water).[1] |
| Reaction Not Initiating | 1. Inactive catalyst. 2. Insufficient heating. | 1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Ensure the reaction mixture reaches the required temperature for the chosen solvent (e.g., reflux temperature of toluene). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the condensation reaction of isatin with ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), in a solvent like toluene or benzene with azeotropic removal of water.[1][3][4]
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst protonates the C3 carbonyl group of isatin, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, thus facilitating the ketalization reaction.
Q3: Can other diols be used instead of ethylene glycol?
A3: Yes, other diols like 1,3-propanediol can be used to synthesize the corresponding six-membered spiro-dioxane derivatives.[5]
Q4: Are there any alternative, more environmentally friendly methods available?
A4: Yes, methods utilizing ultrasound irradiation with magnetite nanoparticles as a catalyst under solvent-free conditions have been developed, offering high yields and shorter reaction times.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (isatin) will gradually be replaced by a new spot for the spiro product, which typically has a different Rf value.
Q6: What are the typical reaction times and yields?
A6: Reaction times and yields can vary depending on the specific conditions. Conventional heating with p-TsOH in toluene can take several hours with yields around 86%.[1] Ultrasound-assisted synthesis using magnetite nanoparticles can reduce the reaction time to 1 hour with yields up to 97%.[5]
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes from various reported methods for the synthesis of this compound.
| Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | Reflux | 4 h | 86 | [1] |
| p-Toluenesulfonic acid | Benzene | Heating | 5 h | 99 | [6] |
| Magnetite Nanoparticles (Fe MNP) | Ethylene Glycol (solvent-free) | Ultrasound (75 °C) | 1 h | 97 | [5] |
| Molecular Iodine | Tetrahydrofuran (THF) | Reflux | 24 h | 92 | [2] |
Experimental Protocols
Method 1: Conventional Synthesis using p-Toluenesulfonic Acid [1]
-
Reaction Setup: To a solution of isatin (1 mmol) in toluene (3 mL), add ethylene glycol (10 mmol) and p-toluenesulfonic acid (1 mmol).
-
Heating: Reflux the reaction mixture for 4 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Extract the mixture with toluene and wash with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent like methanol/water to afford the desired this compound.
Method 2: Ultrasound-Assisted Synthesis using Magnetite Nanoparticles [5]
-
Reaction Mixture: In a reaction vessel, mix isatin (1 mmol, 147 mg) with ethylene glycol (5 mL) and magnetite nanoparticles (Fe MNP).
-
Ultrasound Irradiation: Place the vessel in an ultrasonic bath and irradiate at 75 °C for 1 hour.
-
Isolation: After the reaction, the catalyst can be separated using an external magnet.
-
Purification: The product can be isolated and purified, often with high purity, directly from the reaction mixture.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole [mdpi.com]
- 3. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnetite nanoparticles catalyzed preparation of isatin ketals under solvent free conditions promoted by ultrasound irradiation - Arabian Journal of Chemistry [arabjchem.org]
- 6. SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Condensation Reaction of Isatin and Ethylene Glycol
Welcome to the technical support center for the condensation reaction of isatin and ethylene glycol to synthesize spiro[dioxolane-2,3'-indoline]-2'-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the experiment, offering potential causes and solutions in a question-and-answer format.
Question: Why is my reaction showing low or no conversion of isatin?
Possible Causes & Solutions:
-
Insufficient Water Removal: The condensation reaction to form the ketal is an equilibrium process. The water produced must be removed to drive the reaction forward.
-
Solution: If using a Dean-Stark trap with a solvent like toluene or cyclohexane, ensure the apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water.[1][2] Check for leaks in the system. For reactions without a Dean-Stark trap, the use of drying agents like molecular sieves (3Å or 4Å) is crucial. Ensure the sieves are freshly activated.
-
-
Catalyst Inactivity: The acid or base catalyst may be old, hydrated, or used in an insufficient amount.
-
Solution (Acid Catalysis): Use a fresh batch of p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst like sulfuric acid.[3][4] Ensure the catalyst is not excessively hydrated.
-
Solution (Base Catalysis): If using a base like t-BuOLi, ensure it is handled under anhydrous conditions as it is sensitive to moisture.[5]
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: If using a Dean-Stark setup, ensure the oil bath temperature is high enough to maintain a steady reflux of the solvent. For other setups, consider moderately increasing the reaction temperature, while monitoring for potential side reactions.
-
-
Steric Hindrance: Substituents on the isatin ring can sterically hinder the approach of ethylene glycol.
-
Solution: For sterically hindered isatins, longer reaction times or a more reactive catalyst may be necessary.
-
-
N-Substituted Isatins: N-unsubstituted isatins can be less reactive.
-
Solution: N-alkylation or N-benzylation of the isatin prior to the condensation reaction can increase its reactivity.
-
Question: My reaction mixture has turned dark brown or black. What does this indicate?
Possible Causes & Solutions:
-
Decomposition of Isatin: Isatin can be unstable under harsh acidic or basic conditions, especially at elevated temperatures, leading to decomposition and the formation of colored byproducts.[6][7]
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Use a milder catalyst or a lower concentration of the catalyst. If using a strong acid like sulfuric acid, ensure it is added slowly and the temperature is controlled.
-
-
Side Reactions: Unwanted side reactions, such as self-condensation of isatin or reactions involving impurities, can lead to discoloration.
-
Solution: Ensure the purity of your starting materials. Isatin can be purified by recrystallization. Ethylene glycol can contain aldehyde or peroxide impurities which can be removed by specific purification procedures.
-
Question: I am observing multiple spots on my TLC plate, even after a long reaction time. What are the likely side products?
Possible Causes & Solutions:
-
Incomplete Reaction: The additional spots may be unreacted isatin and potentially a hemiacetal intermediate.
-
Solution: Extend the reaction time or improve water removal to push the equilibrium towards the product.
-
-
Ethylene Glycol Dimerization/Polymerization: Under certain conditions, ethylene glycol can self-condense.
-
Solution: This is less common under typical ketalization conditions but can be minimized by using a moderate excess of ethylene glycol and avoiding overly harsh conditions.
-
-
Aldol-type Reactions: Isatin can undergo aldol-type reactions with itself or other carbonyl-containing impurities, especially under basic conditions.[8][9]
-
Solution: Use purified isatin and ensure your solvent is free of acetone or other ketone impurities.
-
Question: I am having difficulty purifying the product. What are some common challenges and solutions?
Possible Causes & Solutions:
-
High Polarity of the Product: The spiro[dioxolane-2,3'-indoline]-2'-one product is often a polar compound, which can make purification by normal-phase column chromatography challenging (e.g., streaking or poor separation).[10][11][12][13]
-
Solution:
-
Column Chromatography: Use a more polar eluent system. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate or acetone) can be effective. Adding a small amount of a very polar solvent like methanol to the eluent can help, but may also cause the product to elute too quickly.
-
Alternative Stationary Phases: Consider using alumina or functionalized silica gels (e.g., diol or amine-functionalized) for chromatography.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Try different solvent combinations (e.g., ethanol/water, ethyl acetate/hexane).
-
-
-
Co-elution with Starting Material: Unreacted ethylene glycol is very polar and will likely stick to the baseline on a normal-phase silica gel column. However, unreacted isatin might co-elute with the product in some solvent systems.
-
Solution: Optimize the eluent system for column chromatography to achieve better separation. A workup procedure that involves washing the organic layer with water should remove the majority of the unreacted ethylene glycol.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed condensation of isatin and ethylene glycol?
A1: The acid-catalyzed condensation proceeds through the following steps:
-
Protonation of the C3-carbonyl oxygen of isatin by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a protonated hemiacetal intermediate.
-
Deprotonation of the attacking hydroxyl group and protonation of the other hydroxyl group on the intermediate.
-
Elimination of a water molecule to form a resonance-stabilized oxonium ion.
-
Intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety on the carbon of the oxonium ion.
-
Deprotonation of the resulting oxonium ion to yield the final spiro[dioxolane-2,3'-indoline]-2'-one product and regenerate the acid catalyst.
Q2: Can I use a base catalyst for this reaction?
A2: Yes, a base catalyst can also be used. The mechanism involves the deprotonation of ethylene glycol to form an alkoxide, which then acts as the nucleophile, attacking the C3-carbonyl of isatin.[5] A common base catalyst for similar reactions is lithium tert-butoxide (t-BuOLi).[5]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary, but a common starting point for an acid-catalyzed reaction is to reflux a mixture of isatin, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene or cyclohexane with a Dean-Stark apparatus to remove water.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from the starting isatin. The product, being more polar than isatin in some cases, will have a different Rf value. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q5: What are the expected spectroscopic data for the product, spiro[dioxolane-2,3'-indoline]-2'-one?
A5: While the exact shifts can vary depending on the solvent and any substituents on the isatin ring, here are some expected spectroscopic features:
-
¹H NMR:
-
Aromatic protons of the isatin ring will appear in the aromatic region (typically δ 7.0-8.0 ppm).
-
The protons of the ethylene glycol moiety will appear as a multiplet, typically in the range of δ 4.0-4.5 ppm.
-
The N-H proton of the indolinone ring will appear as a broad singlet, often at a downfield chemical shift (e.g., δ 10.0-11.0 ppm in DMSO-d₆).[14]
-
-
¹³C NMR:
-
The spiro carbon (C3 of the original isatin) will have a characteristic chemical shift.
-
The carbonyl carbon (C2 of the original isatin) will appear in the typical carbonyl region (around δ 175-180 ppm).
-
The carbons of the ethylene glycol moiety will appear in the aliphatic region, typically around δ 65 ppm.
-
Aromatic carbons will appear in the aromatic region (δ 110-150 ppm).
-
-
FTIR:
-
A strong absorption band corresponding to the C=O stretching of the amide in the indolinone ring (around 1700-1730 cm⁻¹).
-
C-O stretching bands from the dioxolane ring.
-
N-H stretching band (if N-unsubstituted) around 3200-3400 cm⁻¹.
-
Aromatic C-H stretching bands.
-
Experimental Protocols
Acid-Catalyzed Synthesis of spiro[dioxolane-2,3'-indoline]-2'-one
Materials:
-
Isatin
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene or Cyclohexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add isatin (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Add a sufficient amount of toluene or cyclohexane to allow for efficient stirring and reflux.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of isatin.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Parameter | Acid-Catalyzed Method | Base-Catalyzed Method |
| Catalyst | p-Toluenesulfonic acid | Lithium tert-butoxide (t-BuOLi) |
| Catalyst Loading | 0.05 - 0.1 equivalents | 0.2 equivalents |
| Solvent | Toluene or Cyclohexane | Tetrahydrofuran (THF) |
| Temperature | Reflux (e.g., 110-140 °C) | 60 °C |
| Reaction Time | 4 - 24 hours (monitor by TLC) | 0.5 - 16 hours (monitor by TLC) |
| Workup | Aqueous wash to remove acid | Solvent removal and direct purification |
| Purification | Column chromatography, Recrystallization | Flash chromatography |
Visualizations
Caption: Acid or base-catalyzed condensation pathway of isatin and ethylene glycol.
Caption: A workflow for troubleshooting common issues in the reaction.
Caption: A general experimental workflow for the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isatin - Sciencemadness Wiki [sciencemadness.org]
- 7. Isatin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly Cu/NiO nanoparticle synthesis: Catalytic potential in isatin-based chalcone synthesis for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labex.hu [labex.hu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. The compound may have degraded on the silica gel. | Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. To check for degradation, perform a 2D TLC to assess the stability of your compound on silica. If the compound is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. The column was overloaded with the crude sample. The column was not packed properly. | Screen different solvent systems using TLC to find one that provides a clear separation between your product and impurities (a ΔRf of at least 0.2 is recommended). Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or channels. |
| Product elutes with the solvent front | The eluting solvent is too polar. | Start with a less polar solvent system. For instance, begin with a higher ratio of hexane to ethyl acetate and gradually increase the polarity. |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the acidic silica gel. The compound may be sparingly soluble in the eluting solvent. | Consider neutralizing the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1% triethylamine, then packing the column. If solubility is an issue, try a different solvent system in which your compound is more soluble. Dry loading the sample onto the column can also help improve band shape. |
| Low recovery of the purified product | The compound may be partially degrading on the column. Some of the product may not have eluted and remains on the column. | If you suspect degradation, use deactivated silica gel. After your product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining compound. |
| Unreacted isatin co-elutes with the product | The polarity of the solvent system is too high, causing the more polar isatin to travel with the product. | Start with a less polar eluent to ensure the more polar isatin remains at the baseline while the desired product moves down the column. Isatin is typically more polar than the spiro-dioxolane product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective solvent system is a mixture of hexane and ethyl acetate. Based on literature, a gradient of hexane/ethyl acetate from 4:1 to 2:1 (v/v) has been used successfully.[1] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
Q2: How can I tell if my this compound is degrading on the silica gel column?
A2: You may observe streaking on the TLC plate, the appearance of new, more polar spots during elution, or a lower than expected yield of the purified product. To confirm stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. The appearance of any other spots indicates degradation.
Q3: What are the common impurities in the synthesis of this compound?
A3: The most common impurity is unreacted isatin, which is a starting material for the condensation reaction.[2][3] Isatin is generally more polar than the spiro-dioxolane product and should be separable by column chromatography with an appropriate solvent system.
Q4: Should I use wet or dry loading for my sample?
A4: Both methods can be effective. If your crude product is readily soluble in the initial, less polar eluent, wet loading is a quick option. However, if your compound has limited solubility in the eluent, dry loading is recommended. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q5: What is the expected yield for the purification of this compound by column chromatography?
A5: A high yield can be expected with proper purification. One study reported a yield of 92% for the synthesis and subsequent purification of this compound using silica-gel column chromatography.[1]
Data Presentation
The following table summarizes typical chromatographic parameters for spiro-oxindole derivatives. Note that the exact Rf value for this compound may vary depending on the specific conditions.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Reference |
| This compound | 4:1 to 2:1 (gradient) | Not specified, but successfully purified | [1] |
| Related Spiro-oxindole | 2:1 | 0.30 | [4] |
| Related Spiro-oxindole | 2:1 | 0.39 | [4] |
| Related Spiro-oxindole | 2:1 | 0.46 | [4] |
| Related Spiro-oxindole | 2:1 | 0.55 | [4] |
| Related Spiro-oxindole | 8:1 | 0.50 | [4] |
| Related Spiro-oxindole | 10:1 | 0.35 | [4] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline based on literature procedures for the purification of this compound.[1]
-
Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of the crude product).
-
Add the initial, less polar eluting solvent (e.g., hexane:ethyl acetate 4:1) to the silica gel to form a slurry. Stir gently to remove any air bubbles.
-
-
Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the silica gel run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and mix.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Start with the less polar solvent mixture (e.g., hexane:ethyl acetate 4:1).
-
Begin collecting fractions. Monitor the elution by TLC.
-
Gradually increase the polarity of the eluent (e.g., to hexane:ethyl acetate 2:1) to elute the desired compound.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.[1]
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
identifying and minimizing side reactions in spirooxindole synthesis
Welcome to the technical support center for spirooxindole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of these complex molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you identify and minimize side reactions, ultimately improving your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of spirooxindoles.
Issue 1: Low Yield of the Desired Spirooxindole Product
Q1: My reaction is giving a low yield of the target spirooxindole. What are the common causes and how can I improve it?
A1: Low yields in spirooxindole synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or competing side reactions. Here’s a step-by-step guide to troubleshoot this issue:
-
Re-evaluate Your Reaction Conditions:
-
Solvent Choice: The polarity and proticity of the solvent can significantly impact reaction rates and yields. As shown in Table 1, for a three-component synthesis of spirooxindoles, changing the solvent from water or methanol to ethanol can dramatically increase the yield. In some cases, a mixture of solvents like EtOH/H₂O provides the optimal medium.
-
Temperature: While refluxing is common, some reactions proceed with higher yields at room temperature or slightly elevated temperatures (e.g., 60 °C). It is crucial to perform a temperature screen to find the optimal condition for your specific reaction.[1][2]
-
Reaction Time: Monitor your reaction by TLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of degradation products.
-
-
Catalyst Screening:
-
The choice of catalyst is critical. For Lewis acid-catalyzed reactions, a screening of different catalysts can lead to significant improvements. For instance, in a three-component reaction, SnCl₄ was found to be superior to other Lewis acids like Cu(OTf)₂, BF₃·Et₂O, and TiCl₄.[2][3] Refer to Table 2 for a comparison of different catalysts.
-
For reactions involving azomethine ylides, the choice of a suitable metal salt or organocatalyst can be crucial for both yield and stereoselectivity.
-
-
Stoichiometry of Reactants:
-
In multicomponent reactions, the molar ratio of the reactants can be a key parameter to optimize. For example, in a [3+2] cycloaddition reaction, increasing the molar ratio of isatin and L-proline relative to the chalcone was found to drive the reaction to completion and improve the yield.[4]
-
-
Potential Side Reactions:
-
Knoevenagel Condensation Side Products: In syntheses involving a Knoevenagel condensation step with isatin and an active methylene compound, the initial adduct can sometimes be isolated as a stable byproduct if the subsequent reaction step is slow. Ensure your conditions favor the complete cascade reaction.
-
Formation of Enamines/Imines: When primary or secondary amines are used, they can form enamines or imines with carbonyl compounds. While these are often key intermediates, their stability or further unintended reactions can lower the yield of the final spirooxindole.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in spirooxindole synthesis.
Issue 2: Poor Diastereoselectivity / Formation of Multiple Isomers
Q2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Achieving high diastereoselectivity is a common challenge in spirooxindole synthesis due to the formation of multiple stereocenters. Here are strategies to enhance the stereochemical outcome:
-
Catalyst Selection is Key:
-
The catalyst plays a pivotal role in controlling the stereochemistry of the product. In many cases, a Lewis acid or an organocatalyst can effectively organize the transition state to favor the formation of one diastereomer. For example, in the synthesis of spirocyclopropyl oxindoles, rare-earth metal salts like Sc(OTf)₃ have been shown to provide high diastereoselectivity (up to 94:6).[5] A comparison of different catalysts on diastereoselectivity is presented in Table 2.
-
-
Solvent Effects:
-
The reaction solvent can influence the transition state geometry and thus the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.
-
-
Temperature Optimization:
-
Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
Understanding Epimerization:
-
In some cases, the initially formed kinetic product can epimerize to a more stable thermodynamic product under the reaction or work-up conditions. This can be mediated by reversible ring-opening and cyclization, especially in the case of pyrrolidine-containing spirooxindoles.[6]
-
To minimize epimerization, consider using milder reaction conditions, shorter reaction times, and carefully controlled work-up procedures (e.g., avoiding strongly acidic or basic conditions).
-
-
Purification of Diastereomers:
-
If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography. Due to the subtle differences in polarity, this can be challenging. See the detailed protocol below for guidance on separating diastereomers.
-
Logical Flow for Improving Diastereoselectivity
Caption: A logical workflow for enhancing diastereoselectivity in spirooxindole synthesis.
Data Presentation
Table 1: Effect of Solvent on the Yield of Spirooxindole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 72 | Not Detected | [4] |
| 2 | Methanol | Reflux | 72 | 47.5 | [4] |
| 3 | Ethanol | Reflux | 5 | 89.5 | [4] |
| 4 | Isopropanol | Reflux | 72 | 35 | [4] |
| 5 | n-Butanol | Reflux | 72 | Not Detected | [4] |
| 6 | EtOH/H₂O (1:1) | Room Temp | 6 | 94 | [2] |
Reaction conditions may vary based on the specific substrates and reaction type.
Table 2: Effect of Catalyst on Yield and Diastereoselectivity
| Entry | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | None | Cl(CH₂)₂Cl | Trace | - | [3] |
| 2 | AgBF₄ (10) | Cl(CH₂)₂Cl | 62 | - | [3] |
| 3 | Cu(OTf)₂ (10) | Cl(CH₂)₂Cl | Low | - | [3] |
| 4 | BF₃·Et₂O (10) | Cl(CH₂)₂Cl | Moderate | - | [3] |
| 5 | TiCl₄ (10) | Cl(CH₂)₂Cl | Moderate | - | [3] |
| 6 | SnCl₄ (10) | Cl(CH₂)₂Cl | 78 | - | [3] |
| 7 | Sc(OTf)₃ | - | - | up to 94:6 | [5] |
This table summarizes data from different spirooxindole syntheses to illustrate catalyst effects.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Synthesis of Di-spirooxindoles via [3+2] Cycloaddition
This protocol is adapted from a reported synthesis of di-spirooxindole analogs.[7]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol) and the appropriate isatin derivative (0.25 mmol) in methanol (20 mL).
-
Addition of Amino Acid: To the solution from step 1, add (2S)-octahydro-1H-indole-2-carboxylic acid (63 mg, 0.37 mmol).
-
Reaction: Reflux the reaction mixture for 1-1.5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product is then purified by flash column chromatography on silica gel (100-200 mesh).
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 10-20% ethyl acetate) to isolate the pure spirooxindole product.
-
Protocol 2: Purification of Spirooxindole Diastereomers by Column Chromatography
Separating diastereomers often requires careful optimization of the chromatographic conditions.
-
TLC Analysis:
-
Carefully analyze the crude reaction mixture by TLC using various solvent systems (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows baseline separation of the diastereomers.
-
Staining with an appropriate agent (e.g., potassium permanganate or iodine) might be necessary for visualization.
-
-
Column Preparation:
-
Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Pack a long, narrow column to maximize the separation efficiency.
-
-
Elution:
-
Use the optimal solvent system identified in the TLC analysis for elution.
-
Employ a slow flow rate to allow for proper equilibration and separation.
-
Collect small fractions and analyze each fraction by TLC to identify the pure diastereomers.
-
-
Reversed-Phase Chromatography:
-
If normal-phase chromatography fails to provide adequate separation, consider using reversed-phase chromatography (e.g., with a C18 stationary phase) and a suitable polar solvent system (e.g., methanol/water or acetonitrile/water).[8]
-
Reaction Pathways and Mechanisms
[3+2] Cycloaddition for Spirooxindole Synthesis
A common and powerful method for constructing the spiro[pyrrolidin-3,3'-oxindole] core is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.
Caption: General reaction pathway for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] via a [3+2] cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.mysagestore.com [cdn.mysagestore.com]
Technical Support Center: Scale-Up Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the acid-catalyzed condensation of isatin with ethylene glycol.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or Stagnant Reaction Conversion | a) Inefficient Water Removal: The equilibrium of the reaction is driven by the removal of water. At a larger scale, azeotropic removal using a Dean-Stark trap may become less efficient due to factors like temperature gradients and insufficient vapor velocity. | a) Optimize Dean-Stark Apparatus: Ensure the Dean-Stark trap is appropriately sized for the reaction volume. Insulate the reaction vessel and the arm of the trap to maintain a sufficient reflux rate for effective water separation. Consider using a packed column above the flask to improve separation. For very large scales, a continuous water removal system might be necessary. |
| b) Poor Mass and Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate. The reaction is endothermic, and maintaining a consistent temperature throughout the vessel is crucial. | b) Improve Agitation and Heating: Use an overhead stirrer with a properly designed impeller (e.g., pitched blade turbine) to ensure good mixing of the heterogeneous mixture. Implement a jacketed reactor with a reliable temperature control system to maintain a consistent internal temperature. | |
| c) Catalyst Deactivation or Insufficient Loading: The acid catalyst (e.g., p-toluenesulfonic acid) may be deactivated by impurities or may not be present in a sufficient concentration for the larger volume. | c) Catalyst Optimization: Ensure the catalyst is of high purity. A slight increase in catalyst loading (e.g., from 1 mol% to 1.5-2 mol%) might be necessary at scale, but this should be optimized to avoid side reactions. | |
| 2. Increased By-product Formation | a) Dimerization of Ethylene Glycol: At elevated temperatures and in the presence of an acid catalyst, ethylene glycol can dimerize to form diethylene glycol. This can then react with isatin to form an undesired spiro-diether by-product. | a) Temperature Control and Reagent Addition: Maintain the reaction temperature at the minimum required for efficient reflux. Consider adding the ethylene glycol in portions throughout the reaction to keep its instantaneous concentration lower. |
| b) Isatin Decomposition: Prolonged exposure to high temperatures and acidic conditions can lead to the degradation of isatin, resulting in colored impurities. | b) Minimize Reaction Time: Monitor the reaction closely by TLC or in-process HPLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | |
| 3. Difficulties in Product Isolation and Purification | a) Product Precipitation in the Reactor: The product may start to crystallize out of the reaction mixture upon cooling, making it difficult to transfer and handle. | a) Controlled Cooling and Solvent Addition: Implement a controlled cooling profile. If precipitation is an issue, consider adding a co-solvent in which the product is more soluble before cooling completely. |
| b) Inefficient Crystallization: Obtaining a crystalline product with high purity can be challenging on a large scale. The cooling rate, solvent system, and agitation all play a critical role. | b) Develop a Robust Crystallization Protocol: Perform solubility studies to identify the optimal solvent or solvent mixture for crystallization. Control the cooling rate to allow for the formation of well-defined crystals. Ensure gentle agitation during crystallization to prevent the formation of fine particles that can trap impurities. | |
| c) Filtration and Drying Issues: Large quantities of solid product can be slow to filter and difficult to dry uniformly. | c) Optimize Filtration and Drying: Use a filter press or a Nutsche filter-dryer for efficient solid-liquid separation. Employ a vacuum oven with controlled temperature and nitrogen sweep to ensure uniform and efficient drying of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound at a laboratory scale?
A1: At a laboratory scale (1-10 g), yields are typically reported in the range of 85-95% under optimized conditions, which involve the use of p-toluenesulfonic acid as a catalyst in refluxing toluene with a Dean-Stark trap for water removal.
Q2: How does the choice of solvent affect the reaction on a larger scale?
A2: Toluene is commonly used due to its ability to form an azeotrope with water and its suitable boiling point. On a larger scale, it's important to consider the solvent's safety profile, cost, and ease of recovery. Benzene can also be used and forms a lower-boiling azeotrope with water, but it is more toxic. The choice of solvent will impact the reflux temperature and the efficiency of water removal, which may require re-optimization during scale-up.
Q3: What are the critical process parameters to monitor during scale-up?
A3: The most critical parameters to monitor are:
-
Temperature: Both the internal reaction temperature and the heating jacket temperature.
-
Rate of Water Removal: The volume of water collected in the Dean-Stark trap over time is a direct measure of reaction progress.
-
Agitation Speed: To ensure proper mixing.
-
Reactant and Product Concentration: Monitored via in-process controls like HPLC or UPLC.
Q4: Are there any alternative catalysts to p-toluenesulfonic acid for this reaction?
A4: While p-toluenesulfonic acid is the most commonly reported catalyst, other acid catalysts such as sulfuric acid or acidic ion-exchange resins could be used. However, their efficiency and potential for causing side reactions would need to be carefully evaluated, especially for a large-scale process.
Q5: What are the key safety considerations for the scale-up of this synthesis?
A5: Key safety considerations include:
-
Handling of Toluene: Toluene is flammable and has associated health risks. Ensure adequate ventilation and use in a properly rated reactor.
-
Exothermic Potential: Although the reaction is primarily endothermic, the potential for an uncontrolled exotherm should always be assessed, especially if there is a possibility of side reactions.
-
Handling of p-TsOH: p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment.
-
Pressure Build-up: Ensure the reactor is properly vented, especially during heating.
Data Presentation
The following table provides an illustrative comparison of key parameters and outcomes between a laboratory-scale and a hypothetical pilot-plant scale synthesis of this compound. This data is for illustrative purposes to highlight potential scale-up challenges and is not from a specific documented scale-up process.
| Parameter | Laboratory Scale (10 g) | Pilot-Plant Scale (10 kg) | Potential Scale-Up Challenge |
| Isatin | 10 g | 10 kg | Ensuring consistent quality of raw material in large batches. |
| Ethylene Glycol | 1.2 equivalents | 1.2 - 1.5 equivalents | Potential for increased side reactions with larger excess. |
| p-TsOH (catalyst) | 1 mol% | 1.2 mol% | Need for slight increase in loading to overcome mass transfer limitations. |
| Toluene (solvent) | 100 mL | 100 L | Efficient heating and reflux in a large volume. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower heat and mass transfer prolonging the reaction. |
| Yield | ~92% | ~85% | Potential for lower yield due to incomplete conversion and side reactions. |
| Purity (by HPLC) | >99% | 97-98% | Increased potential for by-products and trapped impurities. |
| Water Removed | ~1.2 mL | ~1.2 L | Ensuring efficient and complete removal at a large scale. |
Experimental Protocols
Laboratory-Scale Synthesis (10 g)
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with isatin (10.0 g, 67.9 mmol), ethylene glycol (4.6 mL, 81.5 mmol, 1.2 equiv.), and p-toluenesulfonic acid monohydrate (0.13 g, 0.68 mmol, 1 mol%).
-
Reaction: 100 mL of toluene is added, and the mixture is heated to reflux (approx. 110-115 °C). The reaction is monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: After approximately 4-6 hours, or when TLC indicates the consumption of isatin, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude solid is recrystallized from ethanol or an ethanol/water mixture to yield the pure this compound as a crystalline solid.
Pilot-Plant Scale Synthesis (Conceptual, 10 kg)
-
Reactor Setup: A 200 L glass-lined reactor equipped with an overhead stirrer, a heating/cooling jacket, a reflux condenser, and a Dean-Stark trap is made inert with nitrogen.
-
Charging Reactants: The reactor is charged with toluene (100 L), followed by isatin (10.0 kg). The mixture is stirred to form a slurry. Ethylene glycol (4.6 L, 1.2 equiv.) and p-toluenesulfonic acid monohydrate (0.13 kg, 1.2 mol%) are then added.
-
Reaction: The mixture is heated to reflux using the reactor jacket. The rate of water collection in the Dean-Stark trap is monitored. The reaction progress is tracked using in-process HPLC analysis.
-
Work-up: Once the reaction is complete (typically 8-12 hours), the reactor is cooled to 50-60 °C. A saturated sodium bicarbonate solution (50 L) is slowly added to quench the catalyst. After stirring, the layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with brine (50 L).
-
Crystallization and Isolation: The toluene solution is concentrated by distillation under reduced pressure. A suitable anti-solvent (e.g., heptane) is added to induce crystallization. The slurry is cooled, and the product is isolated by centrifugation or filtration using a Nutsche filter.
-
Drying: The wet cake is dried in a vacuum dryer at a controlled temperature until a constant weight is achieved.
Visualizations
Technical Support Center: Diastereoselective Synthesis of Substituted Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the diastereoselective synthesis of substituted spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering actionable solutions to enhance reaction outcomes.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | My reaction is not yielding the desired this compound derivative. What are the likely reasons? | 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated. 2. Insufficient Water Removal: The formation of the dioxolane ring is a reversible reaction, and the presence of water, a byproduct, can inhibit the reaction. 3. Low Quality Starting Materials: Isatin or ethylene glycol derivatives may be impure. | 1. Catalyst Activation: Use freshly dried p-toluenesulfonic acid (p-TsOH) or a new bottle. Consider using other Lewis or Brønsted acids. 2. Water Removal: For reactions in solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water. For solvent-free or other solvent conditions, consider adding molecular sieves (3Å or 4Å). 3. Purity Check: Ensure the purity of your starting materials using appropriate analytical techniques (NMR, melting point). Recrystallize or purify if necessary. |
| Low Diastereoselectivity | I am obtaining a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the stereoselectivity? | 1. Reaction Temperature: The reaction may be running at a temperature that is too high, leading to the formation of the thermodynamically more stable product mixture. 2. Catalyst Choice: The achiral catalyst used may not be effective in inducing diastereoselectivity. 3. Steric Hindrance: The substituents on the isatin or the diol may not be bulky enough to direct the stereochemical outcome effectively. | 1. Temperature Optimization: Try running the reaction at lower temperatures (e.g., room temperature or 0 °C) to favor the kinetically controlled product. 2. Chiral Catalysts: Employ a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, to induce asymmetry. 3. Judicious Choice of Starting Materials: The steric and electronic properties of the substituents on both the isatin and the diol can significantly influence diastereoselectivity. Consider using bulkier protecting groups on the isatin nitrogen or substituted diols. |
| Difficult Product Purification | I am struggling to separate the desired product from the starting materials or byproducts. What purification strategies can I use? | 1. Similar Polarity: The product and starting materials may have similar polarities, making chromatographic separation challenging. 2. Presence of Diastereomers: The diastereomers may co-elute during column chromatography. | 1. Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system to obtain the pure desired diastereomer. 2. Optimized Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase for flash column chromatography. Preparative HPLC can also be an effective tool for separating diastereomers.[1] |
| Side Product Formation | I am observing significant formation of side products in my reaction. What are they and how can I minimize them? | 1. Self-condensation of Isatin: Under certain conditions, isatin can undergo self-condensation. 2. Polymerization: Ethylene glycol or other diols can polymerize under strong acidic conditions. | 1. Controlled Addition: Add the catalyst portion-wise to the reaction mixture. 2. Milder Conditions: Use a milder acid catalyst or a lower reaction temperature. 3. Stoichiometry Control: Ensure the correct stoichiometry of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed formation of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-ones?
A1: The reaction proceeds via an acid-catalyzed ketalization. The acid protonates the C3-carbonyl oxygen of the isatin, activating the carbonyl group towards nucleophilic attack by one of the hydroxyl groups of the ethylene glycol. Subsequent intramolecular cyclization with the second hydroxyl group, followed by the elimination of a water molecule, yields the this compound.
Q2: How do substituents on the isatin ring affect the reaction?
A2: Both the electronic nature and the position of substituents on the isatin ring can influence the reaction rate and diastereoselectivity. Electron-withdrawing groups can increase the electrophilicity of the C3-carbonyl carbon, potentially accelerating the reaction. Bulky substituents, particularly at the N1 or C7 position, can introduce steric hindrance that may favor the formation of one diastereomer over the other.
Q3: What analytical techniques are best for determining the diastereomeric ratio?
A3: The most common and effective techniques for determining the diastereomeric ratio are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] In ¹H NMR, the signals for protons adjacent to the newly formed stereocenter will appear at different chemical shifts for each diastereomer, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio.[2][4]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free or "green" chemistry approaches have been successfully applied to the synthesis of spirooxindole derivatives.[5] These methods often involve grinding the reactants together, sometimes with a solid-supported catalyst, which can lead to shorter reaction times and easier workup.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with corrosive acids like p-toluenesulfonic acid, handle them in a fume hood. The specific hazards of your substituted isatins and diols should be reviewed from their Safety Data Sheets (SDS).
Data Presentation
Table 1: Reaction Conditions and Outcomes for the Synthesis of Substituted this compound Derivatives
| Entry | Isatin Derivative | Diol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr | Reference |
| 1 | Isatin | Ethylene glycol | p-TsOH (10) | Toluene | Reflux | 4 | 86 | - | [6] |
| 2 | 5-Chloro-isatin | Ethylene glycol | p-TsOH (10) | Toluene | Reflux | 5 | 82 | - | [6] |
| 3 | 5-Methoxy-isatin | Ethylene glycol | p-TsOH (10) | Toluene | Reflux | 6 | 78 | - | [6] |
| 4 | N-Benzyl-isatin | (R,R)-2,3-Butanediol | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 75 | 85:15 | Fictional Example |
| 5 | Isatin | 1,2-Propanediol | (S)-BINOL-phosphoric acid (5) | Dioxane | 0 | 24 | 92 | 95:5 | Fictional Example |
Note: Entries 4 and 5 are illustrative examples of how diastereoselectivity can be achieved and reported. Actual results will vary based on the specific substrates and conditions used.
Experimental Protocols
General Procedure for the Diastereoselective Synthesis of a Substituted this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted isatin (1.0 mmol)
-
Chiral diol (1.2 mmol)
-
Chiral Brønsted or Lewis acid catalyst (e.g., (S)-BINOL-derived phosphoric acid, 5-10 mol%)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or CH₂Cl₂)
-
Molecular sieves (4Å), activated
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted isatin (1.0 mmol), the chiral diol (1.2 mmol), and activated molecular sieves.
-
Add the anhydrous solvent (e.g., 10 mL of dioxane).
-
Stir the mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Add the chiral acid catalyst (5-10 mol%) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomers.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the diastereoselective synthesis.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kbfi.ee [kbfi.ee]
- 4. researchgate.net [researchgate.net]
- 5. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPIRO-(1,3-DIOXOLANE-2,3'INDOLIN)-2'-ONE synthesis - chemicalbook [chemicalbook.com]
catalyst selection and optimization for spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. It includes frequently asked questions, troubleshooting guides, optimized experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is typically achieved through an acid-catalyzed condensation reaction between isatin (1H-indole-2,3-dione) and ethane-1,2-diol (ethylene glycol).[1][2] This reaction involves the protection of the C3-ketone of the isatin moiety as a cyclic ketal.
Q2: What are the most common catalysts for this synthesis?
A2: The most frequently cited catalysts are p-toluenesulfonic acid (p-TsOH) and molecular iodine (I₂).[3][4] Both have been shown to be effective in promoting the reaction, with molecular iodine often providing higher yields under specific conditions.[3]
Q3: Why is catalyst selection important for this reaction?
A3: The catalyst is crucial for activating the carbonyl group at the C3-position of isatin, making it more susceptible to nucleophilic attack by ethylene glycol. An appropriate catalyst ensures a high conversion rate and minimizes side reactions, leading to a better yield and purity of the final product.
Q4: Can other diols be used in this synthesis?
A4: Yes, other diols like propylene glycol and 1-phenylethane-1,2-diol have been used with isatin to synthesize corresponding spiro[1,3-dioxolane] derivatives.[3] However, the use of different diols may result in diastereomeric mixtures and require adjustments to the reaction conditions.[3]
Q5: What are some potential side reactions or byproducts?
A5: Potential side reactions include the incomplete reaction leading to the recovery of starting materials, and the formation of polymeric materials, especially if reaction temperatures are too high or reaction times are excessively long. Dehydration of the diol or side reactions involving the N-H group of the isatin core under harsh acidic conditions are also possible.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering actionable solutions to enhance reaction outcomes.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Ineffective Catalyst | Ensure the catalyst (e.g., p-TsOH, I₂) is fresh and has not been deactivated by moisture. Consider increasing the catalyst loading, but be mindful of potential side reactions. Molecular iodine has been shown to give excellent yields (92%).[3] |
| Insufficient Water Removal | The condensation reaction produces water, which can inhibit the reaction equilibrium. Use a Dean-Stark apparatus when refluxing with toluene to effectively remove water.[4] |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it's too high, it could lead to degradation of starting materials or products. Refluxing in toluene (approx. 110 °C)[4] or THF (approx. 66 °C)[3] are common conditions. Optimize the temperature for your specific setup. |
| Poor Quality of Reagents | Verify the purity of isatin and ethylene glycol. Impurities can interfere with the catalyst and reduce yield. |
| Incorrect Stoichiometry | An excess of the diol is often used to drive the reaction forward. A common ratio is 10 equivalents of ethane-1,2-diol to 1 equivalent of isatin.[4] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Isatin | Unreacted isatin can co-precipitate with the product. Purification via silica gel column chromatography is effective for separating the product from starting materials.[3] A typical eluent system is a gradient of hexane/ethyl acetate.[3] |
| Oily or Gummy Product | This may indicate the presence of impurities or residual solvent. Ensure the product is completely dry. Trituration with a non-polar solvent like hexane or recrystallization can help induce crystallization and improve purity. |
| Catalyst Residue | If using a non-volatile acid catalyst like p-TsOH, a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is necessary to remove it. For iodine, a wash with a reducing agent like sodium thiosulfate solution is required.[3] |
Data Presentation: Catalyst Performance Comparison
The selection of the catalyst and solvent system significantly impacts the reaction's efficiency. Below is a summary of reported quantitative data for the synthesis.
| Catalyst | Solvent | Reactants (Ratio) | Temperature | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Isatin (1), Ethane-1,2-diol (10) | Reflux | 4 h | 86% | [4] |
| Iodine (I₂) | THF | Isatin (1), Ethane-1,2-diol (2) | Reflux | 24 h | 92% | [3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two different catalytic systems.
Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis[4]
-
Reaction Setup: To a solution of isatin (1.0 mmol) in toluene (3 mL), add ethane-1,2-diol (10.0 mmol) and p-toluenesulfonic acid (1.0 mmol).
-
Reaction Execution: Heat the mixture to reflux for 4 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Extract the crude reaction mixture with toluene and wash it with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to furnish the desired compound as a solid.
Protocol 2: Molecular Iodine (I₂) Catalyzed Synthesis[3]
-
Reaction Setup: In a round-bottom flask, combine isatin (1.0 mmol), ethane-1,2-diol (2.0 mmol), and molecular iodine (0.5 mmol, 50 mol%).
-
Reaction Execution: Dissolve the mixture in tetrahydrofuran (THF, 5.0 mL) and stir at reflux for 24 hours in an oil bath.
-
Workup and Isolation: After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate. After filtration and concentration in vacuo, purify the residue by silica-gel column chromatography using a hexane/ethyl acetate gradient (4:1 to 2:1) to yield the pure product.
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the synthesis workflow, a troubleshooting decision process, and the proposed catalytic mechanism.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Simplified mechanism of acid-catalyzed ketal formation.
References
- 1. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Ultrasound-Assisted Synthesis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, with a focus on reducing reaction times using ultrasound irradiation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, both with conventional heating and ultrasound assistance.
Issue 1: Low or No Product Yield
| Question | Answer |
| My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and solutions? | For Conventional Synthesis: * Insufficient Reaction Time: The conventional method often requires several hours of reflux. Ensure the reaction has proceeded for the recommended duration (e.g., 4-5 hours).[1] * Ineffective Water Removal: The formation of the dioxolane ring is a reversible reaction that produces water. The presence of water can inhibit the reaction. Use a Dean-Stark apparatus to effectively remove water azeotropically. * Catalyst Inactivity: The p-toluenesulfonic acid (p-TsOH) catalyst may be old or degraded. Use fresh, high-quality p-TsOH.For Ultrasound-Assisted Synthesis: * Inadequate Sonication Power: The power of the ultrasound bath or probe may be insufficient to induce cavitation effectively. Ensure your ultrasonic apparatus is functioning correctly and set to an appropriate power level. For some spirooxindole syntheses, frequencies around 25-45 kHz have been used effectively.[2] * Improper Reaction Vessel Positioning: The position of the reaction flask in the ultrasonic bath can significantly impact the energy transfer. Position the flask at the point of maximum energy transmission, often at the center or at a specific height in the bath. * Solvent Choice: While various solvents can be used, the choice of solvent can affect the efficiency of sonication. Solvents with lower vapor pressures are generally more effective for cavitation. |
Issue 2: Formation of Side Products/Impurities
| Question | Answer |
| I am observing significant side products in my reaction mixture. How can I minimize their formation? | For Conventional Synthesis: * Overheating: Excessive temperatures during reflux can lead to the decomposition of starting materials or the product. Maintain a steady reflux temperature. * Prolonged Reaction Time: While a sufficient reaction time is necessary, excessively long heating can also promote side reactions.For Ultrasound-Assisted Synthesis: * Localized Overheating: The high energy at the surface of collapsing cavitation bubbles can create localized hot spots with extremely high temperatures. This can sometimes lead to thermal degradation of the starting material or product.[3] Consider using a pulsed sonication mode or a cooling bath to manage the bulk temperature of the reaction. * Radical Reactions: Sonolysis of the solvent can generate radicals, which may initiate unwanted side reactions.[1] If this is suspected, degassing the solvent before sonication may help. |
Issue 3: Incomplete Reaction Under Ultrasound
| Question | Answer |
| Even with ultrasound, my reaction is not going to completion in the expected short time frame. What should I check? | * Catalyst Amount: While ultrasound can enhance the reaction rate, an adequate amount of catalyst is still crucial. Ensure the correct molar ratio of p-TsOH is used. * Homogeneity of the Reaction Mixture: For solid-liquid reactions, ultrasound is effective at creating a fine dispersion. Ensure that the isatin is well-suspended in the reaction mixture to maximize the surface area for the reaction. * Ultrasound Frequency: The frequency of the ultrasound can influence reaction rates. While many standard laboratory cleaners operate at a fixed frequency, if you have access to a variable frequency system, some optimization may be beneficial. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the main advantages of using ultrasound for the synthesis of this compound? | The primary advantages are a dramatic reduction in reaction time, often from several hours to just a few minutes, and an increase in product yield.[4] It is also considered a greener chemistry approach due to its energy efficiency. |
| Can ultrasound degrade the this compound product? | Yes, prolonged exposure to high-intensity ultrasound can potentially lead to the degradation of organic molecules due to the extreme temperatures and pressures generated during cavitation.[3] It is important to monitor the reaction and avoid excessive sonication times. |
| Is a specific type of ultrasonic equipment required? | While a simple ultrasonic cleaning bath can be effective, for better reproducibility and control, an ultrasonic probe or a specialized sonochemical reactor is recommended. These allow for more direct and controlled application of ultrasonic energy to the reaction mixture. |
| What is the typical catalyst used for this reaction, and does it change with ultrasound? | p-Toluenesulfonic acid (p-TsOH) is a commonly used acid catalyst for both conventional and ultrasound-assisted synthesis of this compound. The catalyst itself does not change, but its efficiency is enhanced by the ultrasonic irradiation. |
Data Presentation
Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Spirooxindole Derivatives
| Product | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Conventional (Reflux) | p-TsOH | Toluene | 4-5 hours | High (not specified) | [1] |
| 5'-(4-alkyl/aryl-1H-1,2,3-triazoles) from 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | Ultrasound | CuSO₄·5H₂O, Sodium Ascorbate | tert-Butanol/Water | 5 minutes | 78-98 | [4] |
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives | Conventional | Piperidine | Ethanol | 4-9.5 hours | 42-80 | [2] |
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives | Ultrasound | Piperidine | Ethanol | 0.5-2 hours | 69-93 | [2] |
| Spiro-oxindole dihydroquinazolinones | Ultrasound | Solid Acid Catalyst | Not specified | Not specified | High | [5] |
| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives | Ultrasound | Piperidine | Not specified | Not specified | High | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
-
Reactants:
-
Isatin (1.0 eq)
-
Ethylene glycol (10.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq)
-
Toluene (as solvent)
-
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add isatin, ethylene glycol, and p-TsOH in toluene. b. Heat the mixture to reflux and continue for 4-5 hours, or until TLC indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap. c. After the reaction is complete, cool the mixture to room temperature. d. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ultrasound-Assisted Synthesis of this compound (General Procedure)
This is a generalized protocol based on the rapid synthesis of related spirooxindole derivatives. Optimization may be required.
-
Reactants:
-
Isatin (1.0 eq)
-
Ethylene glycol (10.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq)
-
Solvent (e.g., Toluene or a suitable solvent for sonication)
-
-
Procedure: a. In a suitable reaction vessel, combine isatin, ethylene glycol, p-TsOH, and the solvent. b. Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. c. Irradiate the mixture with ultrasound at a specified frequency (e.g., 25-45 kHz) and power. The reaction temperature may be controlled using a water bath. d. Monitor the reaction progress by TLC. The reaction is expected to be complete in a significantly shorter time (e.g., 5-30 minutes) compared to the conventional method. e. Upon completion, work up the reaction mixture as described in the conventional protocol (cooling, washing, drying, and purification).
Visualizations
References
- 1. Sonocatalysis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Ultrasound for Drug Synthesis: A Green Approach | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and efficient ultrasound-assisted method for the combinatorial synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of spiro compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of spiro compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in spirocyclization reactions?
A1: Common byproducts in spirocyclization reactions include diastereomers or epimers of the desired product, products resulting from rearrangements (such as Wagner-Meerwein shifts), and byproducts from competing side reactions like ene reactions. The specific byproducts formed depend heavily on the reaction type, substrates, and reaction conditions.
Q2: How can I minimize the formation of diastereomers in my spiroketal synthesis?
A2: Minimizing diastereomer formation often involves optimizing the choice of catalyst and reaction conditions to favor the formation of the thermodynamically or kinetically preferred product. The use of chiral catalysts or auxiliaries can provide excellent stereocontrol. Additionally, careful control of temperature and the choice of solvent can significantly influence the diastereomeric ratio.
Q3: In spiro-oxindole synthesis, what leads to the formation of epimers at the spiro center?
A3: Epimerization at the spiro center of oxindoles can be caused by the use of strong bases or prolonged reaction times at elevated temperatures. The acidity of the proton at the C3 position of the oxindole ring can lead to enolization and subsequent re-protonation from the opposite face, resulting in the formation of the undesired epimer.
Q4: Can solvent choice influence the outcome of a spirocyclization reaction?
A4: Absolutely. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway and selectivity. For instance, in some Lewis acid-catalyzed reactions, coordinating solvents can compete with the substrate for binding to the catalyst, reducing its effectiveness and potentially leading to different product distributions. It has been noted that in certain spiro-oxindole syntheses, switching to a more polar solvent like toluene and increasing the temperature can improve yields.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Spiroketal Synthesis
Symptoms:
-
NMR analysis of the crude product shows a mixture of diastereomers with a low ratio (e.g., less than 3:1).
-
Difficulty in separating the desired diastereomer from the byproduct.
Possible Causes:
-
Inappropriate Catalyst: The Lewis or Brønsted acid used may not be providing sufficient stereocontrol.
-
Thermodynamic Equilibrium: The reaction conditions may favor a thermodynamic equilibrium between diastereomers, leading to a mixture.
-
Reaction Temperature: The temperature may be too high, leading to reduced selectivity.
Solutions:
-
Catalyst Screening: Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂, Fe(OTf)₃) or Brønsted acids (e.g., p-TsOH, TFA) to identify one that provides better stereocontrol.
-
Temperature Optimization: Run the reaction at a lower temperature to favor the kinetically controlled product, which is often formed with higher diastereoselectivity.
-
Solvent Effects: Investigate the effect of different solvents on the diastereoselectivity. A less coordinating solvent may enhance the effectiveness of the Lewis acid catalyst.
Issue 2: Formation of Rearrangement Byproducts
Symptoms:
-
Mass spectrometry and NMR data of a significant byproduct are inconsistent with the expected spirocyclic structure but suggest a rearranged carbon skeleton.
-
Observed byproducts may include those arising from pinacol-type or Wagner-Meerwein rearrangements.
Possible Causes:
-
Carbocationic Intermediates: The reaction may proceed through a carbocationic intermediate that is prone to rearrangement to a more stable carbocation.
-
Strongly Acidic Conditions: The use of strong acids can promote rearrangements.
Solutions:
-
Milder Reaction Conditions: Employ milder Lewis or Brønsted acids to avoid the formation of highly reactive carbocationic intermediates.
-
Catalyst Choice: Utilize catalysts that proceed through a more concerted mechanism or that stabilize the desired intermediate against rearrangement.
-
Substrate Modification: If possible, modify the substrate to disfavor rearrangement pathways.
Issue 3: Presence of Ene Reaction Byproducts in Spiroketal Synthesis
Symptoms:
-
Identification of a byproduct where an ene reaction has occurred between the dienophile and the diene, instead of the desired hetero-Diels-Alder reaction.
Possible Causes:
-
Substrate Reactivity: The electronic and steric properties of the substrates may favor the ene reaction pathway.
-
Reaction Conditions: High temperatures can sometimes promote ene reactions.
Solutions:
-
Catalyst Selection: Use of a suitable Lewis acid can preferentially activate the dienophile for the hetero-Diels-Alder reaction over the ene reaction.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of the ene reaction.
Quantitative Data Summary
Table 1: Effect of Base on the Yield of a Spirocyclic Oxindole
| Base | Equivalents | Solvent | Time (h) | Yield (%) |
| Sodium Hexamethyldisilazide (NaHMDS) | Excess | THF | - | Low |
| Lithium Hexamethyldisilazide (LiHMDS) | - | THF | - | Low |
| Sodium Hydride (NaH) | 4.5 | DMF | 5 | 65 |
Data synthesized from a study on the alkylation of an ethyl 2-oxindoline-5-carboxylate derivative.[2]
Table 2: Influence of Lewis Acid on Diastereoselectivity in Spiroisoindolinone Synthesis
| Lewis Acid | Solvent | Diastereomeric Ratio (dr) | Yield (%) |
| Sc(OTf)₃ | CH₂Cl₂ | 93:7:0:0 | 93 |
| Fe(OTf)₃ | CH₂Cl₂ | 93:7:0:0 | 85 |
| Cu(OTf)₂ | CH₂Cl₂ | 95:5:0:0 | 84 |
| p-TsOH | CH₂Cl₂ | >98:<2:0:0 | - |
| TFA | CH₂Cl₂ | 98:2:0:0 | 49 |
| HNTf₂ | CH₂Cl₂ | 74:26:0:0 | 85 |
Data from a Brønsted-acid catalyzed synthesis of spiroisoindolinones from enamides.[3]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization in Spiro-oxindole Synthesis
-
Reagent Preparation: To a solution of the isatin derivative (1.0 equiv) and the dipolarophile (1.2 equiv) in a suitable solvent (e.g., methanol or ethanol), add the amino acid (1.2 equiv).
-
Reaction Setup: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired spiro-oxindole diastereomer. To minimize epimerization, avoid strong bases and excessively high temperatures or prolonged reaction times.
Protocol 2: Identification of Byproducts by NMR and Mass Spectrometry
-
Isolate Byproduct: Separate the byproduct from the main product and starting materials using column chromatography or preparative TLC.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) of the isolated byproduct to determine its exact mass and molecular formula. This will help to identify if it is an isomer of the desired product or a product of a different reaction pathway.
-
1D NMR Spectroscopy (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra of the byproduct.
-
In the ¹H NMR, analyze the chemical shifts, integration, and coupling patterns to determine the proton environment.
-
In the ¹³C NMR, identify the number of unique carbons and their chemical shifts to gain insight into the carbon skeleton.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): If the 1D NMR spectra are insufficient for full characterization, perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule.
-
-
Structure Elucidation: Combine the information from MS and NMR to propose a structure for the byproduct. Compare the spectral data with known compounds from the literature if possible.
Visualizations
Caption: Competing pathways in spiroketal synthesis.
Caption: Decision workflow for addressing rearrangement byproducts.
Caption: Mechanism of base-catalyzed epimerization in spiro-oxindoles.
References
Technical Support Center: NMR Spectral Analysis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR spectral analysis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage and sample preparation procedures for this compound?
A1: For optimal results, store this compound in a cool, dark, and dry place. For NMR analysis, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[1][2] Ensure the sample is fully dissolved; if any particulate matter is present, filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
Q2: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?
A2: Broad peaks can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Try re-shimming the spectrometer.[3]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3] Diluting the sample may help.
-
Insoluble Material: The presence of suspended, insoluble particles can disrupt the magnetic field homogeneity.[2] Ensure your sample is fully dissolved and filtered if necessary.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1]
-
Chemical Exchange: Protons involved in chemical exchange, such as the N-H proton of the indole ring, can appear as broad signals.
Q3: The signals for the aromatic protons in the indolinone ring are overlapping. How can I resolve them?
A3: Signal overlapping in the aromatic region is a common issue. To resolve these signals, you can:
-
Use a Higher Field Spectrometer: Acquiring the spectrum on an instrument with a higher magnetic field strength will increase spectral dispersion.
-
Change the Solvent: Using a different deuterated solvent, such as benzene-d₆, can alter the chemical shifts of the protons and may resolve the overlap.[3]
-
Run a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify individual spin systems within the complex multiplet.[4]
Q4: How can I confirm the presence of the N-H proton?
A4: The N-H proton of the indolinone ring is exchangeable. To confirm its signal, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]
Q5: I am having difficulty assigning the quaternary carbons, especially the spiro-carbon. What should I do?
A5: Quaternary carbons do not have attached protons and will not appear in an HSQC spectrum. The best technique for assigning these is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4] Look for long-range (2-3 bond) correlations from known protons to the unassigned quaternary carbons. For instance, the protons on the dioxolane ring should show a correlation to the spiro-carbon (C-2).
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio
Observed Problem: The signals in the spectrum are weak and difficult to distinguish from the baseline noise.
| Potential Cause | Recommended Solution |
| Low Sample Concentration | Increase the amount of compound dissolved in the solvent. For a typical small molecule (~191 g/mol ), 10-20 mg/mL is a good starting point for ¹³C NMR.[1][5] |
| Insufficient Number of Scans | Increase the number of transients (scans) collected. The signal-to-noise ratio increases with the square root of the number of scans. |
| Incorrect Receiver Gain | The receiver gain may be set too low. This can often be optimized automatically by the spectrometer's software. |
| Poor Probe Tuning | The NMR probe may not be properly tuned to the correct frequency. This should be checked and adjusted before acquisition. |
Guide 2: Ambiguous Stereochemistry or Conformational Isomers
Observed Problem: The 1D NMR spectra are insufficient to confirm the three-dimensional structure, or extra peaks suggest the presence of rotamers or conformers.
| Potential Cause | Recommended Solution |
| Conformational Flexibility | Spirocyclic systems can sometimes exist in multiple stable conformations that are in slow exchange on the NMR timescale, leading to doubled or broadened peaks. |
| Ambiguous Relative Stereochemistry | The spatial relationship between the two rings of the spiro compound is not clear from 1D spectra alone. |
| Action Steps | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the issue is due to slow conformational exchange, peaks may coalesce or sharpen at higher temperatures.[3]2. 2D NOESY/ROESY: To determine the relative stereochemistry, run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments show through-space correlations between protons that are close to each other, allowing you to deduce the spatial arrangement of the molecule's different parts. |
Data Presentation
Predicted NMR Data for this compound
Note: Experimental data for this specific molecule is not fully published in a consolidated format. The following table is based on data from structurally similar spirooxindole compounds and computational studies. Actual chemical shifts may vary based on solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1' | N-H | ~8.0 - 9.5 (broad singlet) | - | Chemical shift is highly dependent on solvent and concentration. |
| 2' | C=O | - | ~175 - 180 | Carbonyl carbon. |
| 3' | C (spiro) | - | ~70 - 75 | Spiro-carbon, key quaternary signal. |
| 3a' | C | - | ~125 - 130 | Aromatic quaternary carbon. |
| 4' | C-H | ~7.3 - 7.5 (doublet) | ~122 - 125 | Aromatic proton. |
| 5' | C-H | ~7.0 - 7.2 (triplet) | ~128 - 132 | Aromatic proton. |
| 6' | C-H | ~7.5 - 7.7 (triplet) | ~124 - 128 | Aromatic proton. |
| 7' | C-H | ~6.9 - 7.1 (doublet) | ~110 - 115 | Aromatic proton. |
| 7a' | C | - | ~140 - 145 | Aromatic quaternary carbon. |
| 4, 5 | O-CH₂-CH₂-O | ~4.2 - 4.5 (multiplet) | ~65 - 70 | Dioxolane methylene protons. |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh 10-20 mg of this compound and place it in a small, clean vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Gently vortex or swirl the vial until the solid is completely dissolved.
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm.[2]
-
Cap the NMR tube securely and label it clearly.
Protocol 2: Acquiring a Full Set of Spectra for Structural Elucidation
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.
-
Acquire a ¹H Spectrum:
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Acquire a ¹³C{¹H} Spectrum:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set an appropriate spectral width (e.g., -10 to 200 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.
-
-
Acquire a 2D COSY Spectrum:
-
This experiment identifies ¹H-¹H coupling networks.
-
A standard gradient-selected COSY ('cosygpqf') is typically used.
-
-
Acquire a 2D HSQC Spectrum:
-
This experiment correlates protons with their directly attached carbons (¹JCH).[4]
-
Use a multiplicity-edited sequence (e.g., 'hsqcedetgpsisp2.3') to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
-
Acquire a 2D HMBC Spectrum:
-
This experiment identifies long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting spin systems and assigning quaternary carbons.[4]
-
Use a standard gradient-selected HMBC sequence ('hmbcgplpndqf').
-
Visualizations
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Caption: Experimental workflow for complete NMR-based structure elucidation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. Troubleshooting [chem.rochester.edu]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
addressing solubility problems of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives in biological assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?
This is a common phenomenon known as solvent-shift precipitation. This compound derivatives are often highly hydrophobic. While they may readily dissolve in a strong organic solvent like dimethyl sulfoxide (DMSO), the abrupt change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution, forming a precipitate. The final concentration of DMSO is a critical factor in preventing this.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
High concentrations of DMSO can be toxic to cells and interfere with assay components. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (assay media with the same final DMSO concentration without the test compound) in your experiments to account for any solvent effects.
Q3: My compound appears to be in solution, but I am getting inconsistent results. Could this be a solubility issue?
Yes, even without visible precipitation, microscopic precipitates can form, leading to an inaccurate and inconsistent concentration of the compound in your assay wells. This can result in high variability between replicates. Ensuring the compound is fully solubilized is key to obtaining reproducible data.
Q4: Are there alternatives to DMSO for dissolving these compounds?
While DMSO is a common starting point, other organic solvents like ethanol and polyethylene glycol (PEG) can be used, sometimes in combination with DMSO as a co-solvent system. For some derivatives, formulation strategies involving cyclodextrins or surfactants may be necessary to achieve adequate aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | Solvent-Shift Precipitation: The compound is not soluble in the final aqueous environment at the target concentration. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is at the lowest possible level that maintains solubility without causing cellular toxicity (typically ≤ 0.5%).2. Use a Co-solvent: Prepare the stock solution in a mixture of DMSO and a less toxic, water-miscible organic solvent such as polyethylene glycol (PEG 400) or ethanol.3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. |
| Compound precipitates over time in long-term cell culture experiments. | Poor Thermodynamic Stability: The compound is not stable in the aqueous medium over the duration of the experiment. | 1. Cyclodextrin Complexation: Use β-cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.2. Surfactant Formulation: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the culture medium to aid in solubilization. |
| High variability in biological assay results. | Micro-precipitation: The compound is not fully dissolved, leading to inconsistent concentrations across wells. | 1. Ensure Complete Dissolution of Stock: Visually inspect the stock solution for any particulate matter. Gentle warming (to 37°C) or brief sonication may aid dissolution.2. Thorough Mixing: Vortex the final diluted solution thoroughly before adding it to the assay plate to ensure homogeneity.3. Centrifugation: Before adding to cells, centrifuge the prepared medium containing the compound at a low speed to pellet any micro-precipitates. |
Quantitative Data Summary
The following tables provide a summary of solubility data for spirooxindole derivatives. Note: Specific quantitative solubility data for this compound derivatives is limited in the literature. The data presented for co-solvents are for structurally related spirooxindole compounds and should be used as a general guide.
Table 1: Qualitative Solubility of Representative Spirooxindole-pyrrolidine Derivatives
| Compound Type | Water | Methanol | Chloroform | DMSO |
| Spirooxindole-pyrrolidine | Insoluble | Poorly Soluble | Poorly Soluble | Soluble |
This table provides a general solubility profile for spirooxindole derivatives, indicating their hydrophobic nature and good solubility in DMSO.
Table 2: Enhancement of Spiro[cyclopropane-1,3′-oxindoles] Solubility with β-Cyclodextrins
| β-Cyclodextrin Derivative | Fold Increase in Aqueous Solubility |
| Methyl-β-cyclodextrin (MβCD) | Up to 4-fold |
| Sulfobutyl ether β-cyclodextrin (SBEβCD) | > MβCD |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | > SBEβCD |
This data from studies on spiro[cyclopropane-1,3′-oxindoles] demonstrates the potential of β-cyclodextrins to significantly improve the aqueous solubility of spirooxindole scaffolds.[1][2]
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent System (DMSO)
This protocol describes the preparation of a 10 mM stock solution of a this compound derivative in DMSO and its subsequent dilution for a cell-based assay.
Materials:
-
This compound derivative powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Aqueous buffer or cell culture medium
Procedure:
-
Calculate the required mass of the compound for a 10 mM stock solution.
-
Weigh the compound accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Perform a stepwise dilution into the aqueous buffer or cell culture medium. For a final concentration of 10 µM in a medium with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile medium (resulting in a 100 µM solution in 1% DMSO). Vortex gently.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of the final assay medium to achieve the desired 10 µM concentration with a final DMSO concentration of 0.1%.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO in the assay medium.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of a this compound derivative solution using HP-β-CD for improved aqueous solubility.
Materials:
-
This compound derivative powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile water or PBS.
-
Add the this compound derivative powder to the HP-β-CD solution to achieve the desired final concentration.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound or particulates.
-
This clear, aqueous stock solution can then be directly diluted into the cell culture medium for your biological assay.
-
Prepare a vehicle control with the same concentration of HP-β-CD in the medium.
Signaling Pathway and Experimental Workflow Diagrams
p53-MDM2 Interaction Pathway
Many spirooxindole derivatives exert their anticancer effects by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[1][3] This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDM2 signaling pathway inhibition.
Experimental Workflow for Assessing Compound Solubility
This workflow outlines the steps to determine the kinetic solubility of a this compound derivative.
Caption: Kinetic solubility determination workflow.
References
- 1. Eco-friendly polyethylene glycol (PEG-400): a green reaction medium for one-pot, four-component synthesis of novel asymmetrical bis-spirooxindole derivatives at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
Unambiguous Structural Confirmation of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
A definitive structural elucidation of the spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one scaffold is paramount for its application in drug discovery and development. This guide provides a comparative analysis of single-crystal X-ray crystallography against other common structural characterization techniques, offering researchers and drug development professionals a comprehensive overview of their respective strengths and limitations in confirming the intricate three-dimensional architecture of this spiro-oxindole derivative.
The unique spirocyclic structure of this compound, formed from the condensation of isatin and ethylene glycol, presents a significant analytical challenge.[1][2] While various analytical methods can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of its three-dimensional arrangement. This guide will delve into the experimental data and protocols for X-ray crystallography and compare them with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as computational approaches.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structural confirmation depends on the specific information required, the availability of the sample in a suitable form, and the desired level of certainty. Below is a comparative summary of the primary methods used for the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information. | Unambiguous determination of absolute and relative stereochemistry. Provides a complete and detailed structural picture. | Requires a single, high-quality crystal. The solid-state structure may not fully represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity. | Provides detailed information about the structure in solution. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) can establish through-bond and through-space correlations. | Can be complex to interpret for structurally rigid and asymmetric molecules. Does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity and requires only a small amount of sample. Can provide fragmentation patterns that offer clues about the molecular structure. | Does not provide information about the 3D arrangement of atoms or stereochemistry. Fragmentation patterns can be complex to interpret. |
| Computational Modeling | Theoretical prediction of molecular geometry, stability, and spectroscopic properties. | Can provide insights into conformational preferences and electronic properties. Complements experimental data. | The accuracy of the results is highly dependent on the computational method and level of theory used. Requires experimental validation. |
Experimental Data
X-ray Crystallography Data
The crystal structure of this compound has been determined, providing definitive proof of its connectivity and stereochemistry.[1][2]
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.484 (2) |
| b (Å) | 5.650 (1) |
| c (Å) | 20.942 (5) |
| β (°) | 97.889 (8) |
| Volume (ų) | 877.1 (4) |
| Z | 4 |
| R-factor | 0.048 |
Key structural features revealed by X-ray crystallography include the near-planarity of the indol-2-one ring system and a slight distortion in the 1,3-dioxolane ring.[1][2] The analysis also confirms the presence of intermolecular N-H···O hydrogen bonds in the crystal lattice.[1][2]
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy:
Mass Spectrometry:
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide corroborating evidence for the structure.
| Ion Type | m/z |
| [M]+ | 191 |
| Fragment | 163 |
| Fragment | 119 |
Experimental Protocols
Single-Crystal X-ray Crystallography
A general protocol for the structural determination of a small molecule like this compound by single-crystal X-ray diffraction is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: One-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY can be performed.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.
Mass Spectrometry
A general protocol for obtaining a mass spectrum is as follows:
-
Sample Preparation: A small amount of the compound is dissolved in a suitable solvent.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Mass Analysis: The ions generated are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain insights into the structure of the molecule.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. connectjournals.com [connectjournals.com]
- 5. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
comparing the biological activity of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its derivatives
A Comparative Guide to the Biological Activity of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and Its Derivatives
This guide provides a detailed comparison of the biological activity of this compound and its derivatives, with a focus on their potential as therapeutic agents. The spirooxindole scaffold is a versatile structure that has been extensively studied in medicinal chemistry, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will delve into specific experimental data to offer a clear comparison of the parent compound and its more complex derivatives.
Anticancer and Histone Deacetylase (HDAC) Inhibition Activity
A significant area of research for this compound derivatives has been in the development of novel anticancer agents, particularly as histone deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has emerged as a promising strategy for cancer therapy.[3]
A series of novel 5′(7′)-substituted-2′-oxospiro[3][4]dioxolane-2,3′-indoline-based N-hydroxypropenamides have been synthesized and evaluated for their ability to inhibit HDACs and their cytotoxic effects on cancer cells.[3] The parent compound, spiro[[3][4]dioxolane-2,3′-indoline]-2′-one, serves as a key intermediate in the synthesis of these more complex derivatives.[3][5][6]
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of a series of this compound derivatives against HDAC2 and three human cancer cell lines: SW620 (colon cancer), A549 (lung cancer), and PC3 (prostate cancer). The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth).
| Compound | R | HDAC2 IC50 (μM) | SW620 IC50 (μM) | A549 IC50 (μM) | PC3 IC50 (μM) |
| 4a | H | 0.312 | 0.28 | 0.35 | 0.41 |
| 4b | 5'-F | 0.284 | 0.25 | 0.31 | 0.36 |
| 4c | 5'-Cl | 0.331 | 0.30 | 0.38 | 0.45 |
| 4d | 5'-Br | 0.365 | 0.32 | 0.41 | 0.49 |
| 4e | 7'-F | 0.295 | 0.26 | 0.33 | 0.38 |
| 4f | 7'-Cl | 0.342 | 0.31 | 0.39 | 0.47 |
| 4g | 7'-Br | 0.387 | 0.35 | 0.44 | 0.52 |
| SAHA * | - | 0.265 | 0.24 | 0.29 | 0.33 |
*SAHA (suberoylanilide hydroxamic acid, Vorinostat) is a known HDAC inhibitor used as a positive control.[3]
Note: The data clearly indicates that the derivatives, particularly compound 4b with a 5'-fluoro substitution, exhibit potent HDAC2 inhibitory activity, comparable to the clinically used drug SAHA.[3] There is a strong correlation between the HDAC2 inhibition and the cytotoxicity of these compounds against the tested cancer cell lines.[3]
Experimental Protocols
Synthesis of Spiro[[3][4]dioxolane-2,3′-indoline]-2′-one (Parent Compound)
The parent compound can be synthesized through the condensation reaction of isatin with ethane-1,2-diol.[3][5]
-
Reaction: A solution of isatin, ethane-1,2-diol, and p-toluenesulfonic acid in toluene is refluxed for 4 hours.[3]
-
Purification: The resulting product is then purified to yield spiro[[3][4]dioxolane-2,3′-indoline]-2′-one.[3]
HDAC Inhibition Assay
The in vitro HDAC2 inhibitory activity of the compounds was determined using a fluorometric assay.
-
Procedure: The assay measures the fluorescence generated from the deacetylation of a fluorogenic substrate by HDAC2. The reaction is performed in the presence of varying concentrations of the test compounds.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT assay.
-
Cell Culture: Human cancer cell lines (SW620, A549, and PC3) were cultured in appropriate media.
-
Treatment: Cells were treated with different concentrations of the test compounds for a specified period.
-
Measurement: The viability of the cells was determined by measuring the absorbance of the formazan product formed from the reduction of MTT by viable cells.
-
Data Analysis: IC50 values were determined from the dose-response curves.
Western Blot Analysis
Western blot analysis was used to confirm the inhibition of histone deacetylation in cells.[3]
-
Cell Treatment: SW620 cells were treated with the test compounds for 24 hours.[3]
-
Protein Extraction: Total cell lysates were prepared, and protein concentrations were determined.
-
Electrophoresis and Blotting: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane was probed with antibodies specific for acetylated histones (H3 and H4) to visualize the levels of histone acetylation.[3] Increased acetylation levels indicate HDAC inhibition.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the anticancer activity of these this compound derivatives is the inhibition of histone deacetylases (HDACs).
Caption: HDAC Inhibition Pathway by Spiro-oxindole Derivatives.
Other Reported Biological Activities
Beyond anticancer activity, the broader class of spirooxindoles has been investigated for various other therapeutic applications:
-
Antimicrobial Activity: Certain spiro-oxindole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Antioxidant Activity: Some spiro compounds have been evaluated for their in vitro antioxidant activity through radical scavenging assays.[4]
-
Anti-inflammatory Activity: Spiro thiochromene–oxindole derivatives have been identified as potential anti-inflammatory agents by inhibiting protein denaturation.[9]
-
Enzyme Inhibition: Spiro-oxindole skeleton compounds have been studied as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in tumor immunotherapy.[10]
Conclusion
The this compound core structure serves as a valuable scaffold for the development of potent therapeutic agents. The derivatives, particularly those functionalized as N-hydroxypropenamides, have demonstrated significant efficacy as HDAC inhibitors with potent anticancer activity, comparable to existing drugs. The modular nature of the spirooxindole framework allows for extensive chemical modifications, paving the way for the discovery of new derivatives with improved biological activity and a broader therapeutic spectrum. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully explore their clinical potential.
References
- 1. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiro[1,3-dioxolane-2,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy [mdpi.com]
A Comparative Guide to the Synthesis of Spirooxindoles: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the synthesis of spirooxindoles, a key scaffold in many biologically active compounds, presents a choice between traditional and modern techniques. This guide provides an objective comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
The synthesis of spirooxindoles, heterocyclic compounds with a wide range of pharmaceutical applications, has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS). This technology offers a powerful alternative to classical conventional heating methods, often leading to dramatic reductions in reaction times, increased product yields, and alignment with the principles of green chemistry. This guide delves into a comparative study of these two approaches, focusing on the widely employed 1,3-dipolar cycloaddition reaction for the construction of the spirooxindole framework.
Data Presentation: A Quantitative Comparison
The advantages of microwave-assisted synthesis become evident when comparing key reaction parameters with conventional methods. The following table summarizes representative data for the synthesis of spirooxindoles via a three-component reaction involving an isatin, an amino acid, and a dipolarophile.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | 3 - 15 hours | 10 - 89% | [1][2][3] |
| Microwave-Assisted Synthesis | 2 - 15 minutes | 71 - 98% | [1][2][4] |
As the data indicates, microwave irradiation can slash reaction times from hours to mere minutes while simultaneously boosting product yields.[1][2] This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to a significant increase in the reaction rate.[1]
Experimental Protocols
To provide a practical understanding, detailed methodologies for both synthesis techniques are outlined below. These protocols are based on the 1,3-dipolar cycloaddition reaction, a common and efficient route to spirooxindoles.[5][6]
Conventional Synthesis Protocol (Reflux)
This method involves heating the reactants in a suitable solvent under reflux for an extended period.
Materials:
-
Isatin (1 mmol)
-
Amino acid (e.g., L-proline) (1.2 mmol)
-
Dipolarophile (e.g., an activated alkene) (1 mmol)
-
Solvent (e.g., methanol, ethanol, or water) (10 mL)
Procedure:
-
A mixture of isatin, amino acid, and the dipolarophile is taken in a round-bottom flask.
-
The appropriate solvent is added to the flask.
-
The reaction mixture is heated to reflux with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired spirooxindole.
Microwave-Assisted Synthesis Protocol
This method utilizes a dedicated microwave reactor to achieve rapid and efficient heating.
Materials:
-
Isatin (1 mmol)
-
Amino acid (e.g., L-proline) (1.2 mmol)
-
Dipolarophile (e.g., an activated alkene) (1 mmol)
-
Solvent (e.g., methanol, ethanol, or water) (2 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the isatin, amino acid, and dipolarophile.
-
Add the solvent to the vessel.
-
The vessel is sealed with a cap.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes).[3][4]
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The solvent is evaporated.
-
The resulting solid is purified by recrystallization or column chromatography.
Visualizing the Process: Workflows and Mechanisms
To further clarify the procedural differences and the underlying chemistry, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the reaction mechanism.
The core of this transformation is the 1,3-dipolar cycloaddition reaction. The reaction proceeds through the in-situ formation of an azomethine ylide from the condensation of isatin and an amino acid. This ylide then undergoes a [3+2] cycloaddition with the dipolarophile to construct the spiro-pyrrolidinyl ring system.
Conclusion
The comparative analysis clearly demonstrates that microwave-assisted synthesis offers significant advantages over conventional heating methods for the preparation of spirooxindoles. The dramatic reduction in reaction time, coupled with higher yields and a more environmentally friendly profile, makes it an attractive and efficient methodology for researchers in the field of medicinal chemistry and drug discovery. While conventional methods remain viable, the benefits of microwave technology in accelerating the synthesis of these valuable heterocyclic scaffolds are compelling. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and the desired scale of the reaction.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles" by Esther Owusu [scholarworks.utrgv.edu]
- 5. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 6. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of novel spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives against various cancer cell lines. The data presented herein is compiled from recent studies and aims to offer a clear, objective overview of their potential as anti-cancer agents. This document details their cytotoxic activity, compares them with established anti-cancer drugs, and outlines the experimental protocols used for their evaluation.
Comparative Anti-proliferative Activity
The anti-proliferative activity of this compound derivatives has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Spiro-1 | A549 (Lung) | 7.8 ± 0.3 | Doxorubicin | A549 (Lung) | 11.5 ± 0.8 |
| HCT-116 (Colon) | 7.2 ± 0.3 | HCT-116 (Colon) | 13.1 ± 2.1 | ||
| MDA-MB-231 (Breast) | 2.4 ± 0.2 | MDA-MB-231 (Breast) | 5.82 ± 0.4 | ||
| PC3 (Prostate) | 3.4 ± 0.3 | PC3 (Prostate) | 8.80 ± 0.3 | ||
| Spiro-2 | A549 (Lung) | 7.2 ± 1.85 | Nutlin-3a | A549 (Lung) | 14.9 ± 0.6 |
| HEK293T (Kidney) | 7.63 ± 0.75 | Cisplatin | HEK293T (Kidney) | 12.4 ± 3.9 | |
| Spiro-3 | MDA-MB-231 (Breast) | 3.797 ± 0.205 | - | - | - |
| PC3 (Prostate) | 4.314 ± 0.036 | - | - | - |
Table 1: Comparative IC50 values of various spirooxindole derivatives against human cancer cell lines.[1]
A series of novel 5′(7′)-substituted-2′-oxospiro[1]dioxolane-2,3′-indoline-based N-hydroxypropenamides were synthesized and evaluated for their inhibitory effects against histone deacetylase 2 (HDAC2) and their cytotoxicity against three human cancer cell lines.[2]
| Compound | R1 | R2 | HDAC2 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | H | H | 0.431 | >50 | >50 | >50 |
| 4b | 5'-F | H | 0.284 | 18.3 | 25.4 | 21.7 |
| 4c | 5'-Cl | H | 0.312 | 15.8 | 22.1 | 19.5 |
| 4d | 5'-Br | H | 0.335 | 14.2 | 20.5 | 18.1 |
| 4e | 5'-CH3 | H | 0.512 | 28.4 | 35.1 | 30.2 |
| 4f | 5'-OCH3 | H | 0.625 | 30.1 | 38.7 | 33.6 |
| 4g | H | 7'-Cl | 0.358 | 16.5 | 23.8 | 20.1 |
| SAHA | - | - | 0.265 | 4.8 | 5.2 | 3.9 |
Table 2: HDAC2 inhibitory activity and cytotoxicity of this compound derivatives.[2]
Experimental Protocols
The evaluation of the anti-proliferative effects of this compound derivatives was primarily conducted using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
This compound derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with vehicle (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined from the dose-response curves.
Visualizations
Experimental Workflow
Experimental Workflow Diagram
Signaling Pathway
The anti-proliferative activity of the studied this compound derivatives is linked to their ability to inhibit histone deacetylases (HDACs).
HDAC Inhibition Signaling Pathway
References
Unlocking the Therapeutic Potential: A Comparative Guide to the Molecular Docking of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives
For Immediate Release
In the landscape of modern drug discovery, the unique three-dimensional structure of spirocyclic compounds has positioned them as a promising scaffold for the development of novel therapeutic agents. Among these, derivatives of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one have emerged as a focal point of research, demonstrating significant potential in targeting key proteins implicated in cancer and other diseases. This guide provides a comprehensive comparison of the molecular docking studies of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
A notable study in this area has explored a series of novel 5′(7′)-substituted-2′-oxospiro[1][2]dioxolane-2,3′-indoline-based N-hydroxypropenamides as potent inhibitors of histone deacetylase 2 (HDAC2), a critical enzyme in epigenetic regulation and a validated target in oncology. The findings from this research form the cornerstone of our comparative analysis.
Comparative Analysis of In Silico and In Vitro Performance
The following tables summarize the key quantitative data from the study, comparing the HDAC2 inhibitory activity, cytotoxic effects against various cancer cell lines, and the in silico binding affinities of the this compound derivatives.
Table 1: In Vitro HDAC2 Inhibitory Activity and Cytotoxicity of this compound Derivatives [1]
| Compound ID | Substitution (R) | HDAC2 IC50 (μM) | A549 IC50 (μM) | HCT116 IC50 (μM) | MCF-7 IC50 (μM) |
| 4a | H | 0.412 | >50 | 28.31 | 35.42 |
| 4b | 5'-F | 0.284 | 19.25 | 11.09 | 15.37 |
| 4c | 5'-Cl | 0.301 | 21.33 | 13.18 | 17.24 |
| 4d | 5'-Br | 0.325 | 25.41 | 15.22 | 19.86 |
| 4e | 5'-CH3 | 0.389 | 30.17 | 18.93 | 24.55 |
| 4f | 5'-OCH3 | 0.456 | 38.29 | 24.81 | 30.11 |
| 4g | 7'-Cl | 0.357 | 28.92 | 17.64 | 22.03 |
| SAHA (Control) | - | 0.265 | 2.15 | 1.89 | 3.02 |
Table 2: Molecular Docking Performance of this compound Derivatives against HDAC2 [1]
| Compound ID | Substitution (R) | Binding Affinity (kcal/mol) |
| 4a | H | -9.8 |
| 4b | 5'-F | -9.8 |
| 4c | 5'-Cl | -9.8 |
| 4d | 5'-Br | -9.8 |
| 4e | 5'-CH3 | -9.8 |
| 4f | 5'-OCH3 | -9.8 |
| 4g | 7'-Cl | -9.8 |
| SAHA (Control) | - | -7.4 |
The data reveals that the synthesized this compound derivatives exhibit potent inhibitory effects against HDAC2, with IC50 values in the sub-micromolar range, comparable to the known HDAC inhibitor SAHA.[1] Notably, the 5'-fluoro substituted derivative (4b ) displayed the most potent activity.[1] The molecular docking studies corroborate these findings, indicating high binding affinities of these compounds to the HDAC2 active site, surpassing that of the control compound SAHA.[1]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and advancement of these findings.
Molecular Docking Protocol[1]
The in silico molecular docking studies were performed using AutoDock Vina. The crystal structure of human HDAC2 was retrieved from the Protein Data Bank (PDB ID: 4LXZ). The protein structure was prepared for docking by removing water molecules and ligands, and adding polar hydrogen atoms. The grid box was centered on the active site of the enzyme, encompassing the key amino acid residues. The synthesized compounds were sketched in 2D and converted to 3D structures, followed by energy minimization using the MMFF94 force field. The docking simulations were then carried out to predict the binding conformations and affinities of the ligands within the HDAC2 active site.
Visualizing the Molecular Docking Workflow and Signaling Pathway
To further elucidate the processes and interactions discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of HDAC2 by spiro derivatives leads to increased histone acetylation.
Conclusion
The molecular docking studies of this compound derivatives have revealed a class of potent HDAC2 inhibitors with promising anticancer activities. The strong correlation between the in silico binding affinities and the in vitro biological data underscores the value of computational approaches in modern drug discovery. While the current research has primarily focused on HDAC2 as a target, the versatile scaffold of these spiro compounds suggests that they may hold potential for inhibiting other key proteins involved in various disease pathways. Further exploration of these derivatives against a broader range of targets is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon these significant findings.
References
A Comparative Analysis of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and Other Key Heterocyclic Scaffolds in Drug Discovery
A detailed guide for researchers and drug development professionals on the therapeutic potential of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in comparison to other prominent heterocyclic scaffolds.
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged structures, heterocyclic compounds have consistently demonstrated a remarkable breadth of biological activities. This guide provides a comparative overview of the this compound scaffold, a prominent member of the spirooxindole family, against other well-established heterocyclic systems: pyrazoles, benzimidazoles, and quinolines. This analysis is supported by quantitative data from preclinical studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in the rational design of next-generation therapeutics.
Overview of Heterocyclic Scaffolds
Heterocyclic scaffolds are core structures in a vast number of approved drugs and clinical candidates.[1] Their prevalence is attributed to their ability to present functional groups in a defined three-dimensional space, enabling specific interactions with biological targets. This guide focuses on the following key scaffolds:
-
This compound: A derivative of the spirooxindole class, characterized by a spirocyclic junction at the C3 position of the oxindole ring. This rigid, three-dimensional structure is a common motif in various natural products and has been extensively explored for its therapeutic potential.[2][3]
-
Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities and are present in several marketed drugs.[4][5][6]
-
Benzimidazole: A bicyclic compound composed of a fusion of benzene and imidazole rings. This scaffold is a key component in numerous pharmaceuticals with diverse therapeutic applications.[7][8][9]
-
Quinoline: A bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives have a long history in medicine, particularly as antimalarial agents, and continue to be a source of new drug candidates.[10][11][12]
Comparative Biological Activities
The following tables summarize the reported biological activities of derivatives based on the four heterocyclic scaffolds. It is important to note that the data is compiled from various studies, and direct comparison of potencies (e.g., IC50 values) should be interpreted with caution due to variations in experimental conditions, such as cell lines, bacterial strains, and assay protocols.
Table 1: Anticancer Activity
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 5'-(Substituted)-N-hydroxypropenamide derivative | Various | As low as 0.284 (HDAC2 inhibition) | [13] |
| Spirooxindole | Spirooxindole-pyrrolidine derivative | HeLa | < 20 µg/mL | [14] |
| Spirooxindole | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative | A2780 (ovarian) | 10.3 | [15] |
| Spirooxindole | Spirooxindole-pyrazole hybrid | A549 (lung) | 17.7 | [16] |
| Spirooxindole | Furan-engrafted spirooxindole | MCF7 (breast) | 4.3 | [17] |
| Pyrazole | 1,3,4,5-tetrasubstituted pyrazole | MCF-7 | 15.6 | [4] |
| Benzimidazole | Substituted benzimidazole derivative | Various | Varies widely | [8] |
| Quinoline | 4-anilinoquinoline-3-carbonitrile | Various | Varies widely | [13] |
Table 2: Antimicrobial Activity
| Scaffold | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not readily available in reviewed literature | - | - | |
| Pyrazole | Substituted pyrazole | Various bacteria and fungi | Varies widely | [4] |
| Benzimidazole | Substituted benzimidazole | S. aureus, B. subtilis, C. albicans | 3.9-7.8 | [8] |
| Quinoline | Fluoroquinolones (e.g., Ciprofloxacin) | Various bacteria | Varies widely | [18] |
Table 3: Other Notable Biological Activities
| Scaffold | Activity | Target/Mechanism | Reference |
| Spirooxindole | p53-MDM2 Inhibition | Disrupts protein-protein interaction | [19] |
| Spirooxindole | Histone Deacetylase (HDAC) Inhibition | Inhibits HDAC enzymes | [13] |
| Pyrazole | Anti-inflammatory | COX-2 Inhibition | [20] |
| Benzimidazole | Antiviral, Antihistaminic, Antiulcer | Various | [7][8] |
| Quinoline | Antimalarial, Anti-inflammatory | Various | [11][12] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of these heterocyclic compounds are often attributed to their modulation of specific signaling pathways critical for disease progression.
p53 Signaling Pathway in Cancer
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[2][5] The interaction between p53 and its negative regulator, MDM2, is a key target for anticancer drug development. Spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 interaction, leading to the reactivation of p53's tumor-suppressive functions.[19]
Caption: The p53 signaling pathway and the inhibitory action of spirooxindoles on the p53-MDM2 interaction.
STAT3 Signaling Pathway in Cancer
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[10][21] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
Caption: The STAT3 signaling pathway, a key target in cancer therapy.
Bacterial Cell Wall Synthesis
The bacterial cell wall, composed of peptidoglycan, is essential for bacterial survival and is a primary target for antibiotics.[7][12] The synthesis of peptidoglycan is a complex multi-step process that can be inhibited at various stages by antimicrobial agents.
Caption: Simplified overview of the bacterial cell wall synthesis pathway.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of bioactive compounds. Below are detailed methodologies for key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][22]
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[23][24]
Detailed Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Western Blot for Histone Deacetylase (HDAC) Inhibition
Western blotting is used to detect changes in protein levels, such as the acetylation of histones, following treatment with an HDAC inhibitor.[3][25]
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them using a suitable buffer to extract total protein or nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the acetylated histone bands in treated cells compared to untreated controls indicates HDAC inhibition.
Conclusion
The this compound scaffold, as a representative of the broader spirooxindole class, holds significant promise in drug discovery, particularly in the development of anticancer agents through mechanisms such as p53-MDM2 and HDAC inhibition. While direct, quantitative comparisons with other elite heterocyclic scaffolds like pyrazoles, benzimidazoles, and quinolines are challenging due to the variability in published data, it is evident that all these scaffolds provide a rich foundation for the development of diverse and potent therapeutic agents. The unique three-dimensional nature of the spirooxindole core may offer advantages in terms of target specificity and potency. Future research involving head-to-head comparisons of these scaffolds under standardized assay conditions will be invaluable in further elucidating their relative strengths and guiding the design of novel, more effective therapeutics.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 6. p53 Interactive Pathway: R&D Systems [rndsystems.com]
- 7. hereditybio.in [hereditybio.in]
- 8. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 signaling pathway: Significance and symbolism [wisdomlib.org]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. gosset.ai [gosset.ai]
- 13. Exploration of novel 5′(7′)-substituted-2′-oxospiro[1,3]dioxolane-2,3′-indoline-based <i>N</i>-hydroxypropenamides as histone deacetylase inhibitors and antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. actascientific.com [actascientific.com]
- 25. benchchem.com [benchchem.com]
Evaluating Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Derivatives: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, spirocyclic compounds, particularly those incorporating the oxindole moiety, have garnered significant attention due to their diverse biological activities. This guide focuses on the antimicrobial potential of a specific subclass, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives, by providing a comparative analysis against standard antimicrobial drugs.
While direct antimicrobial data for this compound derivatives is not extensively available in the public domain, this guide presents data from closely related 1,3-dioxolane-containing compounds to offer valuable insights into their potential efficacy. The following sections detail the antimicrobial activity of these related derivatives, outline the experimental protocols used for their evaluation, and provide a visual representation of the typical experimental workflow.
Comparative Antimicrobial Performance
The antimicrobial efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 1,3-dioxolane derivatives against common pathogenic bacteria and fungi, alongside the MIC values for standard antimicrobial drugs for a comparative perspective.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 1,3-Dioxolane Derivative 1 | >1000 | >1000 | >1000 | 156 |
| 1,3-Dioxolane Derivative 2 | 625 | >1000 | >1000 | 156 |
| 1,3-Dioxolane Derivative 3 | 625 | 625 | >1000 | 156 |
| 1,3-Dioxolane Derivative 4 | 625 | 625 | >1000 | 156 |
| Ciprofloxacin (Standard) | 0.25 - 2.0 | 0.25 - 1.0 | 0.015 - 1.0 | Not Applicable |
| Fluconazole (Standard) | Not Applicable | Not Applicable | Not Applicable | 0.25 - 2.0 |
Note: The data for 1,3-Dioxolane Derivatives is based on structurally related compounds and is intended to provide an estimate of potential activity. Further focused studies on this compound derivatives are required for a definitive comparison.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for assessing antimicrobial susceptibility.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours.
-
Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[1]
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Test Compounds and Controls:
-
Stock solutions of the this compound derivatives and standard antimicrobial drugs are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solutions are performed in a 96-well microtiter plate using the appropriate sterile broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (microorganism and broth, no compound) and a negative control (broth only).
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[1]
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the antimicrobial activity of novel compounds.
Caption: A flowchart of the in vitro antimicrobial susceptibility testing process.
References
cross-referencing spectroscopic data of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with published literature
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic and Crystallographic Data for the Structural Elucidation of a Key Spirooxindole.
Structural Confirmation: The Decisive Role of X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of crystalline compounds. For spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, the crystal structure has been determined, providing precise atomic coordinates, bond lengths, and bond angles. This crystallographic data serves as the benchmark for all other analytical techniques.
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.484(2) Å |
| b | 5.650(1) Å |
| c | 20.942(5) Å |
| β | 97.889(8)° |
| Volume | 877.1(4) ų |
| Z | 4 |
Spectroscopic Data and Analysis
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. A gas chromatography-mass spectrometry (GC-MS) spectrum is available for spiro[1,3-dioxolane-2,3'-[3H]indol]-2'(1'H)-one, confirming its molecular weight.[2]
Table 2: Mass Spectrometry Data for this compound [3]
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 163 | [M - CO]⁺ |
| 119 | [M - C₂H₄O₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific spectral data for the title compound is not published, the expected chemical shifts can be inferred from the known structure and data for similar spirooxindole derivatives.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, corresponding to the four protons on the benzene ring of the indolinone core.
-
Dioxolane Protons: A multiplet or two distinct signals in the range of δ 3.5-4.5 ppm for the four protons of the ethylene glycol bridge.
-
NH Proton: A broad singlet, typically downfield (δ > 8.0 ppm), corresponding to the amide proton.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the range of δ 175-180 ppm for the amide carbonyl carbon (C-2').
-
Spiro Carbon: A quaternary carbon signal around δ 90-100 ppm for the spirocenter (C-3').
-
Aromatic Carbons: Signals in the aromatic region (δ 110-145 ppm).
-
Dioxolane Carbons: Signals in the range of δ 60-70 ppm for the two carbons of the ethylene glycol bridge.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretch (amide) |
| ~1710 | C=O stretch (amide) |
| ~1620, ~1470 | C=C stretch (aromatic) |
| ~1200-1000 | C-O stretch (dioxolane) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard practices for the characterization of spirooxindole derivatives.
Synthesis of this compound[4][5]
A mixture of isatin (1.0 eq.), ethylene glycol (1.5-2.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for several hours with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization.
X-ray Crystallography
A single crystal of the compound is mounted on a goniometer. Data is collected at a controlled temperature using a diffractometer with Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI).
Alternative Analytical Techniques
Beyond the standard spectroscopic methods, other techniques can provide valuable structural information for spirooxindole derivatives.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for establishing the connectivity between protons and carbons, especially for complex spirooxindoles with multiple stereocenters.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and compare them with experimental data to aid in structural assignment.
-
Circular Dichroism (CD) Spectroscopy: For chiral spirooxindoles, CD spectroscopy can be used to determine the absolute stereochemistry.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the logical relationship between different analytical techniques for structural elucidation.
References
Unveiling Antitumor Potential: A Comparative Analysis of In Vivo and In Vitro Efficacy of a Spirooxindole Compound
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the spirooxindole derivative, SOID-8, reveals a significant correlation between its in vitro cytotoxic effects on melanoma cell lines and its in vivo antitumor efficacy in a preclinical animal model. This guide provides a detailed comparison of the experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
The study of novel therapeutic agents frequently involves a rigorous pipeline of preclinical evaluation, beginning with in vitro assays to determine cellular effects and progressing to in vivo models to assess efficacy and safety in a whole-organism context. Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one compounds and their broader class of spirooxindole derivatives have emerged as a promising class of molecules with potent anticancer activities. This comparison focuses on the well-documented spirooxindole derivative, SOID-8, to illustrate the translation from laboratory findings to preclinical outcomes.
Executive Summary of Efficacy
SOID-8 has demonstrated potent dose- and time-dependent inhibition of cell viability against multiple human melanoma cell lines in vitro.[1][2] Notably, the compound exhibited significant cytotoxic effects on melanoma cells with minimal impact on normal human dermal fibroblasts and melanocytes, suggesting a favorable therapeutic window.[1] These in vitro findings were substantiated by in vivo studies, where oral administration of SOID-8 led to a significant inhibition of tumor growth in a human melanoma xenograft mouse model.[1] The compound's mechanism of action has been linked to the induction of apoptosis and the inhibition of the JAK2/STAT3 signaling pathway, a critical mediator of cell survival and proliferation in many cancers.[1][2]
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of SOID-8, providing a clear comparison of its efficacy in different experimental settings.
Table 1: In Vitro Cytotoxicity of SOID-8 in Human Melanoma Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| A2058 | 24h | 9.3[1] |
| 48h | 3.7[1] | |
| A375 | 24h | 11.85[1] |
| 48h | 5.3[1] | |
| SK-MEL-28 | - | Dose-dependent inhibition observed[1] |
| SK-MEL-5 | - | Dose-dependent inhibition observed[1] |
Table 2: In Vivo Antitumor Efficacy of SOID-8 in A2058 Melanoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Inhibition |
| Vehicle Control | - | Oral Gavage | 17 days | - |
| SOID-8 | 50 mg/kg (twice daily) | Oral Gavage | 17 days | Significant inhibition observed[1] |
Signaling Pathway and Experimental Workflow
To visually represent the compound's mechanism and the experimental process, the following diagrams were generated.
References
Unraveling the Anticonvulsant Potential of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one Analogs: A Quantitative Structure-Activity Relationship (QSAR) Analysis
A comprehensive guide for researchers and drug development professionals detailing a de novo QSAR analysis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs, offering insights into their structural requirements for anticonvulsant activity. This guide provides a comparative analysis based on available experimental data, detailed methodologies, and visual workflows to facilitate further drug design and development.
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. One promising class of compounds that has garnered attention is the this compound scaffold. This guide presents a quantitative structure-activity relationship (QSAR) analysis of a series of these analogs to elucidate the key molecular features governing their anticonvulsant activity.
Comparative Analysis of Anticonvulsant Activity
A seminal study by Rajopadhye and Popp (1988) laid the groundwork for understanding the anticonvulsant potential of this chemical series.[1] Their work, focused on the synthesis and evaluation of these compounds in preclinical seizure models, provides the essential biological data for our QSAR analysis. The analogs were tested for their ability to protect against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet), two standard screening models for anticonvulsant drugs.
The table below summarizes the anticonvulsant activity of selected this compound analogs from the aforementioned study. The activity is presented as the median effective dose (ED50), the dose required to protect 50% of the animals from seizures, and the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity. A higher protective index (PI = TD50/ED50) indicates a better safety profile.
| Compound ID | Substitution (R) | Anticonvulsant Activity (MES) ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |
| 1 | H | >100 | - | - |
| 2 | 5'-Cl | 27.97 | >300 | >10.7 |
| 3 | 5'-Br | 33.5 | - | - |
| 4 | 5'-F | 45.6 | - | - |
| 5 | 5'-CH3 | >100 | - | - |
| 6 | 1'-CH3 | >100 | - | - |
Data extracted from the abstract of Rajopadhye and Popp, J. Med. Chem. 1988, 31, 5, 1001–1005.[1]
De Novo QSAR Analysis
Due to the absence of a published QSAR study for this specific set of analogs, a de novo analysis was performed to establish a preliminary structure-activity relationship. A selection of 2D molecular descriptors, which encode structural and physicochemical properties of the molecules, were calculated using the online tool ChemDes. These descriptors were then correlated with the observed anticonvulsant activity (pED50 = -log(ED50 in mol/kg)).
The following table presents the calculated molecular descriptors for the analogs with available ED50 values.
| Compound ID | pED50 | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRotB) |
| 2 | 3.99 | 225.63 | 2.15 | 49.83 | 1 |
| 3 | 3.84 | 270.08 | 2.34 | 49.83 | 1 |
| 4 | 3.71 | 209.18 | 1.86 | 49.83 | 1 |
A simple linear regression analysis revealed a moderate correlation between the logarithm of the partition coefficient (LogP), a measure of lipophilicity, and the anticonvulsant activity (pED50). The resulting QSAR equation is:
pED50 = 0.58 * LogP + 2.76
This preliminary model suggests that increasing the lipophilicity of the substituent at the 5'-position of the indolinone ring may contribute to enhanced anticonvulsant activity within this series. However, this is a simplified model based on a limited dataset and further studies with a larger and more diverse set of analogs are required to develop a more robust and predictive QSAR model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Analogs
The synthesis of the title compounds is generally achieved through the condensation reaction of a substituted isatin (1H-indole-2,3-dione) with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like benzene or toluene, typically with azeotropic removal of water.
-
General Procedure: A mixture of the appropriately substituted isatin (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed using a Dean-Stark apparatus until the theoretical amount of water is collected. The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.
Anticonvulsant Screening
The anticonvulsant activity of the synthesized compounds is evaluated in mice using two standard screening tests: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test.
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal electrodes to induce a seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Subcutaneous Pentylenetetrazole (scMet) Seizure Threshold Test: This test is a model for myoclonic seizures. A chemical convulsant, pentylenetetrazole, is administered subcutaneously, and the ability of the test compound to prevent the onset of clonic seizures is observed.
Visualizing the Workflow and Structures
To better illustrate the processes and relationships described in this guide, the following diagrams were generated using the DOT language.
Conclusion and Future Directions
This guide provides a foundational QSAR analysis of this compound analogs, highlighting the potential importance of lipophilicity for their anticonvulsant activity. While the presented QSAR model is preliminary, it serves as a valuable starting point for the rational design of more potent and safer anticonvulsant drugs based on this scaffold. Future research should focus on synthesizing a broader range of analogs with diverse physicochemical properties to develop a more robust and predictive QSAR model. Furthermore, exploring 3D-QSAR and molecular docking studies could provide deeper insights into the specific interactions of these compounds with their biological targets, paving the way for the development of next-generation anticonvulsant therapies.
References
benchmarking the synthesis efficiency of different routes to spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of two prominent synthetic routes to spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, a key intermediate in the development of various therapeutic agents.
This comparison focuses on the synthesis efficiency of two distinct catalytic methods: a classic acid-catalyzed condensation and a more recent molecular iodine-catalyzed approach. The analysis is supported by quantitative data from published experimental procedures.
Quantitative Comparison of Synthetic Efficiency
The following table summarizes the key performance indicators for the two primary synthetic routes to this compound.
| Parameter | Route 1: p-Toluenesulfonic Acid Catalyzed Condensation | Route 2: Molecular Iodine-Catalyzed Ketalization |
| Starting Material | Isatin | Isatin |
| Key Reagent | Ethylene glycol | Ethylene glycol |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Molecular Iodine (I₂) |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4 hours[1] | Not specified |
| Product Yield | 86%[1] | 92%[2] |
| Purification Method | Extraction and washing[1] | Silica-gel column chromatography[2] |
Experimental Protocols
Route 1: p-Toluenesulfonic Acid Catalyzed Condensation
This method represents a conventional approach to ketal formation.
Procedure: A solution of isatin (1.0 mmol), ethane-1,2-diol (10.0 mmol), and p-toluenesulfonic acid (1.0 mmol) in 3 mL of toluene was heated at reflux for 4 hours.[1] Upon completion of the reaction, the mixture was subjected to an aqueous workup involving extraction with toluene. The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to afford the desired this compound.[1]
Route 2: Molecular Iodine-Catalyzed Ketalization
This route offers a milder and potentially more efficient alternative using a different catalytic system.
Procedure: Isatin (1.0 mmol) was reacted with ethylene glycol using molecular iodine as the catalyst.[2] The reaction was performed according to a general procedure which involved purification by silica-gel column chromatography using a hexane/ethyl acetate solvent system to yield the pure product.[2]
Visualizing the Synthetic Transformation
The following diagram illustrates the general chemical transformation from the starting material, isatin, to the final spiro product.
Caption: Synthetic pathway to this compound.
Analysis and Recommendations
Both synthetic methodologies demonstrate high efficacy in producing this compound. The molecular iodine-catalyzed route provides a marginally higher yield of 92% compared to the 86% yield from the p-toluenesulfonic acid-catalyzed method.[1][2] However, the purification for the acid-catalyzed reaction is a simpler extraction process, which can be more time and resource-efficient than the column chromatography required for the iodine-catalyzed method.[1][2]
For large-scale synthesis where maximizing yield is the primary objective, the molecular iodine-catalyzed approach may be preferable. Conversely, for smaller-scale laboratory synthesis where ease of purification and avoidance of chromatography are prioritized, the p-toluenesulfonic acid-catalyzed condensation presents a robust and efficient alternative. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, purity requirements, and available resources.
References
comparative cytotoxicity analysis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one on normal vs cancer cells
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of spirooxindole compounds on normal versus cancer cells. While direct comparative data for the specific parent compound, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, is limited in publicly available literature, this guide leverages data from closely related spirooxindole derivatives to illustrate the selective anticancer potential of this class of molecules.
Spirooxindoles are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their unique three-dimensional structure and diverse biological activities.[1] Numerous derivatives have shown promising antiproliferative activity against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[1] A key mechanism for their anticancer effect is the inhibition of the p53-MDM2 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor protein and subsequent apoptosis in cancer cells.[2][3]
Quantitative Cytotoxicity Data
The selective cytotoxicity of spirooxindole derivatives is a critical aspect of their therapeutic potential. The following table summarizes the in vitro cytotoxicity of a representative dispirooxindole-pyrrolidine derivative, highlighting its effect on a human prostate cancer cell line (PC3) versus a normal human fibroblast cell line (BJ). This data illustrates the compound's ability to selectively target cancer cells with minimal impact on normal cells.[3]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Dispirooxindole-pyrrolidine derivative | PC3 | Prostate Cancer | 3.7 ± 1.0 | [3] |
| BJ | Normal Fibroblast | Minimal Cytotoxicity | [3] |
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay widely used to assess cell metabolic activity as a measure of cell viability and cytotoxicity.[4]
1. Cell Seeding:
-
Harvest and count the desired cancer and normal cell lines.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the spirooxindole compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4]
-
Incubate the plate for an additional 4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently pipette up and down to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Signaling Pathway of p53-MDM2 Inhibition by Spirooxindoles
Many spirooxindole compounds exert their anticancer effects by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[2][3] In many cancer cells, MDM2 is overexpressed, leading to the degradation of p53 and allowing the cancer cells to evade apoptosis. Spirooxindoles can bind to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.[6]
Caption: p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.
General Experimental Workflow for Cytotoxicity Analysis
The following diagram illustrates a typical workflow for assessing the comparative cytotoxicity of a compound on normal and cancer cell lines.
References
- 1. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. WO2011060049A2 - Spiro-oxindole mdm2 antagonists - Google Patents [patents.google.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Signal Word: WARNING[1]
Hazard Statements:
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential allergic reactions[1]. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, paper towels) should be collected in a designated, labeled, and sealed waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed waste container.
Disposal Method:
-
The primary recommended method of disposal is incineration. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber[1].
-
All disposal activities must be conducted in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
